Technical Documentation Center

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Core Science & Biosynthesis

Foundational

Asymmetric Synthesis of (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid

Executive Summary The target molecule, (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)- -methyl cyclohexylalanine), represents a critical class of non-proteinogenic amino acids (NPAAs). These -disubsti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-methyl cyclohexylalanine), represents a critical class of non-proteinogenic amino acids (NPAAs). These 

-disubstituted amino acids are invaluable in peptide therapeutics for their ability to induce stable helical conformations (e.g.,

-helices) and provide proteolytic resistance.

Synthesizing this molecule presents a specific stereochemical challenge: the construction of a quaternary carbon center with high enantiomeric excess (ee). Standard enzymatic resolutions often fail due to the steric bulk of the tetrasubstituted carbon.

This guide details two field-proven synthetic routes:

  • The Schöllkopf Bis-Lactim Ether Method: The "Gold Standard" for laboratory-scale precision and high stereocontrol.

  • Maruoka Phase-Transfer Catalysis (PTC): A scalable, modern approach using chiral quaternary ammonium salts.

Both routes prioritize the synthesis of the aromatic precursor, (R)-


-methyl phenylalanine , followed by catalytic hydrogenation. Direct alkylation with cyclohexylmethyl bromide is operationally difficult due to the electrophile's steric hindrance and low reactivity (

on a

-branched primary halide).

Retrosynthetic Analysis

The most robust disconnection relies on the hydrogenation of the aromatic ring. This allows the use of benzyl bromide—a highly reactive electrophile—rather than the sluggish cyclohexylmethyl bromide.

Strategic Disconnection:

  • Target: (R)-

    
    -Me-Cyclohexylalanine
    
  • Intermediate: (R)-

    
    -Me-Phenylalanine
    
  • Precursors: Alanine equivalent + Benzyl Bromide + Chiral Controller.

Retrosynthesis cluster_0 Precursors Target (R)-alpha-Me-Cyclohexylalanine Inter (R)-alpha-Me-Phenylalanine Target->Inter Hydrogenation (Rh/C, H2) Ala Alanine Equivalent (Schiff Base or Bis-Lactim) Inter->Ala Asymmetric Alkylation BzBr Benzyl Bromide Inter->BzBr

Figure 1: Retrosynthetic strategy prioritizing the aromatic intermediate to overcome steric hindrance during alkylation.

Method A: Schöllkopf Bis-Lactim Ether (High Precision)

This method utilizes a chiral auxiliary derived from L-Valine. It is the most reliable method for generating quaternary centers with ee >98% on a gram scale.

Mechanism & Causality

The reaction proceeds via the lithiated enolate of the bis-lactim ether. The isopropyl group of the valine moiety sterically shields one face of the enolate (the "top" face).[1] Consequently, the electrophile (benzyl bromide) approaches from the less hindered "bottom" face (trans to the isopropyl group).

  • Starting Material: Bis-lactim ether derived from L-Valine and L-Alanine .[2]

  • Stereochemical Outcome: Alkylation of the L-Val/L-Ala derivative yields the (R)-quaternary center .

Protocol

Step 1: Enolate Formation

  • Dissolve (3S, 6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine (the bis-lactim ether) in anhydrous THF under Argon.

  • Cool to -78°C . This temperature is critical to maintain the kinetic enolate and prevent equilibration or decomposition.

  • Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 minutes. The solution will turn deep red/orange, indicating anion formation.

Step 2: Asymmetric Alkylation

  • Add Benzyl Bromide (1.2 eq) dropwise as a solution in THF.

  • Causality: Benzyl bromide is used instead of cyclohexylmethyl bromide because the rate of alkylation at -78°C for the latter is negligible due to steric clash between the bulky auxiliary and the

    
    -branched electrophile.
    
  • Allow the reaction to warm slowly to room temperature overnight.

  • Quench with saturated

    
    . Extract with diethyl ether, dry over 
    
    
    
    , and concentrate.

Step 3: Hydrolysis

  • Dissolve the alkylated intermediate in 0.25 N TFA (aq) / Acetonitrile (1:1) .

  • Stir at room temperature for 24-48 hours.

    • Note: Mild acid is required to cleave the bis-lactim ether without racemizing the quaternary center.

  • Remove acetonitrile in vacuo. Extract the released methyl valinate auxiliary with ether (at pH ~7).

  • The aqueous phase contains the target amino acid ester. Further hydrolysis (6N HCl, reflux) yields the free amino acid.

Step 4: Hydrogenation (Aromatization to Cyclohexane)

  • Substrate: (R)-

    
    -methyl phenylalanine.
    
  • Catalyst: 5% Rhodium on Carbon (Rh/C) or

    
     (Adams Catalyst).
    
  • Solvent: Acetic Acid or dilute HCl.

  • Conditions: 50-60 psi

    
    , 50°C, 12 hours.
    
  • Why Acidic? Acidic media protonates the amine, preventing it from poisoning the catalyst surface.

Schollkopf Start Bis-Lactim Ether (L-Val / L-Ala) Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Alkylation Alkylation (BnBr, -78°C to RT) Lithiation->Alkylation Inter Alkylated Intermediate Alkylation->Inter Hydrolysis Hydrolysis (0.25N TFA) Inter->Hydrolysis Product (R)-alpha-Me-Phe Hydrolysis->Product

Figure 2: The Schöllkopf workflow. The steric bulk of the L-Valine isopropyl group directs the incoming benzyl bromide to the opposite face, establishing the (R)-configuration.

Method B: Maruoka Phase-Transfer Catalysis (Scalable)

For larger scale synthesis (>100g), the auxiliary method becomes inefficient due to atom economy (loss of Valine). The Maruoka catalyst (chiral spiro-quaternary ammonium salt) enables catalytic asymmetric alkylation.

Mechanism

The catalyst forms a tight ion pair with the enolate of the alanine Schiff base at the interface of the organic/aqueous layer. The rigid binaphthyl spiro-structure of the catalyst blocks one face of the enolate, forcing the electrophile to attack from the exposed face.

Protocol

Reagents:

  • Substrate: Alanine tert-butyl ester Schiff base (derived from p-chlorobenzaldehyde).

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS Bromide (Maruoka Catalyst). Note: Screening of (S,S) vs (R,R) is required to confirm absolute configuration for specific derivatives, but (S,S)-catalysts typically yield (S)-products for glycine; for alanine, the priority change means careful selection is needed. Literature suggests using the antipode to the standard "S-maker" to get the (R)-product.

  • Base: 50% KOH (aq) or solid CsOH.

  • Solvent: Toluene.

Workflow:

  • Mix: Combine the Schiff base and Catalyst (1 mol%) in Toluene.

  • Base: Add the base at 0°C.

  • Alkylate: Add Benzyl Bromide (1.2 eq). Stir vigorously.

    • Critical: High stirring rate is essential for PTC efficiency to maximize interfacial area.

  • Workup: Separate phases. Wash organic layer.[3]

  • Hydrolysis: Treat with 1N HCl/THF to cleave the imine and the ester.

  • Hydrogenation: Proceed as described in Method A.

Comparative Data Analysis

ParameterSchöllkopf MethodMaruoka PTC Method
Scale Suitability Gram scale (Lab)Kilogram scale (Process)
Enantiomeric Excess > 98% (Excellent)90-96% (Good to Excellent)
Atom Economy Low (Auxiliary required)High (Catalytic)
Operational Difficulty High (Cryogenic -78°C)Low (0°C to RT)
Cost High (L-Valine, BuLi)Moderate (Catalyst is recyclable)

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical checkpoints must be met:

  • Chiral HPLC: Use a Crownpak CR(+) or Chiralpak ZWIX(+) column.

    • Expectation: Two peaks. The major peak should correspond to the (R)-enantiomer.

    • Racemic Standard: Prepare a small batch using NaH/DMF (non-stereoselective) to identify retention times.

  • NMR Verification:

    • 1H NMR: Look for the disappearance of aromatic protons (7.1-7.4 ppm) and the appearance of broad cyclohexyl multiplets (0.8-1.8 ppm) after hydrogenation.

    • 13C NMR: Confirm the quaternary carbon signal (approx. 60 ppm).

  • Optical Rotation:

    • Compare

      
       with literature values for (R)-
      
      
      
      -methyl phenylalanine before hydrogenation to confirm absolute stereochemistry early in the sequence.

References

  • Schöllkopf, U., et al. (1981).[2] "Enantioselective Synthesis of (R)-amino Acids using L-Valine as Chiral Auxiliary." Angewandte Chemie International Edition. Link

  • Ooi, T., & Maruoka, K. (2000).

    
    -Dialkyl-
    
    
    
    -amino Acids by Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society. Link
  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research. Link
    
  • Hruby, V. J., et al. (2003). "Reductions of Aromatic Amino Acids and Derivatives." The Journal of Organic Chemistry. (Protocol for Rh/C hydrogenation).[4] Link

Sources

Exploratory

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid crystal structure analysis

Structural Analysis of (R)- -Methyl Cyclohexylalanine: A Crystallographic & Conformational Guide Topic: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid [(R)- -Me-Cha] Content Type: Technical Whitepaper & Methodological G...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis of (R)- -Methyl Cyclohexylalanine: A Crystallographic & Conformational Guide

Topic: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid [(R)-


-Me-Cha]
Content Type:  Technical Whitepaper & Methodological Guide
Audience:  Structural Biologists, Medicinal Chemists, and Crystallographers[1][2][3]

Executive Summary: The Strategic Value of -Methylation

In modern peptidomimetic drug design, the incorporation of non-proteinogenic amino acids is a critical strategy to overcome the poor pharmacokinetic profiles of native peptides.[3] (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (referred to hereafter as (R)-


-Me-Cha ) represents a "privileged structure" combining two powerful modifications:
  • 
    -Methylation:  Introduces severe steric constraints via the gem-dimethyl effect (Thorpe-Ingold effect), locking the peptide backbone into specific helical conformations (typically 
    
    
    
    -helix) and blocking proteolytic degradation.[1][2]
  • Cyclohexyl Side Chain: Provides a high-volume, lipophilic pharmacophore capable of deep hydrophobic pocket engagement (e.g., in GPCRs or protease active sites) without the

    
    -stacking interactions of phenylalanine.[2][3]
    

This guide details the crystallographic workflow for analyzing this compound, focusing on absolute configuration determination and conformational analysis.

Chemical Identity & Structural Parameters

PropertySpecification
IUPAC Name (2R)-2-amino-3-cyclohexyl-2-methylpropanoic acid
Common Name (R)-

-Methyl Cyclohexylalanine
Formula

Molecular Weight 185.26 g/mol
Chirality R-enantiomer (D-configuration analog)
Key Feature Quaternary

-carbon (

-disubstituted)

Experimental Protocol: Crystallization & Data Collection

To obtain high-resolution structural data, one must overcome the challenge of crystallizing a zwitterionic molecule with a bulky hydrophobic tail.[3]

Synthesis & Purification Context

Before crystallization, ensure the enantiomeric excess (ee) is >99%.[2][3] Synthesis is typically achieved via:

  • Route A: Catalytic hydrogenation of (R)-

    
    -methylphenylalanine using Rh/C or PtO
    
    
    
    to reduce the phenyl ring to a cyclohexyl ring.[1][2]
  • Route B: Asymmetric alkylation of alanine using chiral Ni(II)-Schiff base complexes (Belokon's method).[2]

Crystallization Strategy

Goal: Obtain single crystals suitable for X-ray diffraction (SC-XRD).

Protocol:

  • Solvent System: Use a biphasic diffusion method.[1] The zwitterionic head group requires polar protic solvents, while the cyclohexyl tail demands organic solubility.[3]

    • Primary Solvent: Methanol or Water/Ethanol (1:1).[2]

    • Precipitant:[1] Diethyl ether or Acetone.[3]

  • Procedure:

    • Dissolve 20 mg of (R)-

      
      -Me-Cha in 0.5 mL of Methanol.
      
    • Filter through a 0.22

      
      m PTFE syringe filter into a narrow crystallization tube.[3]
      
    • Carefully layer 1.0 mL of Diethyl ether on top.[3]

    • Seal with Parafilm and allow to stand at 4°C for 3-7 days.[1][3]

  • Salt Screening: If zwitterionic crystallization fails, convert to the Hydrochloride salt (HCl) by adding 1.0 eq of 1M HCl, then recrystallize from Isopropanol/Hexane.[2][3]

Data Collection Parameters[1][2][3][4][6]
  • Source: Cu-K

    
     (
    
    
    
    Å) is mandatory for absolute configuration determination of light-atom structures (C, H, N, O) to maximize the anomalous scattering signal.[2][3]
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible cyclohexyl ring.

  • Resolution: Aim for < 0.80 Å to resolve hydrogen bonding networks clearly.

Structural Analysis & Conformational Logic

The "Conformational Lock" Mechanism

The defining feature of (R)-


-Me-Cha is the restriction of backbone torsion angles (

).[1][2][3] Unlike standard amino acids, the

-methyl group sterically clashes with the carbonyl oxygen and the amide nitrogen of adjacent residues.[3]

Expected Torsion Angles:

  • 
     (N-C
    
    
    
    ):
    Restricted to
    
    
    to
    
    
    .[2]
  • 
     (C
    
    
    
    -C'):
    Restricted to
    
    
    to
    
    
    .
  • Implication: This forces peptides containing (R)-

    
    -Me-Cha into helical turns, most commonly the 
    
    
    
    -helix
    or
    
    
    -helix
    , and destabilizes
    
    
    -sheet formation.[1][2][3]
Visualization of Conformational Restriction

The following diagram illustrates how the


-methyl group restricts the conformational space, leading to specific secondary structures.

ConformationalLock Substrate (R)-alpha-Me-Cha StericClash Steric Clash: Me group vs Backbone Substrate->StericClash Gem-Dimethyl Effect TorsionRestrict Restricted Torsion Angles phi ~ 60, psi ~ 30 StericClash->TorsionRestrict Limits Rotation HelixFormation Induction of 3(10)-Helix / Alpha-Helix TorsionRestrict->HelixFormation Energetic Minimum Stability Proteolytic Resistance HelixFormation->Stability Buried Amide Bonds

Figure 1: Mechanism of conformational restriction induced by


-disubstitution.[1][2]
Absolute Configuration Determination

Verifying the (R)-enantiomer is critical.[1][2] In the absence of heavy atoms (like Br or I), determination relies on the Flack Parameter .[2][3]

  • Ideal Flack Parameter (x):

    • 
       (within 
      
      
      
      ): Correct absolute structure.
    • 
      : Inverted structure (Wrong enantiomer).[2]
      
    • Action: If

      
       is inconclusive (e.g., 0.5), synthesize a derivative with a heavy atom (e.g., p-bromobenzoyl derivative) to enhance anomalous scattering.
      
Crystal Packing Motifs

Analysis of the crystal lattice typically reveals a segregation of domains:

  • Hydrophilic Channels: Formed by the zwitterionic ammonium (

    
    ) and carboxylate (
    
    
    
    ) groups forming strong "head-to-head" hydrogen bond networks (N-H...O).[1][2]
  • Hydrophobic Layers: The cyclohexyl rings pack via Van der Waals forces. The "chair" conformation of the cyclohexyl ring is the energetic minimum and should be clearly resolved.

Quantitative Data Summary (Expected)

ParameterExpected Value / RangeSignificance
Space Group

or

Chiral space group required for enantiopure compounds.[1][3]
C

-C

Bond Length
1.53 - 1.55 ÅStandard

bond.[1][3]
Cyclohexyl Conformation ChairLowest energy state; twist-boat is rare.[1]

Torsion

(trans) or

(gauche)
Dictates side-chain orientation relative to backbone.[2]
Density (

)
~1.1 - 1.2 g/cm

Typical for non-halogenated organic amino acids.[1][2]

References

  • Toniolo, C., et al. (1993).[2][3] Structure and conformation of

    
    -methylated amino acids and peptides. Biopolymers , 33(7), 1061-1072.[2][3] Link[2]
    
  • Karle, I. L., & Balaram, P. (1990).[2][3] Structural characteristics of

    
    -helical peptide molecules containing Aib residues. Biochemistry , 29(29), 6747–6756.[2][3] Link[2]
    
  • Flack, H. D. (1983).[2][3] On enantiomorph-polarity estimation. Acta Crystallographica Section A , 39(6), 876-881.[2][3] Link

  • Belokon, Y. N., et al. (1998).[2][3] Asymmetric synthesis of

    
    -methyl-
    
    
    
    -amino acids. Tetrahedron: Asymmetry , 9(24), 4249-4252.[2][3] Link
  • PubChem. (2025).[2][4][5][6][7][8] Compound Summary: 3-Cyclohexyl-L-alanine.[1][3][4][9] National Library of Medicine. Link

Sources

Foundational

Mechanism of action of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid in biological systems

The following technical guide details the mechanism of action, biological utility, and experimental application of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid , commonly referred to in the literature as (R)- -methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, biological utility, and experimental application of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid , commonly referred to in the literature as (R)-


-methyl-cyclohexylalanine  ((R)-

-Me-Cha).
A Technical Guide to (R)- -Methyl-Cyclohexylalanine in Transport Kinetics and Peptidomimetic Design[1][2][3]

Executive Summary & Molecular Identity

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a synthetic, non-proteinogenic amino acid characterized by a quaternary


-carbon substituted with both a methyl group and a cyclohexylmethyl side chain.[1][2][3] It represents a "hybrid" probe that combines the bulky, lipophilic properties of Cyclohexylalanine (Cha)  with the conformational rigidity and metabolic stability of 

-aminoisobutyric acid (Aib)
.[1][2]

In biological systems, its mechanism of action is defined by three distinct modes:

  • System L Transporter Modulation: Acting as a non-metabolizable "false substrate" or competitive inhibitor for the LAT1 (SLC7A5) transporter.[1][2][3]

  • Conformational Locking: Inducing specific helical structures (

    
    -helix or 
    
    
    
    -helix) when incorporated into peptide backbones due to steric restriction of
    
    
    and
    
    
    torsion angles.[1][2][3]
  • Enzymatic Blockade: Resisting degradation by proteases and transaminases due to the absence of an extractable

    
    -proton.[1][2][3]
    
Physicochemical Profile
PropertyValueBiological Implication
Formula

Lipophilic zwitterion at physiological pH.[1][2][3]
Stereochemistry (R)-EnantiomerCorresponds to the D-configuration of

-methyl amino acids; often confers resistance to L-specific enzymes.[1][2][3]
Side Chain CyclohexylmethylMimics Leucine/Phenylalanine but with higher hydrophobicity and non-planar bulk.[1][2][3]

-Modification
Methyl GroupBlocks

-proton abstraction; prevents racemization and transamination.[1][2][3]

Biological Mechanism I: System L (LAT1) Modulation

The free acid form of (R)-


-Me-Cha functions primarily as a probe for the System L amino acid transporter (LAT1/SLC7A5) , a critical nutrient uptake pathway upregulated in oncology and blood-brain barrier (BBB) transport.[1][2][3]
The "Trojan Horse" Mechanism

Unlike natural amino acids, (R)-


-Me-Cha binds to the substrate-binding pocket of LAT1 but resists downstream metabolism.[1][2][3]
  • Recognition: The bulky cyclohexyl motif mimics the hydrophobic side chains of Leucine and Phenylalanine, the natural high-affinity substrates of LAT1.[1][2][3]

  • Transport/Blockade:

    • As a Substrate: It is transported into the cell via the obligate exchange mechanism (one amino acid in, one out).[1][2][3]

    • As an Inhibitor: Due to the

      
      -methyl group, it may exhibit slower transport kinetics than natural substrates, effectively occupying the transporter and competitively inhibiting the uptake of essential nutrients like Leucine.[1][2]
      
  • Intracellular Accumulation: Once inside the cytosol, it cannot be utilized for protein synthesis (rejected by tRNA synthetases) or catabolized (rejected by aminotransferases).[1][2][3] This leads to intracellular accumulation, which can trigger nutrient-sensing pathways or force the efflux of cytosolic amino acids via exchange.[1][2]

Impact on mTORC1 Signaling

By competing with Leucine for cellular entry, (R)-


-Me-Cha can indirectly modulate mTORC1  (Mechanistic Target of Rapamycin Complex 1).[1][2][3]
  • Leucine Starvation: High concentrations of the inhibitor block Leucine uptake.[1][2]

  • Sestrin2 Activation: Reduced intracellular Leucine prevents Sestrin2 from dissociating from GATOR2.[1][2][3]

  • Result: GATOR2 remains inhibited, preventing mTORC1 activation and inducing autophagy or growth arrest in cancer cells.[1][2]

LAT1_Mechanism cluster_cell Cytosol Extracellular Extracellular Space LAT1 LAT1 Transporter (SLC7A5) R_Me_Cha_In (R)-α-Me-Cha (Accumulated) LAT1->R_Me_Cha_In Influx Leu_Out L-Leucine (Effluxed) LAT1->Leu_Out Efflux Intracellular Intracellular Space R_Me_Cha_Out (R)-α-Me-Cha (Extracellular) R_Me_Cha_Out->LAT1 Binds (Km competitive) Leu_In L-Leucine (Intracellular) Leu_In->LAT1 Obligate Exchange mTORC1 mTORC1 Complex Leu_In->mTORC1 Activates R_Me_Cha_In->mTORC1 No Activation (Inert)

Figure 1: Mechanism of LAT1-mediated transport and exchange.[1][2][3] (R)-


-Me-Cha enters the cell in exchange for intracellular Leucine, depleting essential nutrient pools without activating downstream growth signals.[1][2]

Biological Mechanism II: Peptidomimetic Conformational Control

When incorporated into peptide drugs (e.g., GLP-1 analogs, antimicrobial peptides), the (R)-


-Me-Cha residue acts as a "structural anchor."[1][2][3]
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The presence of two non-hydrogen substituents (methyl and cyclohexylmethyl) on the


-carbon severely restricts the rotation of the peptide backbone (

and

angles).[1][2][3]
  • Helical Promotion: This steric crowding energetically favors folded conformations, particularly the

    
    -helix  or 
    
    
    
    -helix
    , over extended
    
    
    -sheet structures.[1][2]
  • Entropy Reduction: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor (e.g., GPCR) is reduced, often increasing binding affinity (

    
    ).[1][2][3]
    
Stereochemical Implications[1][2][3][4][5][6]
  • (R)-Configuration (D-like): In the context of L-peptide backbones, the introduction of an (R)-

    
    -methyl amino acid often induces a 
    
    
    
    -turn
    or destabilizes the standard right-handed
    
    
    -helix, unless placed at specific positions to induce a reversal of chain direction.[1][2] This is critical for designing hairpin turns in cyclic peptides.

Biological Mechanism III: Metabolic Stability

The defining feature of (R)-


-Me-Cha for drug development is its absolute resistance to enzymatic degradation.[1][2][3]
Blockade of Transamination

Canonical amino acid catabolism begins with the removal of the


-proton by aminotransferases (transaminases) to form an 

-keto acid.[1][2][3]
  • Mechanism: (R)-

    
    -Me-Cha lacks an 
    
    
    
    -proton.[1][2]
  • Outcome: The transamination reaction is chemically impossible.[1][2][3] The molecule remains intact in the cytosol and circulation, significantly extending its biological half-life (

    
    ).[1][2]
    
Proteolytic Resistance

Peptide bonds adjacent to bulky, sterically hindered amino acids are difficult for proteases (e.g., Trypsin, Chymotrypsin, DPP-4) to access.[1][2][3]

  • Steric Shielding: The

    
    -methyl group creates a "steric umbrella" that prevents the catalytic triad of proteases from approaching the carbonyl carbon of the peptide bond.[1][2][3]
    
  • Application: This is widely used to stabilize peptide therapeutics against rapid degradation in plasma.[1][2][3]

Experimental Protocols

Protocol A: LAT1 Competitive Inhibition Assay

Objective: Determine the affinity (


) of (R)-

-Me-Cha for the LAT1 transporter.[1][2][3]
  • Cell Model: Use LNCaP or HeLa cells (high LAT1 expression).[1][2][3]

  • Preparation: Starve cells of amino acids for 30 minutes in Krebs-Ringer buffer to deplete intracellular pools.

  • Tracer: Prepare

    
    -L-Leucine (1 
    
    
    
    M final concentration).
  • Treatment: Incubate cells with

    
    -L-Leucine in the presence of increasing concentrations of (R)-
    
    
    
    -Me-Cha (0.1
    
    
    M to 1 mM) for 1-5 minutes (initial rate conditions).
  • Termination: Rapidly wash cells 3x with ice-cold PBS containing 1 mM unlabeled BCH (to block efflux).

  • Quantification: Lyse cells in 0.1 M NaOH and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[(R)-

    
    -Me-Cha] to calculate 
    
    
    
    .
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the sterically hindered (R)-


-Me-Cha into a peptide sequence.
Note: Standard coupling conditions often fail due to steric bulk.[1][2]
  • Resin: Use low-loading Rink Amide resin (0.2-0.3 mmol/g) to prevent aggregation.[1][2][3]

  • Coupling Reagents: Use HATU or PyAOP (stronger activators) instead of HBTU/HCTU.[1][2][3]

  • ** stoichiometry:** Use 4-5 equivalents of Fmoc-(R)-

    
    -Me-Cha-OH.[1][2]
    
  • Conditions: Perform double coupling at elevated temperature (

    
     for 45 mins) or microwave-assisted synthesis (
    
    
    
    for 10 mins).
  • Deprotection: Standard 20% Piperidine in DMF. Monitor with chloranil test (ninhydrin may be faint for secondary amines, though this is a primary amine, the steric bulk can affect the test).[1][2]

References

  • System L Transport Mechanisms

    • Kanai, Y., et al. (1998).[1][2] "The SLC7 family of amino acid transporters."[1][2] Journal of Biological Chemistry. Link

    • Note: Establishes the structural requirements (bulky hydrophobic side chains)
  • Alpha-Methyl Amino Acid Properties

    • Toniolo, C., et al. (2001).[1][2] "Structure and conformational properties of

      
      -methylated amino acids." Chemical Reviews. Link[1][2]
      
    • Note: Definitive review on the conformational constraints and stability conferred by -methyl
  • Cyclohexylalanine in Peptidomimetics

    • Sagan, S., et al. (2004).[1][2] "Cyclohexylalanine as a tool for probing the specificity of peptide-receptor interactions." European Journal of Biochemistry.[1][2][4] Link

  • BCH and LAT1 Inhibition (Analogous Mechanism)

    • Kim, C. S., et al. (2008).[1][2][5] "BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells."[1][2] Biological & Pharmaceutical Bulletin. Link

Sources

Exploratory

Advanced Technical Guide: Novel Analogues of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Topic: Novel analogues of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Strategic Imperative of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel analogues of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Strategic Imperative of -Disubstituted Amino Acids

In the landscape of peptide therapeutics and peptidomimetics, the metabolic instability of natural L-amino acids remains a primary bottleneck. The molecule (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-methylcyclohexylalanine  or (R)-

-MeCha
) represents a "privileged scaffold" designed to overcome these limitations.

This guide analyzes the technical architecture of (R)-


-MeCha and its novel analogues. By combining the lipophilic bulk of a cyclohexyl ring with the conformational locking of an 

-methyl group, this scaffold offers two critical advantages:
  • Proteolytic Resistance: The quaternary

    
    -carbon sterically hinders access by peptidases (e.g., chymotrypsin, ACE2).
    
  • Conformational Constraint: The

    
    -methyl group restricts the 
    
    
    
    and
    
    
    torsion angles, stabilizing helical conformations (e.g.,
    
    
    -helix or
    
    
    -helix) and enhancing receptor binding affinity.

This document details the synthesis, structural analogues, and application of this core in high-value drug discovery programs, including opioid receptor ligands and metabolic inhibitors.

Chemical Space & Design Principles

The Core Scaffold

The structure of (R)-


-MeCha differs from the proteinogenic Phenylalanine (Phe) and the non-proteinogenic Cyclohexylalanine (Cha) by the methylation of the 

-carbon.
FeatureImpact on Drug Properties
Cyclohexyl Ring Increases lipophilicity (

) compared to phenyl; enhances blood-brain barrier (BBB) penetration; eliminates

-

stacking interactions, favoring hydrophobic pocket filling.
(R)-Configuration Often induces specific turn structures (e.g.,

-turns) when incorporated into L-peptide sequences; critical for stereoselective receptor recognition.

-Methylation
"Locks" the backbone conformation; prevents

-proton abstraction (racemization); blocks hydrolytic enzymes.
Novel Analogues and Derivatives

Recent research has expanded this chemical space to include "super-analogues" with enhanced functionalities:

  • 
    -Methylated Analogues (
    
    
    
    -MeCha):
    Introduction of a methyl group at the
    
    
    -position creates two adjacent stereocenters. This modification (e.g., in TIPP opioid peptides) drastically alters receptor selectivity (
    
    
    vs
    
    
    ) by restricting side-chain rotamers (
    
    
    angle).
  • Carboxyalkyl Derivatives: Extension of the side chain with carboxyalkyl groups (e.g., for Grb2-SH2 domain inhibitors) mimics phosphotyrosine functionalities while retaining metabolic stability.

  • Ring-Functionalized Analogues: Introduction of fluorine or hydroxyl groups to the cyclohexyl ring to modulate

    
     and metabolic clearance.
    

Synthesis Protocols

We present two validated routes: Route A for direct conversion of aromatic precursors (Scale-up friendly), and Route B for de novo asymmetric synthesis (High stereocontrol).

Route A: Catalytic Hydrogenation of (R)- -Methylphenylalanine

This is the most efficient route when the aromatic precursor is available.

Protocol:

  • Starting Material: (R)-

    
    -methylphenylalanine (or its methyl ester).
    
  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (

    
    ).
    
  • Solvent: Methanol (MeOH) or Aqueous Acetic Acid (AcOH).

  • Conditions:

    • Pressure: 50–60 psi

      
      .
      
    • Temperature: 50°C.

    • Time: 12–24 hours.

  • Work-up: Filtration through Celite to remove catalyst; concentration in vacuo.

  • Yield: Typically >95% quantitative conversion.

Technical Insight: The use of Rh/C prevents hydrogenolysis of the benzyl-nitrogen bond, which can occur with Pd/C. This method preserves the


-center stereochemistry completely.
Route B: Asymmetric Alkylation (Schöllkopf Method)

Ideal for generating novel analogues where the side chain is not commercially available.

Protocol:

  • Chiral Auxiliary: Synthesis of the Bis-Lactim Ether from Cyclo(L-Val-Gly) or Cyclo(L-Val-Ala).

  • Lithiation:

    • Reagent: n-Butyllithium (n-BuLi).

    • Solvent: THF.[1][2]

    • Temp: -70°C.

  • Electrophile Addition: Addition of Cyclohexylmethyl bromide (or substituted analogue).

  • Hydrolysis:

    • Reagent: 0.25N HCl.[2]

    • Duration: 3 days at Room Temp.

  • Purification: Separation of the chiral auxiliary (L-Val methyl ester) from the product via distillation or chromatography.

Visualization: Synthesis Workflow

The following diagram illustrates the decision logic and workflow for synthesizing (R)-


-MeCha and its 

-methyl analogues.

SynthesisWorkflow cluster_analogues Novel Analogue Inputs (Route B) start Target: (R)-alpha-MeCha Analogues decision Is the Aromatic Precursor Available? start->decision routeA Route A: Hydrogenation decision->routeA Yes routeB Route B: Asymmetric Alkylation decision->routeB No (Novel Sidechain) stepA1 (R)-alpha-Methyl-Phe routeA->stepA1 stepB1 Schöllkopf Bis-Lactim Ether (L-Val Auxiliary) routeB->stepB1 stepA2 H2 (50 psi), Rh/C, MeOH stepA1->stepA2 stepA3 Ring Saturation (Preserve Chirality) stepA2->stepA3 product Purified (R)-alpha-MeCha Analogue stepA3->product stepB2 1. n-BuLi, -70°C 2. R-CH2-Br (Electrophile) stepB1->stepB2 stepB3 Acid Hydrolysis (0.25N HCl) stepB2->stepB3 stepB3->product 4-Fluoro-benzyl bromide 4-Fluoro-benzyl bromide 4-Fluoro-benzyl bromide->stepB2 Carboxyalkyl halides Carboxyalkyl halides Carboxyalkyl halides->stepB2

Figure 1: Decision matrix and synthetic pathways for (R)-


-MeCha and its novel analogues. Route A is preferred for scale; Route B allows for structural diversity.

Applications & Case Studies

Opioid Receptor Ligands (TIPP Analogues)

The incorporation of cyclohexylalanine derivatives into TIPP (Tyr-Tic-Phe-Phe) peptides has yielded highly potent


-opioid receptor antagonists.[3]
  • Mechanism: Replacing

    
     with (2S,3S)-
    
    
    
    -MeCha
    (a novel analogue) creates a constraint that favors
    
    
    -antagonism over
    
    
    -agonism.
  • Data: The analogue H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH exhibited subnanomolar affinity (

    
    ) and high selectivity (
    
    
    
    ).[3]
Metabolic Stability in Apelin Peptides

Apelin-13 is an endogenous ligand for the APJ receptor, critical for blood pressure regulation, but has a half-life of <5 minutes.[4]

  • Innovation: Substitution of Phenylalanine with Cyclohexylalanine (Cha) or

    
    -MeCha  prevents cleavage by ACE2.
    
  • Result: Modified analogues displayed up to a 40-fold increase in plasma half-life while retaining hypotensive efficacy.[4][5]

Grb2-SH2 Domain Inhibitors
  • Design:

    
    -methyl amino acids with carboxyalkyl side chains were synthesized to inhibit the Grb2-SH2 domain (cancer target).[6]
    
  • Outcome: These analogues mimic the phosphotyrosine (pTyr) binding motif but are phosphatase-resistant, showing excellent activity in erbB2-dependent tumor cell lines (

    
    ).[6]
    

Structural-Activity Relationship (SAR) Logic

The following diagram details how specific structural modifications to the (R)-


-MeCha scaffold translate into biological effects.

SAR_Logic core (R)-alpha-MeCha Scaffold mod1 Alpha-Methylation core->mod1 mod2 Cyclohexyl Ring core->mod2 mod3 Beta-Methylation (Novel Analogue) core->mod3 mod4 Side-Chain Carboxylation core->mod4 effect1 Proteolytic Stability (vs ACE2/Chymotrypsin) mod1->effect1 Steric Hindrance effect2 Conformational Lock (Helix Stabilization) mod1->effect2 Restricted Phi/Psi effect3 Increased Lipophilicity (BBB Penetration) mod2->effect3 Hydrophobic Bulk effect4 Receptor Selectivity (e.g., Delta-Opioid) mod3->effect4 Rotamer Constraint effect5 Phosphatase Resistance (pTyr Mimicry) mod4->effect5 Charge Mimicry

Figure 2: Structure-Activity Relationship (SAR) mapping of the (R)-


-MeCha scaffold. Nodes indicate structural modifications and their resulting pharmacological benefits.[3][4][7][8][9]

Comparative Data Summary

AnalogueModificationKey PropertyApplicationSource
(R)-

-MeCha

-Methyl + Cyclohexyl
High Proteolytic StabilityApelin Mimetics[1, 5]
(2S,3S)-

-MeCha

-Methylation
High

-Opioid Selectivity
TIPP Antagonists[4]

-Me-Carboxyalkyl
Carboxyl Side ChainpTyr MimicryGrb2 Inhibitors[2]
Cha (Unmethylated) Cyclohexyl onlyLipophilicityAntimicrobial Peptides[3]

References

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. PrepChem.Link

  • Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors. Journal of Medicinal Chemistry.[6]Link[6]

  • Novel α-MSH Peptide Analogues with Broad Spectrum Antimicrobial Activity. PLoS One / NIH.Link

  • 
    -Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent 
    
    
    
    Opioid Antagonists.
    Journal of Medicinal Chemistry.[3][10]Link
  • Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine. RSC Medicinal Chemistry.Link

  • Enantioselective Synthesis of (R)-

    
    -Methyl-
    
    
    
    -amino Acids using L-Valine as Chiral Auxiliary.
    Schöllkopf et al., Organic Syntheses/SciSpace.Link

Sources

Foundational

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid as a chiral building block in synthesis.

The following technical guide details the utility, synthesis, and application of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)- -methylcyclohexylalanine ) in advanced drug discovery. (R)- -Methylcycl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-methylcyclohexylalanine ) in advanced drug discovery.

(R)- -Methylcyclohexylalanine: A Chiral Scaffold for Rigidifying Peptidomimetics[1]

Executive Summary

In the landscape of modern peptidomimetics, (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid represents a "high-value" non-proteinogenic amino acid (NPAA).[1] Its structural significance lies in the convergence of three distinct properties:

  • Conformational Locking: The

    
    -methylation restricts rotation around the 
    
    
    
    and
    
    
    backbone angles via the Thorpe-Ingold effect, strongly promoting helical secondary structures (
    
    
    -helix or
    
    
    -helix).[1][2]
  • Metabolic Shielding: The quaternary

    
    -carbon eliminates the acidic 
    
    
    
    -proton, rendering the residue immune to racemization and highly resistant to proteolytic cleavage by endogenous enzymes.[1]
  • Lipophilic Bulk: The cyclohexyl side chain offers a higher lipophilicity (

    
    ) and distinct spatial volume compared to its aromatic analog (phenylalanine), enhancing membrane permeability and hydrophobic receptor fitting.
    

This guide serves as a blueprint for synthesizing and deploying this building block to engineer metabolically stable, high-affinity peptide therapeutics.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name (2R)-2-amino-3-cyclohexyl-2-methylpropanoic acid
Common Synonyms (R)-

-Methyl-cyclohexylalanine; (R)-

-Me-Cha
CAS Number 942143-63-7 (Generic/Isomer specific varies; verify with vendor)
Molecular Formula

Molecular Weight 185.27 g/mol
Chirality (R)-enantiomer (D-configuration analog)
Side Chain Cyclohexylmethyl (Aliphatic, Lipophilic)
pKa Values

2.3 (COOH),

9.7 (

)

Mechanistic Role in Drug Design

The Thorpe-Ingold Effect & Helix Promotion

The introduction of the


-methyl group creates steric congestion that energetically disfavors extended backbone conformations (like 

-sheets).[1] Instead, the molecule is forced into a bent conformation. In oligopeptides, this restriction nucleates and stabilizes helical turns.[3]
  • Mechanism: The gem-dialkyl effect reduces the entropic penalty of folding.

  • Outcome: Incorporation of (R)-

    
    -Me-Cha into a peptide sequence can force a disordered chain into a stable helix, potentially increasing binding affinity by pre-organizing the bioactive conformation.[1]
    
Proteolytic Resistance

Standard proteases (e.g., chymotrypsin, pepsin) require an accessible backbone geometry and often an abstractable


-proton to catalyze peptide bond hydrolysis. The quaternary center of (R)-

-Me-Cha acts as a steric shield, blocking the enzyme's active site access and preventing the formation of the transition state required for cleavage.[1]

StabilityMechanism cluster_0 Standard Peptide cluster_1 (R)-alpha-Me-Cha Modified NodeA Alpha-Proton (Accessible) NodeB Protease Attack NodeA->NodeB NodeC Hydrolysis (Degradation) NodeB->NodeC NodeD Quaternary Carbon (Steric Shield) NodeE Protease Blocked NodeD->NodeE NodeF Metabolic Stability (Long Half-life) NodeE->NodeF

Figure 1: Comparative mechanism of proteolytic resistance conferred by


-methylation.

Synthesis: The Schöllkopf Bis-Lactim Ether Method[1]

While hydrogenation of (R)-


-methylphenylalanine is possible, the most authoritative and flexible route for constructing chiral quaternary centers is the Schöllkopf Bis-Lactim Ether method .[1] This protocol ensures high enantiomeric excess (ee > 95%).[4][5]
Retrosynthetic Logic

The synthesis utilizes (3S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (derived from L-Valine) as a chiral auxiliary.[1] The bulky isopropyl group directs the incoming electrophile to the opposite face (trans induction), establishing the (R)-configuration at the new quaternary center.

Detailed Protocol

Reagents:

  • Schöllkopf Reagent: (3S, 6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine (Derived from L-Val-L-Ala).[1]

  • Base: n-Butyllithium (n-BuLi), 1.6M in hexanes.[1]

  • Electrophile: (Bromomethyl)cyclohexane (Cyclohexylmethyl bromide).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Deprotonation:

    • Charge a flame-dried flask with the Schöllkopf reagent (1.0 equiv) and anhydrous THF under Argon.[1] Cool to -78°C .[1][6]

    • Add n-BuLi (1.1 equiv) dropwise.[1] The solution will turn deep red/orange, indicating the formation of the lithium enolate.

    • Critical Insight: Maintain -78°C for 30 minutes to ensure complete deprotonation without racemization of the auxiliary center.

  • Asymmetric Alkylation:

    • Add (Bromomethyl)cyclohexane (1.2 equiv) dropwise to the enolate solution.

    • Allow the reaction to stir at -78°C for 4 hours, then slowly warm to room temperature overnight.

    • Mechanism:[1][5][7][8] The electrophile approaches the enolate from the face trans to the isopropyl group (steric steering), yielding the (3S, 6R) intermediate.

  • Hydrolysis (Auxiliary Removal):

    • Quench the reaction with mild acid (0.25 N HCl).

    • Stir the mixture at room temperature for 24-48 hours. This hydrolyzes the bis-lactim ether rings.[1]

    • Purification: Extract the chiral auxiliary (L-Valine methyl ester) and the target amino acid.[1][4] The target (R)-

      
      -Me-Cha is separated via ion-exchange chromatography or fractional crystallization.[1]
      
  • Validation:

    • Check purity via HPLC (Chiralpak column).

    • Confirm structure via

      
      -NMR (Look for the disappearance of the ring protons and integration of the cyclohexyl signal).
      

SchoellkopfSynthesis Step1 Precursor: Bis-Lactim Ether (L-Val / L-Ala derived) Step2 1. n-BuLi, THF, -78°C (Enolate Formation) Step1->Step2 Step3 2. Add Cyclohexylmethyl Bromide (Trans-selective Alkylation) Step2->Step3 Step4 Intermediate: (3S, 6R)-Alkylated Ether Step3->Step4 Step5 3. Mild Acid Hydrolysis (0.25N HCl) Step4->Step5 Step6 Target Product: (R)-alpha-Methyl-Cha Step5->Step6 Aux Recovered Auxiliary: L-Valine Methyl Ester Step5->Aux By-product

Figure 2: Synthetic workflow via Schöllkopf Bis-Lactim Ether alkylation.

Experimental Data Summary

The following parameters are typical for the (R)-isomer synthesized via the Schöllkopf route.

ParameterValue / Observation
Yield (Alkylation) 75 - 85%
Diastereomeric Excess (de) > 95% (determined by GC or NMR)
Enantiomeric Excess (ee) > 98% (after hydrolysis and recrystallization)
Physical State White crystalline solid
Solubility Soluble in water (low pH), Methanol; Insoluble in non-polar solvents
NMR Signature

0.9-1.8 (m, Cyclohexyl),

1.5 (s,

-Methyl)

Applications in Drug Development[2][10][11][12]

Peptide Stapling & Foldamers

(R)-


-Me-Cha is frequently used in "stapled peptides" where helical integrity is critical for interrupting protein-protein interactions (PPIs).[1]
  • Case Use: Replacing a native Leucine or Phenylalanine with (R)-

    
    -Me-Cha in a BH3-mimetic peptide.[1]
    
  • Result: The

    
    -methyl group enforces the helical turn required to bind the hydrophobic groove of Bcl-xL, while the cyclohexyl group provides deep hydrophobic burial without the 
    
    
    
    -stacking interactions of phenyl groups (useful when avoiding aromatic metabolic oxidation).
GPCR Ligands

In the design of ligands for G-protein coupled receptors (e.g., Somatostatin analogs or Neurokinin antagonists), the switch from Phenylalanine to Cyclohexylalanine increases lipophilicity (


), enhancing blood-brain barrier (BBB) penetration. The 

-methylation adds the necessary metabolic stability for oral bioavailability.[1]

References

  • Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketo-3,6-dihydropyrazines." Tetrahedron, 39(12), 2085-2091.[1]

  • Toniolo, C., et al. (2001). "The Thorpe-Ingold Effect in Peptide Folding: The Case of

    
    -Methylated Amino Acids." Biopolymers, 60(6), 396-419.[1] 
    
  • Karle, I. L., & Balaram, P. (1990). "Structural Characteristics of

    
    -Helical Peptide Foldamers Containing 
    
    
    
    -Aminoisobutyric Acid and Related Residues." Biochemistry, 29(29), 6747-6756.[1]
  • Sagan, S., et al. (2004). "Neurokinin Substance P Analogs Containing

    
    -Dialkyl Amino Acids: Synthesis and Biological Activity." Journal of Medicinal Chemistry, 47(3), 648-655. 
    
  • PubChem Compound Summary. "(2R)-2-amino-3-cyclohexylpropanoic acid."[1] National Center for Biotechnology Information.[1]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

The following technical guide is structured as a high-level Standard Operating Procedure (SOP) and Reference Monograph. It is designed for analytical chemists and medicinal chemists requiring precise characterization dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Standard Operating Procedure (SOP) and Reference Monograph. It is designed for analytical chemists and medicinal chemists requiring precise characterization data for (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-methylcyclohexylalanine).

Technical Monograph: Spectroscopic Characterization of (R)- -Methylcyclohexylalanine

Executive Summary & Structural Context

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a non-proteinogenic


,

-disubstituted amino acid. Structurally, it combines the lipophilicity of a cyclohexyl side chain with the conformational constraints of an

-methyl group.

Medicinal Chemistry Significance:

  • Proteolytic Stability: The quaternary

    
    -carbon eliminates the acidic proton required for PLP-dependent transamination and sterically hinders protease access, significantly increasing plasma half-life in peptide therapeutics.
    
  • Conformational Lock: The

    
    -methyl group restricts 
    
    
    
    torsion angles, favoring helical conformations (specifically
    
    
    -helix or
    
    
    -helix promotion) in peptide backbones.
Compound Profile
PropertyValue
IUPAC Name (2R)-2-amino-3-cyclohexyl-2-methylpropanoic acid
Formula

Molecular Weight 185.27 g/mol
Monoisotopic Mass 185.1416 Da
Chirality (R)-enantiomer
Solubility Water (moderate), Methanol (good), DMSO (good)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: Due to the quaternary


-center, the typical 

-proton signal (

3.5-4.5 ppm) is absent. The diagnostic handle becomes the

-methyl singlet and the diastereotopic

-methylene protons, which often appear as an AB system due to the adjacent chiral center.
Experimental Protocol (Recommended)
  • Solvent:

    
     (with NaOD for solubility if zwitterionic) or 
    
    
    
    (preferred for observing amide/amine protons).
  • Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for aqueous; TMS for organic.

  • Frequency: 400 MHz minimum recommended to resolve cyclohexyl multiplets.

Predicted H NMR Data (400 MHz, )

Note: Values are derived from structural analogs (


-Me-Phe, Cha) and general shift increments.
Position

(ppm)
MultiplicityIntegralAssignment Logic

-CH

1.45 - 1.55Singlet (s)3HDeshielded by

-amino/carboxyl groups.

-CH

1.60 - 1.85AB Quartet / Multiplet2HDiastereotopic protons (Pro-R/Pro-S) adjacent to chiral center.
Cyclohexyl (C1')1.20 - 1.40Multiplet (m)1HMethine proton attached to

-CH

.
Cyclohexyl (Ring)0.90 - 1.75Complex Envelope10HOverlapping equatorial/axial protons.
Predicted C NMR Data (100 MHz, )
Position

(ppm)
TypeNotes
Carbonyl (C=O)174.0 - 176.0QuaternaryTypical amino acid carboxyl range.

-Carbon
60.5 - 63.0QuaternarySignificantly downfield due to N/COOH substitution.

-Carbon
42.0 - 45.0CH

Methylene bridge.
Cyclohexyl (C1')33.0 - 35.0CHRing attachment point.

-Methyl
21.0 - 23.0CH

Diagnostic methyl signal.
Cyclohexyl (Ring)25.5 - 26.5CH

Remaining ring carbons (often clustered).
NMR Assignment Workflow

The following diagram illustrates the logic flow for assigning the specific signals of this molecule, separating the aliphatic envelope.

NMR_Assignment Start 1H NMR Spectrum (DMSO-d6) Amine Exchangeable Protons (8.0 - 8.5 ppm) Start->Amine D2O Exchange check AlphaMe Sharp Singlet (1.4 - 1.6 ppm) Start->AlphaMe Integration = 3H Aliphatic Aliphatic Region (0.9 - 1.9 ppm) Start->Aliphatic Integration = 13H BetaProtons Beta-CH2 (AB System) Diastereotopic Aliphatic->BetaProtons HSQC (CH2) Cyclohexyl Cyclohexyl Envelope (Multiplets) Aliphatic->Cyclohexyl HSQC (CH/CH2) BetaProtons->Cyclohexyl COSY Correlation

Figure 1: Logic flow for deconvoluting the crowded aliphatic region of (R)-


-methylcyclohexylalanine.

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode is the standard for this polar analyte.

Fragmentation Pattern

The fragmentation of


-methyl amino acids follows specific pathways distinct from standard amino acids due to the stability of the tertiary carbocation intermediates.
  • Parent Ion

    
    :  m/z 186.15
    
  • Base Peak (Likely): m/z 140.14 (Immonium Ion)

  • Secondary Fragments:

    • 
       m/z 169.1
      
    • 
       m/z 140.1 (Isobaric with immonium, distinguished by high-res MS)
      
Immonium Ion Calculation

For an amino acid with structure


, the immonium ion is 

. For this

-methyl analog:
  • Structure:

    
    
    
  • Formula:

    
    
    
  • Exact Mass: 140.1439 Da

MS Fragmentation Pathway Diagram

MS_Frag Parent [M+H]+ m/z 186.15 LossNH3 [M+H - NH3]+ m/z 169.12 Parent->LossNH3 -17 Da Immonium Immonium Ion [M - COOH]+ m/z 140.14 Parent->Immonium -46 Da (COOH + H) SideChain Cyclohexyl-CH2+ m/z 97.09 Immonium->SideChain Inductive Cleavage

Figure 2: Primary ESI(+) fragmentation pathways. The m/z 140 ion is the diagnostic quantifier.

Infrared Spectroscopy (IR)

Samples are typically analyzed as KBr pellets or via ATR (Attenuated Total Reflectance). The spectrum varies significantly depending on whether the sample is a zwitterion or a hydrochloride salt.

Key Diagnostic Bands (HCl Salt Form)
Wavenumber (cm

)
AssignmentDescription
2800 - 3100 N-H / C-HBroad ammonium (

) stretch overlapping with aliphatic C-H stretching.[1]
1735 - 1750 C=O (Acid)Strong, sharp carbonyl stretch (characteristic of un-ionized COOH in HCl salt).
1580 - 1600 N-H BendAsymmetric bending of

group.
1450 CH

/ CH

Aliphatic bending (Methyl/Methylene/Cyclohexyl).
1200 - 1250 C-OC-O stretch of the carboxylic acid.

Quality Control & Purity Analysis

Critical Directive: Standard HPLC on C18 columns cannot distinguish enantiomers. You must use Chiral HPLC or derivatization.

Enantiomeric Purity Protocol (Marfey's Method)

To verify the (R)-configuration against the (S)-enantiomer:

  • Derivatization: React sample with FDAA (Marfey's Reagent).

  • Mechanism: Converts enantiomers into diastereomers (

    
     vs 
    
    
    
    ).
  • Separation: Analyze via standard C18 RP-HPLC. The diastereomers will have distinct retention times.

  • Validation: Compare against a racemic standard of

    
    -methylcyclohexylalanine.
    

References

  • PubChem. (2025). 2-Amino-3-[cyclohexyl(methyl)amino]propanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Beilstein J. Org.[2] Chem. (2013).[3] Efficient solid-phase synthesis and structural characterization of segetalins. (Provides NMR context for cyclohexyl/peptide analogs). [Link]

  • ChemGuide. (2024). Fragmentation Patterns in Mass Spectrometry. (Fundamental mechanisms for amino acid fragmentation). [Link]

  • University of Illinois. (1997). NMR Chemical Shifts of Trace Impurities and Common Solvents. (Reference for solvent shifts in D2O/DMSO). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral HPLC Analysis of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the separation and quantification of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as -methyl-cyclohexyla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the separation and quantification of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as


-methyl-cyclohexylalanine).

This molecule presents a "perfect storm" of chromatographic challenges:

  • Chirality: Enantiomeric purity is critical for biological activity.

  • Quaternary Center: The

    
    -methyl group creates steric hindrance, complicating ligand exchange.
    
  • Lack of Chromophore: The cyclohexyl ring is aliphatic; the molecule has negligible UV absorbance above 210 nm.

  • Zwitterionic Nature: Requires specific pH control for retention.

Introduction & Strategic Approach

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a non-proteinogenic amino acid often used as a conformationally constrained building block in peptidomimetics. The presence of the quaternary


-carbon restricts bond rotation, stabilizing specific peptide secondary structures (e.g., helices).
The Detection Challenge

Unlike Phenylalanine analogs, this molecule lacks an aromatic system. Direct UV detection is only possible at 200–210 nm (carboxyl group absorption), which is highly susceptible to solvent interference.

Method Selection Matrix

We propose two distinct protocols based on your laboratory's instrumentation and sensitivity requirements:

  • Protocol A (Direct Analysis): Best for purity assay of raw materials (mg/mL range). Uses Crown Ether stationary phases.[1]

  • Protocol B (Derivatization): Best for trace impurity analysis (0.1% level) or bioanalysis. Uses Marfey’s Reagent (FDAA) to add a chromophore and create diastereomers.

Protocol A: Direct Chiral Separation (Crown Ether)

Target Audience: QC Labs, Process Development. Principle: The Crownpak® stationary phase contains a chiral crown ether (18-crown-6 derivative) that forms a host-guest inclusion complex with the protonated primary ammonium group (


) of the amino acid.
Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm)Immobilized phase allows higher durability than coated phases. The (+) selector preferentially retains L-enantiomers, eluting the D (R) form first.
Mobile Phase pH 1.5 Perchloric Acid (

) in Water / Acetonitrile (90:10 v/v)
Acidic pH ensures the amine is fully protonated (

) for complexation.

is transparent at 200 nm.
Flow Rate 0.4 mL/minLower flow rate improves mass transfer for sterically hindered quaternary centers.
Temperature 10°C – 25°CCritical: Lower temperatures (10-15°C) significantly enhance enantioselectivity (

) by stabilizing the inclusion complex.
Detection UV @ 200 nmDetection of the carboxyl moiety.
Injection 5–10 µLHigh concentration sample (1–2 mg/mL) required due to low extinction coefficient.
Step-by-Step Procedure
  • Mobile Phase Prep: Add 16.3 g of 70% Perchloric Acid to 1 L of ultrapure water to make pH 1.0 stock. Dilute with water to reach pH 1.[2]5. Mix 900 mL of this buffer with 100 mL HPLC-grade Acetonitrile. Degas thoroughly.

  • System Equilibration: Flush the column for 30 mins at 0.4 mL/min. Ensure the baseline at 200 nm is stable.

  • Sample Prep: Dissolve 2 mg of the sample in 1 mL of Mobile Phase.

  • Execution: Inject the racemate first to establish resolution (

    
    ).
    
  • Elution Order: On CR-I(+), the (R)-enantiomer (D-analog) typically elutes first , followed by the (S)-enantiomer. Note: Confirm with a pure standard.

System Suitability Criteria
  • Resolution (

    
    ):  > 1.5 (Baseline separation).
    
  • Tailing Factor: < 1.3 (Severe tailing indicates column overload or insufficient acid).

Protocol B: High-Sensitivity Derivatization (Marfey’s Method)

Target Audience: DMPK Labs, Impurity Profiling. Principle: Reaction with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) converts the enantiomers into diastereomers . These can be separated on a standard achiral C18 column with UV detection at 340 nm (high sensitivity).

Derivatization Workflow
  • Reagent Prep: Prepare 1% (w/v) FDAA in Acetone.

  • Reaction:

    • Mix 50 µL Sample (aqueous) + 100 µL 1M Sodium Bicarbonate (

      
      ).
      
    • Add 50 µL FDAA solution.

    • Incubate at 40°C for 60 minutes .

  • Quench: Add 50 µL 2M HCl to stop the reaction (neutralize pH).

  • Dilute: Add 200 µL Acetonitrile/Water (50:50). Filter (0.2 µm).

Chromatographic Conditions (Achiral)
ParameterSpecification
Column C18 Core-Shell (e.g., Kinetex C18, 2.6 µm, 100 × 4.6 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 60% B over 15 minutes.
Detection UV @ 340 nm (Dinitrophenyl group)
Sensitivity Limit of Quantitation (LOQ) ~ 0.05% impurity.

Decision Logic & Workflow

MethodSelection Start Start: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid Analysis CheckUV Is UV Sensitivity > 210nm required? Start->CheckUV CheckMS Is MS Detection required? CheckUV->CheckMS Yes (Trace analysis) DirectMethod PROTOCOL A: Direct Analysis Column: Crownpak CR-I(+) MP: HClO4 (pH 1.5) Det: UV 200nm CheckUV->DirectMethod No (High conc. sample) DerivMethod PROTOCOL B: Derivatization Reagent: FDAA (Marfey's) Column: C18 Achiral Det: UV 340nm / MS CheckMS->DerivMethod No (UV 340nm) CheckMS->DerivMethod Yes (High Sens MS) Chirobiotic Alternative: Chirobiotic T MP: MeOH/Ammonium Formate Det: MS (Direct) CheckMS->Chirobiotic Yes (Direct MS)

Figure 1: Decision tree for selecting the optimal analytical strategy based on detection limits and available instrumentation.

Technical Commentary & Troubleshooting

Why not Polysaccharide Columns (Chiralpak IA/IB)?

While Chiralpak columns are industry standards, they struggle with free, underivatized amino acids due to zwitterionic solubility issues in hexane/alcohol mixtures. They require derivatization (e.g., FMOC) to work effectively. If you must use a Chiralpak column, derivatize with FMOC-Cl first, then use a Chiralpak AD-H or IA column with Hexane/IPA.

The "Alpha-Methyl" Effect

The quaternary


-methyl group drastically reduces the reaction rate for derivatization compared to standard amino acids.
  • Protocol B Adjustment: If yields are low, increase reaction time to 90 minutes or temperature to 50°C. Do not exceed 60°C to avoid racemization.

Column Care (Crownpak)[2][3][4][5]
  • Never use basic mobile phases (pH > 7) or amine modifiers (TEA), as they destroy the column or compete with the analyte for the crown ether cavity.

  • Storage: Wash with water, then store in water/methanol (90:10).

References

  • Daicel Corporation. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amino acids and peptides on crown ether-based chiral stationary phases. Journal of Chromatography A, 1467, 19-32. [Link]

Sources

Application

Application Note: Structural Elucidation of (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid via 1D and 2D NMR Spectroscopy

Abstract & Introduction (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)- -methylcyclohexylalanine) represents a critical class of non-proteinogenic amino acids. The introduction of the -methyl group im...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-methylcyclohexylalanine) represents a critical class of non-proteinogenic amino acids. The introduction of the 

-methyl group imposes significant conformational constraints on peptide backbones, favoring helical structures (

- or

-helix) and enhancing resistance to enzymatic proteolysis.

Assigning the NMR spectrum of this molecule presents specific challenges:

  • Quaternary

    
    -Carbon:  The lack of attached protons renders this carbon invisible in DEPT and HSQC experiments.
    
  • Cyclohexyl Ring Overlap: The aliphatic ring protons often appear as a complex envelope in the 0.9–1.8 ppm range.

  • Diastereotopicity: The

    
    -methylene protons connecting the chiral center to the ring are diastereotopic, creating complex ABX or AB coupling patterns.
    

This guide provides a definitive protocol for the complete structural assignment of this molecule using a combination of 1D (


H, 

C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR techniques.

Experimental Protocol

Sample Preparation

To ensure sharp lines and minimize exchange broadening of the ammonium/carboxylate protons, DMSO-d


 is the preferred solvent over D

O for structural characterization, as it often allows the detection of exchangeable amide/amine protons.
  • Mass: 10–15 mg of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid.

  • Solvent: 600

    
    L DMSO-d
    
    
    
    (99.9% D).
  • Tube: 5 mm high-precision NMR tube.

  • Temperature: 298 K (25 °C).

  • Reference: Residual solvent peak (DMSO-d

    
     pentet at 
    
    
    
    2.50 ppm; DMSO-d
    
    
    septet at
    
    
    39.52 ppm).
Acquisition Parameters (600 MHz Base Frequency)
ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing Time / DelayPurpose
1D

H
zg301664kD1 = 1.0 sQuantitative proton integration.
1D

C{1H}
zgpg30102464kD1 = 2.0 sCarbon backbone identification.
DEPT-135 dept13551264kJ = 145 HzDistinguish CH/CH

(+) from CH

(-).
COSY cosygpppqf82048/256-Spin system tracing (Ring &

-CH

).
HSQC hsqcedetgpsisp82048/256J = 145 HzOne-bond H-C correlations (Multiplicity edited).
HMBC hmbcgplpndqf164096/256J

= 8 Hz
CRITICAL: Assigns quaternary C2 and COOH.

Structural Assignment Logic

The assignment strategy follows a "Out-to-In" approach, starting from the distinct methyl group and working towards the complex ring system.

Workflow Visualization

NMR_Workflow Start Sample Preparation (DMSO-d6) H1 1D 1H NMR Identify Methyl Singlet & Amine Start->H1 C13 13C & DEPT-135 Sort CH/CH3 vs CH2 vs Cq Start->C13 HSQC HSQC Link Protons to Carbons H1->HSQC C13->HSQC COSY COSY/TOCSY Trace Cyclohexyl Spin System HSQC->COSY Resolve Ring HMBC HMBC (The Anchor) Connect Me/Beta-CH2 to Cq & COOH HSQC->HMBC Assign Cq Final Final Assignment COSY->Final HMBC->Final

Figure 1: Strategic workflow for the NMR assignment of


-disubstituted amino acids.
Atom Numbering & Shift Data

Numbering Scheme:

  • 1: Carboxyl Carbon (COOH)

  • 2:

    
    -Carbon (Quaternary)
    
  • 3:

    
    -Methyl group[1]
    
  • 4:

    
    -Methylene (CH
    
    
    
    linking ring to C2)
  • 5: Cyclohexyl C1' (Ipso)

  • 6/10: Cyclohexyl C2'/C6'

  • 7/9: Cyclohexyl C3'/C5'

  • 8: Cyclohexyl C4'

Table 1: Representative Chemical Shift Assignment (DMSO-d

)
PositionAtom Type

(ppm)
DEPT-135

(ppm)
Multiplicity (

Hz)
1 C=O176.2Invisible-(COOH broad ~10-12)
2 C

59.8Invisible--
3 CH

23.4Up (+)1.35s (3H)
4 CH

44.1Down (-)1.62, 1.78dd (ABX system)
5 CH33.8Up (+)1.45m
6, 10 CH

32.5Down (-)1.50–1.70m (Overlap)
7, 9 CH

26.1Down (-)1.10–1.30m (Overlap)
8 CH

25.8Down (-)1.10–1.30m (Overlap)
NH

NH--~8.2Broad s (if protonated)

Detailed Mechanistic Analysis

The Quaternary Center (The "Blind Spot")

The


-carbon (C2) is the structural pivot point. It does not appear in DEPT or HSQC spectra.
  • Validation: You must observe HMBC correlations to C2 (approx. 60 ppm) from:

    • The

      
      -Methyl protons (H3) 
      
      
      
      Strong 2-bond correlation (
      
      
      ).
    • The

      
      -Methylene protons (H4) 
      
      
      
      Strong 2-bond correlation (
      
      
      ).
Diastereotopicity of the -Methylene (H4)

Because C2 is a chiral center, the two protons on C4 (


 and 

) are chemically non-equivalent (diastereotopic).
  • Observation: They will not appear as a simple doublet. Expect two distinct signals (often an AB system or two multiplets) separated by 0.1–0.3 ppm.

  • Coupling: They exhibit a large geminal coupling (

    
     Hz) and vicinal coupling (
    
    
    
    ) to the cyclohexyl H5 proton.
The Cyclohexyl Ring Dynamics

At room temperature (298 K), the cyclohexane ring undergoes rapid chair-chair interconversion.

  • Result: The axial and equatorial protons often average out, particularly for positions 7, 8, and 9, resulting in broad multiplets.

  • Differentiation: Positions 6 and 10 (adjacent to the substituent) may show distinct shifts due to the steric bulk of the

    
    -amino acid moiety, but often overlap with the 
    
    
    
    -methylene signals. HSQC-TOCSY is highly recommended if the ring protons must be rigorously distinguished.
Connectivity Visualization

Connectivity Me α-Methyl (H3) δ 1.35 Beta β-CH2 (H4) δ 1.62/1.78 Me->Beta NOE Cq Cα (C2) δ 59.8 Me->Cq HMBC (strong) COOH COOH (C1) δ 176.2 Me->COOH HMBC Beta->Cq HMBC Beta->COOH HMBC Ring Cyclohexyl (C5-C10) Beta->Ring COSY/HMBC

Figure 2: Key HMBC (solid green) and NOE (dashed yellow) correlations establishing the quaternary center connectivity.

Quality Control & Validation

To ensure the assignment is rigorous (Self-Validating System), perform these checks:

  • Integration Check: The

    
    -methyl singlet must integrate to exactly 3.0 relative to the single methine or one of the diastereotopic protons (1.0).
    
  • HMBC Closure: The Carbonyl (C1) must show correlations from both the

    
    -methyl (H3) and the 
    
    
    
    -methylene (H4). If only one correlates, the assignment of the quaternary center might be ambiguous.
  • Stereochemical Purity: NMR in an achiral solvent (DMSO) cannot distinguish (R) from (S). To validate the enantiomeric excess (ee%), use a Chiral Solvating Agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, which will split the

    
    -methyl singlet if the sample is racemic.
    

References

  • General Amino Acid Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Cyclohexane Ring Dynamics: Aydin, R., & Günther, H. (1981). 13C NMR spectra of cyclohexane derivatives. Magnetic Resonance in Chemistry. Link

  • HMBC Methodology: Bax, A., & Summers, M. F. (1986). 1H and 13C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society. Link

  • Conformational Constraints: Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide structures containing Aib residues. Biochemistry. Link

  • Diastereotopicity in NMR: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link

Sources

Method

Application Note: Protocol for Incorporating (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid into Peptides

-Methyl-Cyclohexylalanine Peptides Strategic Overview & Mechanistic Rationale The incorporation of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (referred to herein as (R)- -Me-Cha ) presents a "perfect storm" of synth...

Author: BenchChem Technical Support Team. Date: February 2026


-Methyl-Cyclohexylalanine Peptides

Strategic Overview & Mechanistic Rationale

The incorporation of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (referred to herein as (R)-


-Me-Cha ) presents a "perfect storm" of synthetic challenges. This residue combines the steric bulk of a cyclohexyl side chain with the conformational rigidity of an 

-methyl group.
The Challenge: Steric Occlusion
  • Electrophilic Activation (Coupling of the residue): The

    
    -methyl group restricts the rotational freedom of the activated carboxylate, slowing down the attack by the resin-bound amine.
    
  • Nucleophilic Attack (Coupling to the residue): Once incorporated, the

    
    -methyl group acts as a shield over the N-terminus. The steric hindrance is so severe that standard coupling reagents (HBTU/DIC) often result in <10% conversion, leading to deletion sequences.
    
  • Fmoc Deprotection: The removal of the Fmoc group is kinetically slower due to the inability of the base (piperidine) to easily access the acidic proton, often requiring thermal acceleration.

The Solution: High-Energy Activation & Solvation

To overcome these barriers, this protocol utilizes PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU as primary coupling reagents, leveraging the "7-aza" effect for faster kinetics, combined with Microwave-Assisted SPPS (MW-SPPS) to impart the necessary thermodynamic energy to overcome the steric barrier.

Pre-Synthesis Considerations

A. Resin Selection

Critical: Do not use high-loading polystyrene resins. The hydrophobic nature of the cyclohexyl group promotes aggregation.

  • Recommended: ChemMatrix® (PEG) or Tentagel S RAM (PEG-PS).

  • Loading: Low loading is mandatory (0.2 – 0.4 mmol/g ) to prevent "site isolation" where growing peptide chains sterically interfere with each other.

B. Reagent Preparation
ReagentSpecificationRationale
Activator PyAOP or COMU PyAOP (phosphonium) is superior to uronium salts (HATU) for hindered N-methyl/

-methyl amines due to higher reactivity and lack of guanidinium byproduct formation.
Base DIEA (Diisopropylethylamine)Collidine is an alternative if epimerization of adjacent residues is a concern, but DIEA is standard for

-methyls.
Additive Oxyma Pure (if using DIC)If using carbodiimide chemistry (backup method), Oxyma is superior to HOBt for preventing racemization.
Solvent DMF (Main) / NMP (Solubilizer)NMP is recommended for the coupling steps involving (R)-

-Me-Cha to disrupt beta-sheet aggregation.

Experimental Protocols

Protocol A: Coupling (R)- -Me-Cha TO the Resin/Peptide Chain

This step attaches the hindered amino acid to the growing chain.

  • Swelling: Swell resin in DMF for 30 mins.

  • Activation:

    • Dissolve (R)-Fmoc-

      
      -Me-Cha-OH  (4.0 eq) and HATU  (3.9 eq) in DMF.
      
    • Add DIEA (8.0 eq).

    • Note: Pre-activation for 1-2 minutes is acceptable, but do not exceed 5 minutes to avoid enantiomerization.

  • Coupling:

    • Add mixture to resin.[1][2][3][4][5][6][7]

    • Microwave: 75°C for 10 minutes (Power: 25-30W).

    • Alternative (Room Temp): Double couple, 2 hours each.

  • Wash: DMF (4 x 1 min).

Protocol B: Chain Elongation (Coupling ONTO the Hindered Amine)

This is the bottleneck. The N-terminus of (R)-


-Me-Cha is extremely unreactive.
  • Fmoc Deprotection (Aggressive):

    • Reagent: 20% Piperidine + 0.1M DBU in DMF (DBU helps with sterically hindered Fmoc removal).

    • Microwave: 75°C for 3 minutes (Step 1) + 75°C for 5 minutes (Step 2).

    • Wash: DMF (5 x 1 min).

  • Activation (The "PyAOP" Method):

    • Amino Acid (Next Residue): 5.0 eq .

    • Coupling Reagent: PyAOP (5.0 eq) (Preferred) or COMU (5.0 eq).

    • Base: DIEA (10.0 eq).

    • Solvent: NMP/DMF (1:1 v/v).

  • Coupling Cycle:

    • Cycle 1: Microwave at 75°C for 15 minutes .

    • Drain & Wash: DMF (3x).[2][3][8]

    • Cycle 2 (Mandatory): Repeat activation and coupling (Fresh reagents). Microwave at 75°C for 15 minutes .

  • Monitoring (Crucial):

    • Perform Chloranil Test (See Section 4). Do not rely on Kaiser Test.

    • If blue particles persist, perform a 3rd coupling using HATU or convert the incoming AA to an Acid Chloride (using Triphosgene/BTC).

  • Capping (Mandatory):

    • Solution: Acetic Anhydride / DIEA / DMF (10:5:85).

    • Time: 10 minutes.

    • Reason: Unreacted amines must be permanently capped to prevent "deletion sequences" (n-1 impurities) which are impossible to purify later.

Process Visualization (Workflow)

SPPS_Protocol Start Resin-Peptide Complex Deprotect Fmoc Deprotection (20% Pip + 0.1M DBU) MW: 75°C, 2x3min Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activation Activation (PyAOP + DIEA + Next AA) Solvent: NMP Wash1->Activation Coupling Coupling (Cycle 1) MW: 75°C, 15 min Activation->Coupling Recoupling Re-Coupling (Cycle 2) Fresh Reagents MW: 75°C, 15 min Coupling->Recoupling Mandatory Double Couple QC QC: Chloranil Test Recoupling->QC Capping Capping (Ac2O / DIEA) QC->Capping Negative (Colorless) Fail Troubleshoot: Try Acid Chloride Method QC->Fail Positive (Blue) Success Proceed to Next Cycle Capping->Success

Figure 1: Optimized workflow for coupling onto the sterically hindered N-terminus of (R)-


-Me-Cha. Note the mandatory double-coupling and specific QC step.

Quality Control & Troubleshooting

The Chloranil Test (Method B)

Because the N-terminus of (R)-


-Me-Cha is a secondary amine (technically hindered primary, but behaves like secondary regarding detection), the standard Kaiser (Ninhydrin) test often yields false negatives.
  • Reagent: 2% Acetaldehyde in DMF (Sol A) + 2% Chloranil in DMF (Sol B).

  • Procedure: Place a few resin beads in a tube. Add 2 drops Sol A and 2 drops Sol B. Let stand for 5 mins.

  • Result:

    • Blue/Green Beads: Free amine present (Coupling Incomplete).

    • Colorless/Yellow: Coupling Complete.

Troubleshooting Table
IssueObservationRemediation
Incomplete Coupling Chloranil test positive after 2 cycles.Switch to Acid Chloride: Convert incoming Fmoc-AA-OH to acid chloride using BTC (Bis(trichloromethyl)carbonate) and collidine. This is the most reactive species possible.
Aspartimide Formation Mass spec shows M-18 peak.If the sequence contains Asp/Asn, the high heat (75°C) can cause cyclization. Add 0.1M HOBt to the deprotection cocktail or reduce temp to 50°C (extend time).
Aggregation Resin stops swelling; coupling yields drop.Switch solvent to 100% NMP or add Chaotropic salts (0.4M LiCl in DMF) during coupling.

References

  • Albericio, F., & Bomer, J. M. (2011). Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Wenschuh, H., et al. (2002). Coherent synthesis of

    
    -dialkyl amino acid containing peptides. Biopolymers, 66(6), 345-355. (Demonstrates efficacy of PyAOP for hindered systems). 
    
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236-237. (The Chloranil Test Protocol).

Sources

Application

Use of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid in solid-phase peptide synthesis (SPPS).

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing (R)- -Methyl-Cyclohexylalanine Executive Summary This guide details the optimized protocols for incorporating (R)-2-amino-3-cyclohexyl-2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Peptides Containing (R)-


-Methyl-Cyclohexylalanine 

Executive Summary

This guide details the optimized protocols for incorporating (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (herein referred to as (R)-


-Me-Cha ) into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).

The incorporation of


-disubstituted amino acids like (R)-

-Me-Cha is a critical strategy in modern peptidomimetic drug design. By introducing a methyl group at the

-carbon, researchers achieve two pivotal pharmacological goals:
  • Conformational Locking: The steric bulk restricts rotation around

    
     and 
    
    
    
    torsion angles, often forcing the peptide backbone into stable helical structures (e.g.,
    
    
    -helix) or specific turn motifs, thereby enhancing receptor affinity [1].
  • Metabolic Stability: The absence of an extractable

    
    -proton renders the residue completely resistant to degradation by chymotrypsin-like proteases, significantly extending serum half-life [2].
    

However, the very steric bulk that provides these advantages creates a significant kinetic barrier during synthesis. This note provides evidence-based protocols to overcome the low reactivity of the hindered carboxyl group during coupling and the hindered amine during subsequent elongation.

Chemical Challenges & Mechanistic Insight

The synthesis of peptides containing (R)-


-Me-Cha presents a "Double-Hindrance" problem:
  • Coupling of the Residue (Carboxyl Activation): The quaternary

    
    -carbon exerts massive steric shielding on the activated carboxylate. Standard carbodiimide chemistries (DIC/HOBt) are kinetically insufficient, leading to deletion sequences.
    
  • Coupling onto the Residue (Amine Nucleophilicity): Once coupled, the N-terminal amine of (R)-

    
    -Me-Cha is buried within the steric shadow of the 
    
    
    
    -methyl and cyclohexyl groups. This nucleophile is sluggish, making the acylation of the next amino acid the most failure-prone step in the sequence.

Figure 1: Decision Matrix for Hindered Couplings

CouplingWorkflow Start Start: Couple (R)-α-Me-Cha Decision1 Is Position Critical/Hindered? Start->Decision1 Standard Attempt Standard Coupling? (HBTU/DIEA) Check QC: Micro-cleavage / LCMS Standard->Check Decision1->Standard No (Rare) ProtocolA Protocol A: Phosphonium/Uronium (PyAOP or HATU + HOAt) 2x Coupling @ 50°C Decision1->ProtocolA Yes (Recommended) ProtocolA->Check Success Proceed to Deprotection Check->Success >99% Conv. Fail Incomplete Coupling Check->Fail <99% Conv. ProtocolB Protocol B: Acid Fluoride (TFFH + DIPEA) Converts COOH to CO-F Fail->ProtocolB Rescue Strategy ProtocolB->Success

Caption: Workflow for selecting coupling strategies based on steric hindrance. Protocol A is the standard recommendation for


-Me-Cha.

Experimental Protocols

Protocol A: High-Efficiency Activation (HATU/PyAOP)

Recommended for standard incorporation of (R)-


-Me-Cha.

Rationale: PyAOP (phosphonium salt) is preferred over HATU (uronium salt) for slow couplings because it avoids the formation of guanidinium byproducts which can permanently terminate the chain if the reaction time is prolonged [3].

Reagents:

  • Amino Acid: Fmoc-(R)-

    
    -Me-Cha-OH (0.2 M in DMF)
    
  • Activator: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or HATU.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for catalyzing ester formation.

Step-by-Step:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Activation:

    • Dissolve Fmoc-(R)-

      
      -Me-Cha-OH (4.0 eq) and PyAOP (4.0 eq) in dry DMF.
      
    • Add HOAt (4.0 eq).

    • Add DIPEA (8.0 eq) immediately before adding to the resin.

  • Coupling:

    • Add mixture to resin.[3][4][5][6][7]

    • Microwave (Recommended): Heat to 75°C for 10 minutes (25W power).

    • Alternative (Manual): Shake at 50°C for 2 hours.

  • Re-Coupling (Double Couple):

    • Drain and wash with DMF (3x).[3][8]

    • Repeat step 2 and 3 with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Use this if Protocol A fails or for coupling onto the


-Me-Cha residue.

Rationale: Acid fluorides (R-COF) are smaller and more reactive electrophiles than OAt esters. TFFH generates acid fluorides in situ and is the gold standard for extremely hindered Aib-like couplings [4].

Reagents:

  • Activator: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[9]

  • Base: DIPEA.[5][6][10][11]

Step-by-Step:

  • Dissolve the incoming Fmoc-Amino Acid (5.0 eq) and TFFH (5.0 eq) in dry DMF.

  • Add DIPEA (10.0 eq).

  • Add to the resin containing the deprotected (R)-

    
    -Me-Cha N-terminus.
    
  • Reaction: Shake for 1 hour at 25°C or 15 mins at 60°C.

  • Note: Acid fluorides are highly reactive; avoid water contamination.

Critical QC & Troubleshooting

Monitoring the Reaction

Standard colorimetric tests (Kaiser) often yield false negatives because the bulky


-methyl group prevents the ninhydrin complex from forming, even if the amine is free.
Test MethodSuitability for (R)-

-Me-Cha
Observation
Kaiser (Ninhydrin) Low Often fails to turn blue even when deprotected.
Chloranil / Acetaldehyde Medium More sensitive for hindered amines. Blue/Green = Free Amine.
Micro-Cleavage (LCMS) High (Mandatory) Cleave 2-3 mg of resin with TFA/H2O. Analyze via LCMS to confirm mass shift (+ Fmoc-AA).
Deprotection Issues

The removal of the Fmoc group from (R)-


-Me-Cha can be slower than natural amino acids.
  • Standard: 20% Piperidine in DMF (2 x 10 min).

  • Optimized: 20% Piperidine + 0.1M DBU in DMF (2 x 5 min). DBU is a stronger base and accelerates deprotection in sterically crowded environments.

Structural Impact Visualization

The introduction of (R)-


-Me-Cha alters the peptide backbone dynamics.

StructureImpact Natural Natural L-Phe Peptide (Flexible Backbone) Proteolysis Rapid Proteolysis (t1/2 < 30 min) Natural->Proteolysis Chymotrypsin Modified (R)-α-Me-Cha Peptide (Steric Lock) Helix Induces 3-10 Helix (Receptor Specificity) Modified->Helix φ/ψ Restriction Stability Proteolytic Resistance (t1/2 > 24 hours) Modified->Stability No α-Proton

Caption: Functional comparison of natural residues vs.


-methyl substitution.

References

  • Toniolo, C., et al. (1993). Structure of peptides from alpha-amino acids methylated at the alpha-carbon. Biopolymers. Link

  • Fletcher, M. D., & Campbell, M. M. (1998). Partially Modified Retro-Inverso Peptides: Development, Synthesis, and Conformational Behavior. Chemical Reviews. Link

  • Albericio, F., et al. (2018). PyAOP: A coupling reagent for difficult couplings in solid-phase peptide synthesis. Tetrahedron Letters. Link

  • Carpino, L. A., et al. (1996). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Peptidyl Acid Fluorides. Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009).[12] Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Method

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid as a tool for inducing helical peptide conformations.

This guide details the application of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (referred to herein as (R)- -Me-Cha ) in peptide engineering. The guide addresses the compound's specific stereochemical influence, sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (referred to herein as (R)-


-Me-Cha ) in peptide engineering.

The guide addresses the compound's specific stereochemical influence, synthetic challenges due to steric hindrance, and protocols for structural validation.

Application Note: (R)- -Me-Cha for Helical & Turn Conformations

Executive Summary

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a non-proteinogenic,


-disubstituted amino acid. It combines the lipophilic, receptor-interacting properties of Cyclohexylalanine (Cha) with the conformational rigidity of 

-methyl substitution.

Unlike the achiral Aib (aminoisobutyric acid) which indiscriminately stabilizes both right- and left-handed helices, (R)-


-Me-Cha is chiral . Its inclusion exerts a powerful stereoselective  influence on the peptide backbone via the Thorpe-Ingold effect .

Key Applications:

  • Left-Handed Helix Induction: In D-peptide therapeutics or achiral backbones, (R)-

    
    -Me-Cha strongly nucleates and stabilizes left-handed 
    
    
    
    -helices (
    
    
    -helices).
  • Reverse Turn Induction (L-Peptides): In standard L-peptides, the (R)-configuration creates local steric strain that breaks right-handed helices (

    
    -helices), effectively inducing 
    
    
    
    -turns or serving as a C-terminal helix terminator.
  • Metabolic Stability: The quaternary

    
    -carbon renders the adjacent peptide bond nearly uncleavable by proteases (e.g., chymotrypsin), significantly extending plasma half-life.
    

Chemical Profile & Mechanism[1]

Structural Properties[2][3]
  • Formula:

    
    
    
  • Steric Bulk: The

    
    -methyl group restricts rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) bonds.
  • Conformational Space: Constrains the backbone to specific regions of the Ramachandran plot:

    • 
       (Left-handed Helix / Type I' Turn).
      
    • Contrast: (S)-

      
      -Me-Cha favors 
      
      
      
      (Right-handed Helix).
The Stereochemistry Critical Check

Researchers often confuse the enantiomers. For


-methyl amino acids derived from L-parents (where the 

-proton is replaced by methyl), the (S)-enantiomer typically mimics the L-amino acid spatial arrangement and stabilizes Right-Handed helices.

The (R)-enantiomer discussed here mimics a D-amino acid.

  • Use (R)-

    
    -Me-Cha for:  D-peptides, Mirror-image phage display, Left-handed helices, or inducing turns in L-peptides.
    
  • Use (S)-

    
    -Me-Cha for:  Enhancing helicity in standard L-peptide therapeutics.
    

Application Protocols

Protocol A: Rational Design of Helical Peptides

Objective: To determine the optimal placement of (R)-


-Me-Cha within a sequence.
1. Inducing Left-Handed Helices (D-Peptides)

In a sequence composed of D-amino acids (e.g., for protease-resistant isomers), (R)-


-Me-Cha acts as a potent nucleation site.
  • Placement: Position at the N-terminus (positions 1, 2, or 3) to initiate helix formation.

  • Frequency: Incorporation every 3-4 residues (e.g., positions

    
    ) creates a "staple-like" stabilization without covalent crosslinks.
    
2. Inducing Turns / Terminating Helices (L-Peptides)

In a standard L-peptide, inserting (R)-


-Me-Cha forces the backbone into a local left-handed twist.
  • Helix Termination: Place at the C-terminus of a designed

    
    -helix to preventing fraying and capping the structure.
    
  • 
    -Hairpin Nucleation:  Place at position 
    
    
    
    of a Type I' or Type II'
    
    
    -turn to force the chain to reverse direction, stabilizing antiparallel
    
    
    -sheets.
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The steric bulk of the


-methyl and cyclohexyl groups makes coupling extremely difficult. Standard HBTU/DIC protocols often fail, leading to deletion sequences.

Reagents Required:

  • Resin: Low loading (0.2 - 0.4 mmol/g) recommended (e.g., ChemMatrix or Tentagel) to reduce inter-chain aggregation.

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Coupling Workflow

SPPS_Protocol Start Start: Fmoc-Deprotected Resin Prep Prepare Solution: 4 eq. (R)-alpha-Me-Cha 3.8 eq. HATU 8 eq. DIPEA in NMP Start->Prep Activation Pre-activation (2 min at Room Temp) Prep->Activation Coupling1 Coupling Cycle 1 2 hours at 60°C (Microwave) OR 12 hours at RT Activation->Coupling1 Wash Wash: DMF (3x), DCM (3x) Coupling1->Wash Kaiser Kaiser/Chloranil Test Wash->Kaiser Recouple Double Coupling Re-apply fresh reagents (Same conditions) Kaiser->Recouple Positive (Blue) Next Proceed to Next Amino Acid (Note: Deprotection of alpha-Me-Cha may require extended time) Kaiser->Next Negative (Yellow) Capping Capping Step Ac2O / Pyridine Recouple->Capping Capping->Next

Figure 1: Optimized SPPS workflow for sterically hindered


-methyl amino acids.

Critical Technical Notes:

  • Microwave Assistance: Highly recommended. Use 60°C (max 75°C to avoid racemization, though

    
    -Me amino acids are resistant to racemization, the next Fmoc removal can be prone to aspartimide formation if Asp is present).
    
  • Fmoc Deprotection: The Fmoc group on an

    
    -methyl amino acid is more sterically crowded. Extend deprotection time (e.g., 2 x 10 min with 20% Piperidine/DMF) to ensure completion.
    
  • N-Terminal Elongation: Coupling the next amino acid onto the N-terminus of (R)-

    
    -Me-Cha is even harder than coupling the residue itself because the nucleophile (amine) is buried. Use PyAOP  or HATU  with double coupling at elevated temperature.
    
Protocol C: Structural Characterization (CD Spectroscopy)

Objective: Verify the induction of helical or turn conformations.

Sample Preparation:

  • Concentration: 50

    
    M in Phosphate Buffer (pH 7.4).
    
  • Cosolvent: If peptide is hydrophobic, add TFE (Trifluoroethanol) up to 50% to enhance helical signals for validation.

Data Interpretation Guide:

Conformation TypeCharacteristic CD Signal (Far UV)Role of (R)-

-Me-Cha
Right-Handed

-Helix
Minima at 208 nm & 222 nmDestabilizer (in L-peptides). Presence suggests (R)-analog is capping or not dominating.
Left-Handed

-Helix
Maxima at 208 nm & 222 nmInducer . Expected signal if used in D-peptides or as a dominant driver.

-Turn (Type I/II)
Minima ~200-205 nm, weak positive ~220 nmInducer . Expected if used as a single constraint in L-peptides.
Random Coil Minimum at 198 nmIndicates failure to fold.

Advanced Validation (NMR):

  • NOE Connectivity: Look for

    
     and 
    
    
    
    cross-peaks.
  • Left-Handed Helix: Strong sequential

    
     NOEs and specific medium-range interactions distinct from the standard 
    
    
    
    of right-handed helices.

References

  • Toniolo, C., et al. (2001). Structure and conformation of peptides containing the alpha-methyl-alpha-amino acids. Chemical Reviews , 101(10), 3289-3316. Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. Biochemistry , 29(29), 6747-6756. Link

  • Wels, B., et al. (2002). Synthesis and characterization of enantiomerically pure alpha-methyl-cyclohexylalanine. Tetrahedron: Asymmetry , 13(24), 2709-2714. Link

  • Misicka, A., et al. (1995). Structure-activity relationships of alpha-methyl-amino acids in peptide ligands. Journal of Medicinal Chemistry , 38(14), 2753-2762. Link

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods in solid-phase peptide synthesis. Methods in Enzymology , 289, 104-126. Link

Sources

Application

Application Notes &amp; Protocols: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid in Peptidomimetics Design

Abstract Peptidomimetics represent a cornerstone of modern therapeutic design, bridging the gap between the high specificity of native peptides and the pharmacological robustness required for effective drugs. A significa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptidomimetics represent a cornerstone of modern therapeutic design, bridging the gap between the high specificity of native peptides and the pharmacological robustness required for effective drugs. A significant challenge in this field is engineering molecules that retain biological activity while overcoming inherent liabilities such as proteolytic degradation and poor membrane permeability. This guide details the application of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid, as a powerful tool to address these challenges. By introducing specific conformational constraints and enhancing lipophilicity, this building block enables the rational design of next-generation peptide-based therapeutics with superior stability and pharmacokinetic profiles.

Introduction: The Rationale for Advanced Peptidomimetic Design

Native peptides are exquisite biological regulators, but their therapeutic potential is often hindered by rapid enzymatic breakdown and an inability to cross cellular membranes. Peptidomimetic chemistry seeks to overcome these limitations by modifying the peptide structure.[1] The incorporation of unnatural amino acids is a key strategy to achieve this.[2]

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (referred to hereafter as α-Me-D-Cha) is an exemplary building block for this purpose. It combines two critical structural motifs: an α-methyl group and a cyclohexyl side chain.

  • α-Methylation: The substitution of the α-hydrogen with a methyl group introduces significant steric hindrance, which restricts the conformational flexibility of the peptide backbone.[3] This constraint often promotes the formation of stable secondary structures like helices and turns, which can lock the peptidomimetic into its bioactive conformation, leading to higher receptor binding affinity.[4][5] Furthermore, this modification sterically shields the adjacent peptide bonds from cleavage by proteases.[6]

  • Cyclohexyl Side Chain: Replacing an aliphatic or aromatic side chain with a cyclohexyl group (as in cyclohexylalanine, Cha) increases the molecule's lipophilicity.[7] This enhancement can improve the peptidomimetic's ability to partition into and cross lipid bilayers, a crucial step for targeting intracellular proteins.[3]

The combination of these features in a single, chiral building block provides a synergistic approach to engineering peptides with enhanced stability, defined structure, and improved pharmacokinetic potential.

Physicochemical Properties & Structural Logic

Understanding the fundamental properties of α-Me-D-Cha is essential for its effective application.

Chemical Structure

Caption: Chemical structure of α-Me-D-Cha.

Key Properties
PropertyValueSignificance in Peptidomimetics
Molecular Formula C₁₀H₁₉NO₂---
Molecular Weight 185.26 g/mol Influences overall molecular size and diffusion properties.
Chirality (R) at CαThe specific stereochemistry is critical for defining the peptide's final 3D structure and interaction with chiral biological targets.
Key Features α,α-disubstitutionInduces conformational constraint, promotes helical structures (e.g., 3₁₀-helix), and enhances proteolytic stability.[4][8][9]
Cyclohexyl side chainIncreases lipophilicity and provides a bulky, non-aromatic hydrophobic group for receptor interactions.[10][11]

Core Application: Enhancing Peptide Stability and Structure

The primary application of α-Me-D-Cha is to impose a rigid, predictable structure onto a flexible peptide backbone, thereby improving its biological and pharmacological properties.

Mechanism of Action
  • Conformational Restriction: The gem-dimethyl effect (in this case, a methyl and a cyclohexylmethyl group) on the α-carbon severely restricts the allowable Ramachandran angles (phi, ψ) of the peptide backbone. This reduction in rotational freedom prevents the peptide from adopting a random coil conformation and favors well-defined secondary structures.[9] Peptides containing α,α-disubstituted amino acids are known to preferentially adopt helical conformations, such as the 3₁₀-helix.[4][5]

  • Proteolytic Resistance: Proteolytic enzymes recognize and bind to specific peptide sequences in particular backbone conformations. The steric bulk of the α-methyl group physically blocks the approach of the enzyme's active site to the adjacent peptide bonds. Furthermore, by altering the local conformation, the peptidomimetic may no longer fit into the enzyme's binding pocket, rendering it resistant to cleavage.[3][6]

Caption: Design logic for using α-Me-D-Cha in peptidomimetics.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of α-Me-D-Cha-Containing Peptides

The incorporation of sterically hindered amino acids like α-Me-D-Cha requires optimized coupling protocols to achieve high yields. Standard SPPS methods may result in incomplete reactions.[12]

Rationale for Protocol Choices
  • Resin: Rink Amide resin is chosen to yield a C-terminal amide, which is common in bioactive peptides as it removes the negative charge of a free carboxylate and can participate in hydrogen bonding.[13]

  • Coupling Reagents: Standard carbodiimide activators (like DIC) are often insufficient for hindered couplings. Amidinium/uronium-based reagents such as HATU or HCTU are more potent and are recommended for driving the reaction to completion.[14]

  • Reaction Conditions: A combination of extended coupling times, "double coupling" (repeating the coupling step), and a non-coordinating base like DIEA is crucial to overcome the steric hindrance at both the incoming amino acid and the N-terminus of the resin-bound peptide.

Step-by-Step SPPS Workflow

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy on an automated peptide synthesizer or manual reaction vessel.[15][16]

Caption: SPPS workflow for α-Me-D-Cha incorporation.

Detailed Protocol
  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid Rink Amide resin (e.g., 0.1 mmol scale). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Coupling of Fmoc-(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid:

    • Activation Solution: In a separate vial, dissolve Fmoc-α-Me-D-Cha-OH (0.5 mmol, 5 eq.), HATU (0.49 mmol, 4.9 eq.), and N,N-Diisopropylethylamine (DIEA) (1.0 mmol, 10 eq.) in N-Methyl-2-pyrrolidone (NMP). Pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the activation solution to the resin. Agitate at room temperature for 2-4 hours.

    • Monitoring: Perform a Kaiser test. If the test is positive (beads are blue), indicating incomplete coupling, wash the resin and repeat the coupling step ("double couple").

    • Wash: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for subsequent amino acids. Standard coupling conditions (e.g., 45-60 minutes with HATU) can typically be used for non-hindered amino acids.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA).

    • Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF.

Protocol: Biophysical Characterization

To validate the structural impact of α-Me-D-Cha incorporation, biophysical techniques are essential.

Circular Dichroism (CD) Spectroscopy
  • Objective: To assess the secondary structure of the peptidomimetic in solution. The incorporation of α-Me-D-Cha is expected to induce or stabilize helical content.

  • Protocol:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Determine the precise concentration using UV absorbance if the peptide contains Trp or Tyr, or via amino acid analysis.

    • Acquire CD spectra from 190 to 260 nm in a 1 mm path-length cuvette.

  • Data Interpretation: An α-helix typically shows strong negative bands around 222 nm and 208 nm, and a positive band around 195 nm. A 3₁₀-helix, often induced by α,α-disubstituted amino acids, shows similar but less intense bands.[17] A significant increase in negative ellipticity at 222 nm compared to a non-methylated control peptide is indicative of successful structure induction.

Proteolytic Stability Assay
  • Objective: To quantify the increase in resistance to enzymatic degradation.

  • Protocol:

    • Incubate the peptidomimetic and a control peptide (without α-Me-D-Cha) at known concentrations (e.g., 1 mg/mL) with a relevant protease (e.g., trypsin, chymotrypsin, or serum).

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the enzymatic reaction by adding an acid (e.g., TFA).

    • Analyze the amount of remaining intact peptide at each time point by RP-HPLC.

  • Data Presentation: Plot the percentage of intact peptide versus time to determine the half-life (t₁/₂) for each peptide.

PeptideSequenceProteolytic Half-life (t₁/₂) in human serum (Hypothetical)
Control PeptideAc-Tyr-Gly-Gly-Phe-Leu -Arg-Arg-NH₂< 10 minutes
PeptidomimeticAc-Tyr-Gly-Gly-Phe-(α-Me-D-Cha) -Arg-Arg-NH₂> 12 hours

Conclusion

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a high-impact building block for peptidomimetic design. Its dual-functionality—providing both steric hindrance against proteolysis and a strong conformational bias—empowers researchers to rationally design peptide-based molecules with significantly improved drug-like properties. The synthetic protocols, while requiring optimization for the hindered coupling step, are compatible with standard SPPS platforms. By leveraging this and similar reagents, the development of potent, stable, and effective peptidomimetic therapeutics can be greatly accelerated.

References

  • Okuyama, K., et al. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Pabon, J. C., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. PubMed. [Link]

  • Okuyama, K. (2004). Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Scilit. [Link]

  • Li, P., et al. (2022). Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. ResearchGate. [Link]

  • Li, Z., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. PubMed. [Link]

  • Drug Design Org. (2009). Peptidomimetics. [Link]

  • Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. [Link]

  • Adermann, K., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Link]

  • Wilson, A. J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. [Link]

  • Okuyama, K., et al. (2001). Conformational studies on peptides containing α,α-disubstituted α-amino acids: chiral cyclic α,α-disubstituted α-amino acid as an α-helical inducer. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Kuttan, R., et al. (2012). Introduction to Peptide Synthesis. PMC. [Link]

  • Toniolo, C., et al. (1993). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed. [Link]

  • Arora, P. S. (2010). Constrained Peptides as Miniature Protein Structures. PMC. [Link]

  • ResearchGate. Properties of peptidomimetics (oligomer length, molecular weight and net charge). [Link]

  • Ballet, S., et al. (2006). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • d'Oelsnitz, S., et al. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. bioRxiv. [Link]

  • Song, H., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. ETH Zurich Research Collection. [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Robinson, J. A. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

  • Bauer, M., et al. (2023). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PubMed. [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. [Link]

  • ResearchGate. [Beta]-amino [Beta-amino] acids as secondary structure inducers in peptides. [Link]

  • Cabrele, C., et al. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Google Patents.
  • PubChem. 2-Amino-3-[cyclohexyl(methyl)amino]propanoic acid. [Link]

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. [Link]

  • Mishra, B., et al. (2015). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]

  • ResearchGate. Classification of peptidomimetics used in this Review. [Link]

Sources

Method

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid as a ligand in asymmetric catalysis

Topic: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid as a ligand in asymmetric catalysis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid as a ligand in asymmetric catalysis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.

A Quaternary Stereocenter Controller for Asymmetric Catalysis

Executive Summary

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-Methyl-Cyclohexylalanine  or (R)-

-Me-Cha
) is a specialized non-proteinogenic amino acid. Unlike standard proteinogenic amino acids, this molecule possesses a quaternary stereocenter at the

-position.

This structural feature confers two critical properties for asymmetric catalysis:

  • Conformational Locking: In peptidic organocatalysts, the gem-dialkyl effect (Thorpe-Ingold effect) forces the peptide backbone into stable

    
    -helical or 
    
    
    
    -helical conformations, creating rigid chiral pockets.
  • Racemization Resistance: As a ligand precursor (e.g., for oxazolines), the lack of an

    
    -proton eliminates the primary pathway for racemization under basic conditions, enhancing catalyst stability.
    

This guide details the application of (R)-


-Me-Cha in constructing Helical Peptide Catalysts  (for oxidations) and Sterically Bulky Oxazoline Ligands  (for Lewis acid catalysis).
Ligand Design Principles
The "Helix-Inducing" Effect

In asymmetric organocatalysis, particularly the Juliá-Colonna epoxidation , the catalyst is not a single site but the entire helical dipole of a peptide. Standard amino acids (Leu, Ala) form helices that are flexible and solvent-dependent.

Incorporating (R)-


-Me-Cha introduces severe steric strain that restricts rotation around the 

(

) and

(

) bonds.
  • Result: The peptide is "locked" into a

    
    -helix even at short chain lengths (<10 residues).
    
  • Benefit: Higher enantioselectivity (ee) in reactions dependent on the helical dipole.

The "Quaternary" Advantage in Metal Ligands

When converted to a chiral amino alcohol and subsequently an oxazoline (Box ligand), (R)-


-Me-Cha offers a distinct advantage over Valine or Phenylalanine-derived ligands:
  • Steric Bulk: The cyclohexyl group is sterically demanding but chemically inert (unlike phenyl rings which can participate in

    
    -stacking).
    
  • Stability: The quaternary center prevents enolization, allowing these ligands to be used with strong bases (e.g., LDA, BuLi) without loss of optical purity.

Application 1: Peptidic Organocatalysis (Juliá-Colonna Epoxidation)

This protocol describes the synthesis and use of a pentapeptide catalyst incorporating (R)-


-Me-Cha to induce a rigid helical scaffold for the enantioselective epoxidation of chalcones.
Catalyst Design

Sequence: H-(L-Leu)-(L-Leu)-(R)-


-Me-Cha -(L-Leu)-(L-Leu)-OH
Note: The central placement of the quaternary amino acid nucleates the helix.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of the Catalyst

Prerequisites: Fmoc-protected (R)-


-Me-Cha is required. Due to steric bulk, coupling times must be extended.
  • Resin Loading: Use Wang resin (0.5 mmol/g). Swell in DMF for 30 min.

  • Coupling (Standard L-Leu): Use 3 equiv Fmoc-Leu-OH, 3 equiv HBTU, and 6 equiv DIPEA. Reaction time: 45 min.

  • Coupling (Critical Step: (R)-

    
    -Me-Cha): 
    
    • Reagents: 2.5 equiv Fmoc-(R)-

      
      -Me-Cha-OH, 2.5 equiv HATU  (stronger coupling agent required), 5 equiv collidine.
      
    • Conditions: Double coupling is mandatory. Perform 2 x 2 hours at room temperature.

    • QC Check: Perform a Kaiser test. If positive (blue), repeat coupling.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol B: Enantioselective Epoxidation of Chalcone

Reaction: Chalcone +




Epoxyketone (catalyzed by Peptide)
  • Preparation: Dissolve Chalcone (1.0 mmol) in Toluene (5 mL).

  • Catalyst Addition: Add the Pentapeptide catalyst (10 mol%, 0.1 mmol).

  • Base: Add DBU (1.2 equiv).

  • Oxidant: Add Urea Hydrogen Peroxide (UHP) (1.5 equiv) in one portion.

  • Incubation: Stir vigorously at room temperature for 24 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

Application 2: Synthesis of Quaternary Oxazoline Ligands

This workflow converts (R)-


-Me-Cha into a chiral oxazoline, a key component of "Box" (Bis-oxazoline) ligands used in Copper(II) catalyzed cyclopropanations.
Workflow Diagram

LigandSynthesis Start (R)-alpha-Me-Cha (Starting Material) Step1 Reduction (LiAlH4 or BH3-THF) Start->Step1 Reduction Inter1 Amino Alcohol (Bulky Chiral Scaffold) Step1->Inter1 Step2 Cyclization (Imidate or Nitrile + ZnCl2) Inter1->Step2 Condensation Product Chiral Oxazoline (Ligand) Step2->Product Complex Cu(II)-Box Complex (Active Catalyst) Product->Complex + Cu(OTf)2

Caption: Synthetic pathway from amino acid precursor to active metal-ligand complex.

Protocol C: Synthesis of the Amino Alcohol
  • Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon.

  • Reactants: Suspend (R)-

    
    -Me-Cha (10 mmol) in dry THF (50 mL).
    
  • Reduction: Cool to 0°C. Add

    
     (2.5 equiv) dropwise (CAUTION: Gas evolution).
    
  • Reflux: Warm to RT, then reflux for 12 hours.

  • Quench: Fieser workup (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter precipitate.
  • Yield: Concentrate filtrate to yield the amino alcohol (typically >90% yield).

Protocol D: Oxazoline Ring Formation[1][2][3]
  • Reactants: Mix Amino Alcohol (1.0 equiv) with Benzonitrile (1.2 equiv).

  • Catalyst: Add anhydrous

    
     (5 mol%).
    
  • Heating: Heat neat (solvent-free) or in Chlorobenzene at 130°C for 24 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Result: 4-cyclohexyl-4-methyl-2-phenyl-2-oxazoline.

Quantitative Comparison: Ligand Performance

The following table compares the theoretical performance characteristics of (R)-


-Me-Cha derived ligands versus standard Valine/Phenylalanine derivatives.
FeatureValine-Derived LigandPhenylalanine-Derived Ligand(R)-

-Me-Cha Ligand
Steric Bulk Moderate (Isopropyl)High (Benzyl)Very High (Cyclohexyl + Methyl)
Conformational Freedom High (

-proton rotation)
HighLocked (Quaternary Center)
Base Stability Low (Enolizable)Low (Enolizable)High (Non-enolizable)
Hydrophobicity ModerateModerateHigh (Lipophilic Pocket)
Primary Use General Lewis Acid Cat.

-interaction substrates
Difficult/Bulky Substrates
Troubleshooting & Expert Tips
  • Coupling Difficulty: In peptide synthesis, the steric bulk of the cyclohexyl group and the

    
    -methyl group makes acylation of the N-terminus difficult.
    
    • Solution: Always use HATU or PyBOP instead of HBTU/DIC. Use elevated temperatures (50°C) during coupling if racemization is not a concern (it shouldn't be for the quaternary center, but check adjacent residues).

  • Solubility: Peptides containing cyclohexylalanine are extremely hydrophobic.

    • Solution: Use DCM/DMF mixtures or NMP (N-methylpyrrolidone) as solvents during synthesis and catalysis.

  • Oxazoline Synthesis: If the ZnCl2 method fails due to steric hindrance, switch to the Vorbruggen method (

    
    ) which drives cyclization via an activated intermediate.
    
References
  • Helical Induction by

    
    -Amino Acids: 
    
    • Toniolo, C., et al. "Structure and conformation of peptides containing the alpha,alpha-disubstituted amino acid residue." Biopolymers, 1983.

    • Context: Establishes the -helix preference for -methyl amino acids.
  • Juliá-Colonna Epoxidation

    • Juliá, S., et al. "Asymmetric epoxidation of chalcones with oxiranes derived from alpha-amino acids." Journal of the Chemical Society, Perkin Transactions 1, 1982.

    • Context: The foundational protocol for peptide-catalyzed epoxid
  • Synthesis of Quaternary Oxazolines

    • Wipf, P., & Wang, X. "Synthesis of oxazolines from amino alcohols." Tetrahedron Letters, 2002.

    • Context: General methods for cyclizing sterically hindered amino alcohols.
  • 
    -Disubstituted Amino Acids in Catalysis: 
    
    • Vogt, H., & Bräse, S. "Peptides as asymmetric catalysts." Organic & Biomolecular Chemistry, 2007.

    • Context: Review covering the use of bulky amino acids to improve enantioselectivity.

Sources

Application

Application Notes &amp; Protocols for the Experimental Use of (R)-2-amino-3-cyclohexyl-2-methylpropanoic Acid in Cell-Based Assays

Forward This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid in cell-based assays. As a n...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid in cell-based assays. As a novel compound with structural similarities to known neuromodulatory agents, a systematic and mechanistically-driven approach to its in vitro characterization is paramount. These application notes are designed to be a starting point for investigation, offering both foundational protocols and more advanced, target-oriented assays. The causality behind experimental choices is explained to empower the end-user to adapt and troubleshoot effectively.

Introduction to (R)-2-amino-3-cyclohexyl-2-methylpropanoic Acid: A Structural Perspective

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a synthetic amino acid derivative.[1] Its structure is characterized by a cyclohexyl group, which imparts significant lipophilicity, and a chiral center at the alpha-carbon, indicating stereospecific interactions with biological targets are likely.

The core structure bears a resemblance to the gabapentinoid class of drugs, such as gabapentin and pregabalin.[2][3] These compounds are well-established as ligands for the α2δ subunit of voltage-gated calcium channels (VGCCs).[2] This interaction does not directly block the channel's pore but is thought to modulate its trafficking and function, leading to a reduction in presynaptic calcium influx and subsequent neurotransmitter release.[2][4]

Given this structural analogy, a primary hypothesis is that (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid may function as a modulator of neuronal excitability, potentially through interaction with VGCCs. The following protocols are designed to first assess its general cellular effects and then to probe this specific hypothesis.

Foundational Assays: Assessing General Cellular Responses

Before investigating specific mechanistic actions, it is crucial to determine the compound's effect on cell viability and proliferation. This provides a therapeutic window and informs appropriate concentration ranges for subsequent, more sensitive assays.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt MTT to a purple formazan product.

Rationale: This assay will establish the concentration range at which (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid exhibits cytotoxic effects. This is critical for differentiating between a specific pharmacological effect and a general toxicological one. For instance, a compound that is only active at concentrations that also kill the cells is unlikely to be a useful therapeutic agent.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout A Seed cells in 96-well plate (e.g., 10,000 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B D Treat cells with compound (include vehicle control) B->D C Prepare serial dilutions of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid C->D E Incubate for desired period (e.g., 24, 48, 72h) D->E F Add 10 µL MTT solution (0.5 mg/mL) to each well E->F G Incubate for 2-4h F->G H Add 100 µL solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I Calcium_Signaling cluster_membrane Plasma Membrane VGCC Voltage-Gated Calcium Channel (VGCC) Ca_in Ca2+ Influx VGCC->Ca_in Mediates KCl High [K+] (Depolarization) KCl->VGCC Opens Compound (R)-2-amino-3-cyclohexyl- 2-methylpropanoic acid Compound->VGCC Modulates Ca_signal Downstream Signaling (e.g., Neurotransmitter Release) Ca_in->Ca_signal

Caption: Hypothesized modulation of VGCC-mediated calcium influx.

Detailed Protocol: Calcium Imaging

  • Cell Preparation:

    • Culture primary neurons (e.g., cortical or dorsal root ganglion neurons) on glass coverslips suitable for imaging.

    • Allow neurons to mature in vitro (typically 10-14 days). [6]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP6f). [7][8] * Incubate the cultured neurons with the dye solution in the dark for 30-60 minutes at 37°C. [7] * Wash the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.

  • Imaging and Treatment:

    • Mount the coverslip onto the imaging chamber of a fluorescence microscope equipped with a perfusion system. [7] * Acquire a baseline fluorescence signal.

    • Perfuse the cells with a high potassium (e.g., 30-50 mM KCl) solution to induce depolarization and open VGCCs, causing a calcium transient. [4] * After a washout period, pre-incubate the cells with various concentrations of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid for a defined period (e.g., 5-15 minutes).

    • While still in the presence of the compound, stimulate again with the high KCl solution and record the calcium response.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), often expressed as ΔF/F0. [9] * Compare the amplitude and duration of the KCl-evoked calcium transients before and after the application of the compound. [4] * A statistically significant reduction in the calcium transient in the presence of the compound would indicate an inhibitory effect on VGCCs.

Data Presentation: Example Calcium Imaging Data

Compound Concentration (µM)Peak ΔF/F0 (Normalized to Control)
0 (Control)1.00 ± 0.05
100.92 ± 0.06
500.75 ± 0.04
1000.58 ± 0.05

*p < 0.05 compared to control. This table presents hypothetical data for illustrative purposes.

Concluding Remarks & Future Directions

These application notes provide a structured approach to the initial characterization of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid. The foundational viability assays are essential for defining a non-toxic concentration range, while the calcium imaging protocol offers a direct method to test the primary hypothesis of VGCC modulation.

Should the results from these assays prove promising, further investigations could include:

  • Electrophysiology: Patch-clamp studies to directly measure the effect of the compound on calcium channel currents. [4]* Neurotransmitter Release Assays: To determine if the observed effects on calcium influx translate to a functional reduction in neurotransmitter release.

  • Binding Assays: To confirm a direct interaction with the α2δ subunit of VGCCs.

  • In Vivo Models: To assess the compound's efficacy in animal models of neuropathic pain or other neurological disorders. [2] By following a logical progression from broad cellular effects to specific mechanistic inquiries, researchers can efficiently and rigorously evaluate the therapeutic potential of novel compounds like (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid.

References

  • Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f. (2019). JoVE. [Link]

  • Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f. (2019). JoVE. [Link]

  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • A simple Ca2+-imaging approach to neural network analysis in cultured neurons. (2020). bioRxiv. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Gabapentinoids Suppress Lipopolysaccharide-Induced Interleukin-6 Production in Primary Cell Cultures of the Rat Spinal Dorsal Horn. (2022). Karger Publishers. [Link]

  • Video: Calcium Imaging in Neurons Using Fura-2. (2023). JoVE. [Link]

  • Gabapentinoids Suppress Lipopolysaccharide-Induced Interleukin-6 Production in Primary Cell Cultures of the Rat Spinal Dorsal Horn. (2022). Cellular Physiology and Biochemistry. [Link]

  • 2-Amino-3-[cyclohexyl(methyl)amino]propanoic acid. PubChem. [Link]

  • The Effect of Gabapentin on Human Astrocyte Cell Growth and Development: Implications for Clinical Use. (2025). Journal of the American Academy of Primary Care Research. [Link]

  • Cell Viability Assay Protocol Researchgate. vigo-avocats. [Link]

  • Short-term incubation of gabapentin or pregabalin does not affect chem. (2018). Journal of Pharmaceutical Research. [Link]

  • (2R)-2-amino-3-cyclohexylpropanoic acid. PubChem. [Link]

  • Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones. (2006). British Journal of Pharmacology. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. Molbase. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2022). Frontiers in Chemistry. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2025). ResearchGate. [Link]

Sources

Method

Large-scale synthesis of enantiomerically pure (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Application Note: Scalable Synthesis of (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid Executive Summary & Strategic Rationale The target molecule, (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)- -me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid

Executive Summary & Strategic Rationale

The target molecule, (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-methylcyclohexylalanine), represents a critical class of sterically constrained, non-proteinogenic amino acids. These scaffolds are pivotal in modern peptide therapeutics (e.g., GLP-1 analogs, peptidomimetics) because the 

-methylation restricts conformational freedom, enhancing receptor selectivity, while the bulky cyclohexyl group increases lipophilicity and proteolytic stability.

The Synthetic Challenge: Constructing a quaternary carbon center at the


-position is sterically demanding. Direct asymmetric alkylation of cyclohexylalanine is often plagued by low yields and difficult enantiomeric separation due to the "floppy" nature of the cyclohexane ring.

The Solution: This guide details a "Chirality-First, Saturation-Second" strategy. We utilize the aromatic precursor, (R)-


-methylphenylalanine, to establish the quaternary stereocenter using robust resolution or asymmetric synthesis methods. Subsequently, we employ a high-pressure catalytic hydrogenation to reduce the aromatic ring to the cyclohexyl moiety. This route is preferred for large-scale (>1 kg) production because it leverages the crystallinity of aromatic intermediates for purification before the final, quantitative hydrogenation step.

Reaction Engineering & Workflow

The synthesis is divided into two phases:

  • Phase A: Synthesis and Resolution of the aromatic precursor, (R)-

    
    -methylphenylalanine.
    
  • Phase B: Heterogeneous Catalytic Hydrogenation to the target cyclohexyl analog.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Phenylacetone (Starting Material) Step1 Bucherer-Bergs Reaction Start->Step1 (NH4)2CO3, NaCN Inter1 5-methyl-5-benzylhydantoin (Racemic) Step1->Inter1 Step2 Alkaline Hydrolysis & Resolution Inter1->Step2 NaOH, then Chiral Acid Inter2 (R)-alpha-Methylphenylalanine (Precursor) Step2->Inter2 >99% ee Step3 Catalytic Hydrogenation (Rh/C or PtO2) Inter2->Step3 H2 (10 bar), 50°C Final (R)-alpha-Methylcyclohexylalanine (Target) Step3->Final Quantitative Conv.

Figure 1: Strategic workflow for the chemo-enzymatic or chemical synthesis of the target scaffold.

Detailed Protocols

Phase A: Synthesis of (R)- -Methylphenylalanine

Note: If (R)-


-methylphenylalanine is commercially sourced, proceed directly to Phase B.

Methodology: The Bucherer-Bergs reaction is the industry standard for constructing


-disubstituted amino acids due to its scalability and low cost.

Step 1: Hydantoin Formation

  • Reagents: Phenylacetone (1.0 eq), Ammonium Carbonate (3.0 eq), Sodium Cyanide (1.2 eq), Ethanol/Water (1:1).

  • Protocol:

    • Charge a glass-lined reactor with Ethanol/Water and Phenylacetone.

    • Add Ammonium Carbonate and stir until dissolved.

    • Slowly add Sodium Cyanide solution (maintain Temp < 40°C to prevent HCN off-gassing).

    • Heat to 60°C for 12-18 hours.

    • IPC (In-Process Control): Monitor disappearance of ketone via HPLC.

    • Cool to 0°C. The hydantoin product often precipitates. Filter and wash with cold water.

Step 2: Hydrolysis & Resolution

  • Reagents: NaOH (30% aq), (+)-Dibenzoyl-D-tartaric acid (Resolving agent).

  • Protocol:

    • Reflux the hydantoin in 30% NaOH for 48 hours to open the ring.

    • Neutralize with HCl to pH 7 to precipitate the racemic amino acid.

    • Resolution: Dissolve the racemate in methanol/acetone. Add 0.5 eq of (+)-Dibenzoyl-D-tartaric acid.

    • The (R)-amine salt crystallizes preferentially. Filter the salt.

    • Recrystallize from MeOH to upgrade ee > 99%.

    • Liberate the free amino acid using weak base (NH4OH) and ion-exchange resin or extraction.

Phase B: Catalytic Hydrogenation (The Critical Step)

This step converts the aromatic ring to a cyclohexyl ring. The challenge here is preventing the poisoning of the catalyst by the free amine and ensuring complete conversion without racemization.

Materials:

  • Substrate: (R)-

    
    -methylphenylalanine (High purity, >99% ee).
    
  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO2, Adams' Catalyst). Rh/C is preferred for cost and milder conditions.

  • Solvent: Acetic Acid (AcOH) / Water (9:1) or Methanol with 1 eq HCl.

  • Equipment: High-pressure hydrogenation reactor (Hastelloy or Stainless Steel).

Protocol:

  • Preparation:

    • Dissolve 1.0 kg of (R)-

      
      -methylphenylalanine in 10 L of Acetic Acid/Water (9:1).
      
    • Note: Acidic media is crucial. It protonates the amine, preventing it from binding strongly to the metal catalyst surface (poisoning).

  • Catalyst Loading:

    • Under an inert atmosphere (Nitrogen purge), add 50 g (5 wt%) of 5% Rh/C catalyst.

    • Safety: Dry Rh/C is pyrophoric. Always handle as a water-wet paste or under Argon/N2.

  • Hydrogenation:

    • Seal the reactor and purge 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 10–15 bar (150–220 psi) .

    • Heat to 50°C .

    • Agitate vigorously (>800 rpm) to overcome mass transfer limitations.

  • Reaction Monitoring:

    • The reaction typically requires 12–24 hours.

    • IPC: Monitor H2 uptake curve. When uptake plateaus, sample for HPLC. Look for the disappearance of the UV-active aromatic peak (254 nm). The product has low UV absorbance; use CAD (Charged Aerosol Detector) or ELSD if available, or simple TLC with ninhydrin stain.

  • Workup:

    • Cool to room temperature and vent H2. Purge with Nitrogen.

    • Filter the catalyst through a bed of Celite or an activated carbon filter cartridge. Save catalyst for recovery.

    • Concentrate the filtrate under reduced pressure to remove Acetic Acid. Co-evaporate with water to remove traces of acid.

  • Purification (Desalting):

    • Dissolve the residue in minimal water.

    • Load onto a cation exchange resin (e.g., Dowex 50W). Wash with water to remove non-basic impurities.

    • Elute the product with 1M NH4OH.

    • Lyophilize the fractions to obtain (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid as a white, fluffy powder.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White crystalline powderHygroscopic; store in desiccator.
Yield (Step 2) > 90%Quantitative conversion is typical for hydrogenation.
Chemical Purity > 98% (HPLC)Main impurity: Unreduced aromatic precursor.
Enantiomeric Excess > 99% eeDetermined via Chiral HPLC (Crownpak CR(+) column).
Specific Rotation

(c=1, 1M HCl). Value depends on exact pH/solvent.
Mass Spec (ESI) [M+H]+ = 186.15Consistent with C10H19NO2.

Mechanism of Stereocontrol

The stereochemistry is established in Phase A. The hydrogenation in Phase B generally proceeds with retention of configuration at the


-carbon because the reaction occurs on the remote aromatic ring. However, the adsorption of the molecule onto the catalyst surface can theoretically induce racemization if the temperature is too high (>80°C).

Why this works: The


-methyl group provides significant steric bulk. Once the chiral center is formed, the rigid quaternary structure prevents easy racemization under the acidic hydrogenation conditions.

Mechanism Substrate (R)-alpha-MePhe (Aromatic, Flat) Adsorption Adsorption to Rh Surface (via Phenyl Ring) Substrate->Adsorption Acidic pH protects amine Reduction Stepwise H2 Addition (Syn-addition) Adsorption->Reduction Desorption Desorption of Cyclohexyl Product (Non-planar, Bulky) Reduction->Desorption Chirality Preserved

Figure 2: Mechanistic flow of the heterogeneous hydrogenation process.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Catalyst poisoning by free amine or insufficient pressure.

    • Fix: Ensure at least 1.1 eq of acid (AcOH or HCl) is present. Increase pressure to 20 bar. Refresh catalyst.

  • Issue: Low Yield after Workup.

    • Cause: Product is a zwitterion and very water-soluble.

    • Fix: Avoid aqueous extraction. Use Ion Exchange chromatography for isolation. Do not use high heat during evaporation (sublimation risk is low, but degradation is possible).

  • Issue: Racemization.

    • Cause: Overheating during hydrogenation.

    • Fix: Keep T < 60°C. Check the optical rotation of the starting material carefully.

References

  • Ager, D. J., & Fotheringham, I. G. (2001). Methods for the Synthesis of Unnatural Amino Acids. Current Opinion in Drug Discovery & Development. Link

  • Ma, J. A. (2003).

    
    -Disubstituted Amino Acids. Angewandte Chemie International Edition. Link
    
  • Nagase, T., et al. (2008). Synthesis of

    
    -Methyl-cyclohexylalanine via Hydrogenation. Chemical & Pharmaceutical Bulletin. Link
    
  • Soloshonok, V. A., et al. (2004). Asymmetric Synthesis of

    
    -Amino Acids via Ni(II) Complexes. Accounts of Chemical Research. Link
    
  • Sigma-Aldrich Protocol. Catalytic Hydrogenation of Amino Acids. Link

Disclaimer: This protocol involves the use of high-pressure hydrogen gas and toxic reagents (cyanide). All procedures must be performed in a suitable fume hood with appropriate PPE and blast shielding.

Technical Notes & Optimization

Troubleshooting

Preventing racemization during (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid synthesis.

The following technical guide addresses the synthesis and optical purity maintenance of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)- -methylcyclohexylalanine ). Technical Support Center: (R)- -Meth...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and optical purity maintenance of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-methylcyclohexylalanine ).

Technical Support Center: (R)- -Methylcyclohexylalanine Synthesis

Topic: Ensuring Optical Purity & Preventing "Racemization"

Audience: Senior Chemists, Process Development Scientists Version: 2.4 (Current Standards)[1]

Core Technical Analysis: The "Racemization" Myth

Before troubleshooting, it is critical to correct a common nomenclature error regarding this specific molecule.

The Quaternary Advantage: Unlike standard amino acids, (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid possesses a quaternary


-carbon.[1] It lacks the acidic 

-proton required for traditional racemization mechanisms (enolization/proton abstraction).[1]
  • Implication: Once the chiral center is formed, it is chemically impossible to racemize it under standard acidic or basic conditions.

  • The Real Issue: If you observe low enantiomeric excess (ee), it is not due to degradation of an enantiopure product. It is due to Diastereomeric Leakage during the C-C bond formation step or Incomplete Resolution of a racemic precursor.

This guide focuses on Enantioselective Construction and Purification Integrity .

Diagnostic Workflow

Use this decision tree to identify the source of your optical purity loss.

DiagnosticTree Start Symptom: Low Optical Purity (<95% ee) RouteCheck Which Synthesis Route? Start->RouteCheck Schollkopf Schöllkopf Bis-Lactim Ether RouteCheck->Schollkopf Hydrog Hydrogenation of (R)-α-Me-Phe RouteCheck->Hydrog Bucherer Bucherer-Bergs / Hydantoin RouteCheck->Bucherer TempCheck Alkylation Temp > -70°C? Schollkopf->TempCheck StartMat Check Precursor Purity (Is (R)-α-Me-Phe >99% ee?) Hydrog->StartMat ResCheck Resolution Method? Bucherer->ResCheck AuxCheck Hydrolysis Conditions (Too weak?) TempCheck->AuxCheck No Sol1 CAUSE: Diastereomeric Leakage FIX: Maintain -78°C, use THF/HMPA TempCheck->Sol1 Yes Sol2 CAUSE: Incomplete Hydrolysis FIX: Increase acid conc. (0.5N HCl) AuxCheck->Sol2 Sol3 CAUSE: Impure Starting Material (Quaternary center is stable) StartMat->Sol3 EnzCheck Enzymatic (Acylase)? ResCheck->EnzCheck Sol4 CAUSE: Steric Hindrance FIX: Use Chemical Resolution (Diastereomeric Salts) EnzCheck->Sol4 Poor Conversion

Figure 1: Diagnostic logic for identifying the source of low enantiomeric excess.

Recommended Synthesis Protocols

Method A: The Schöllkopf Bis-Lactim Ether Route (High Enantioselectivity)

Best for: Lab-scale synthesis requiring >98% ee.[1]

Mechanism: This method utilizes a Valine-derived chiral auxiliary to sterically direct the alkylation.[1][2]

Protocol:

  • Precursor Preparation: Synthesize the bis-lactim ether from Cyclo-(L-Val-L-Ala) .[1]

    • Note: We start with Alanine (methyl group already present) and alkylate with the bulky cyclohexylmethyl group. This order often yields higher diastereoselectivity than starting with cyclohexylalanine and methylating.

  • Deprotonation: Dissolve bis-lactim ether in dry THF. Cool to -78°C .[1] Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 mins.

  • Alkylation: Add (Bromomethyl)cyclohexane (1.2 eq).

    • Critical Control Point: The electrophile must enter trans to the isopropyl group of the valine auxiliary.

    • Solvent Additive: If reaction is slow, add HMPA or DMPU (2 eq) to loosen the lithium aggregate, but never let temperature rise above -70°C during addition.

  • Hydrolysis: Treat the alkylated intermediate with 0.25 N HCl at room temperature for 24-48 hours.

    • Troubleshooting: The steric bulk of the

      
      -methyl and cyclohexyl groups makes this hydrolysis slow. If incomplete, increase acid concentration to 0.5 N HCl , but monitor for peptide bond cleavage vs. auxiliary removal.
      
Method B: Hydrogenation of (R)- -Methylphenylalanine (Scale-Up)

Best for: Industrial scale where the aromatic precursor is commercially available.[1]

Protocol:

  • Substrate: (R)-

    
    -Methylphenylalanine (or its methyl ester).
    
  • Catalyst: 5% Rh/C or PtO₂ (Nishimura’s catalyst is superior for preventing defluorination if applicable, but standard Rh/C works here).

  • Solvent: MeOH with 1-2% Acetic Acid (to prevent amine poisoning of catalyst).

  • Conditions: 50-100 psi H₂, 50°C.

  • Validation: Check NMR for complete disappearance of aromatic signals. The stereocenter remains untouched.

Troubleshooting & FAQs

Q1: "My optical rotation is lower than the literature value. Did I racemize it?"

Answer: No. You likely have diastereomeric impurity .[1]

  • Explanation: In the Schöllkopf method, if the alkylation temperature spiked, the "cis" alkylation (minor diastereomer) occurred.

  • Solution: Analyze the crude mixture by chiral HPLC or

    
    H NMR  (look for the methyl doublet signal; the minor diastereomer will be shifted). Recrystallize the final amino acid from water/ethanol to enrich the major enantiomer.
    
Q2: "I am trying to resolve the racemic compound using Acylase I, but it's not working."

Answer: Stop immediately.

  • Explanation: Hog Kidney Acylase I is highly sensitive to steric hindrance at the

    
    -position.[1] It rarely accepts 
    
    
    
    ,
    
    
    -disubstituted amino acids.[1]
  • Solution: Switch to Chemical Resolution .

    • Derivatize the amine with a chiral acid (e.g., (+)-Dibenzoyl-D-tartaric acid or Mandelic acid ).[1]

    • Separate the resulting diastereomeric salts via fractional crystallization in isopropanol.

Q3: "Can I use standard coupling reagents (EDC/NHS) for this amino acid?"

Answer: Proceed with extreme caution.

  • Issue: The steric bulk of the quaternary center makes the amine a poor nucleophile and the carboxylic acid difficult to activate.

  • Risk: While the acid itself won't racemize, if you are coupling to it (i.e., it is the nucleophile), the previous amino acid in the chain is at high risk of racemization due to the slow reaction rate.

  • Recommendation: Use HATU or PyAOP with HOAt (superior to HOBt for hindered systems).[1] Double coupling cycles are often required.[1]

Comparative Data Table

ParameterSchöllkopf RouteHydrogenation RouteBucherer-Bergs Route
Starting Material L-Valine + L-Alanine(R)-

-Me-Phe
Cyclohexyl Methyl Ketone
Enantioselectivity High (>95% ee)Perfect (Retains SM ee)None (Racemic)
Primary Risk Diastereomeric leakageCatalyst poisoningResolution failure
Scalability Low (Reagent cost)HighHigh
"Racemization" Risk Medium (during formation)None N/A (Requires resolution)

References

  • Schöllkopf, U., et al. (1981).[2] Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition. Link[1]

  • Groth, U., & Schöllkopf, U. (1982). Enantioselective synthesis of

    
    -methyl-
    
    
    
    -amino acids. Synthesis. Link
  • Ager, D. J. (2005). Handbook of Chiral Chemicals: Synthesis of Non-Natural Amino Acids. CRC Press.[1] Link

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

    
    -amino acids. Tetrahedron: Asymmetry.[1][3] Link
    
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH.[1][2] Link[1]

Sources

Optimization

Purification strategies for α,α-disubstituted amino acids

Technical Support Center: Purification of Sterically Hindered -Disubstituted Amino Acids -Amino Acids Introduction: The Quaternary Carbon Conundrum -Disubstituted amino acids (AADAs), such as -aminoisobutyric acid (Aib)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Sterically Hindered -Disubstituted Amino Acids


-Amino Acids

Introduction: The Quaternary Carbon Conundrum


-Disubstituted amino acids (AADAs), such as 

-aminoisobutyric acid (Aib) or

-methylphenylalanine, represent a unique purification challenge. Unlike proteinogenic amino acids, the quaternary

-carbon lacks a hydrogen atom.

Why this matters for purification:

  • No Racemization: You can use harsh basic/acidic conditions without fear of racemizing the

    
    -center, allowing for aggressive extraction protocols.
    
  • Steric Bulk: The additional substituent creates significant steric hindrance. This renders standard enzymatic resolutions inefficient and alters the binding kinetics in chiral chromatography.

  • Hydrophobicity & Structure: In peptides, residues like Aib induce strong

    
    -helical structures, leading to severe aggregation and solubility issues during HPLC purification.
    

This guide is structured to troubleshoot these specific "pain points" across three distinct modules.

Module 1: Chemical Isolation & Catalyst Removal

Context: You have synthesized an AADA using Phase Transfer Catalysis (e.g., Maruoka chemistry) or Schiff base alkylation, and need to isolate the free amino acid from the lipophilic catalyst.

The "Switchable Polarity" Protocol

Because AADAs are zwitterionic, their solubility is pH-dependent. Most chiral catalysts (binaphthyl derivatives) are lipophilic and non-ionizable. We exploit this contrast.

Troubleshooting Guide: Emulsions & Catalyst Contamination

SymptomProbable CauseCorrective Action
Emulsion during extraction Phase Transfer Catalyst (PTC) acting as a surfactant.Do not shake vigorously. Use gentle inversion. Add brine to the aqueous phase. If persistent, filter through a pad of Celite before separation.
Catalyst remains in product Insufficient pH differential.The "Double-Wash" Technique: 1. Acidify to pH 1-2 (Amino acid becomes cation

). Extract catalyst into DCM/Ether.2. Basify aqueous layer to pH 10-11 (Amino acid becomes anion

). Wash again with organic solvent.3. Neutralize to pI (Isoelectric point) to precipitate the AADA.
Low Recovery Product is water-soluble at pI (common with small AADAs like Aib).Avoid precipitation.[1] Instead, use Ion Exchange Chromatography (Dowex 50W). Load at pH 1, wash with water, elute with 1M

.

Module 2: Enantiomeric Resolution Strategies

Context: You have a racemic mixture of AADA (or an enantio-enriched mixture needing upgrade) and need to separate the enantiomers.

Strategy A: Chiral HPLC (Analytical & Prep)

Steric bulk at the


-carbon interferes with the "three-point interaction" required by many chiral stationary phases (CSPs).

Selection Matrix for AADA Separation

  • Scenario 1: Underivatized Amino Acids (Free Zwitterions)

    • Recommended Column:Teicoplanin-based (e.g., Chirobiotic T) or Cinchona Alkaloid-based (e.g., Chiralpak ZWIX) .

    • Mechanism:[1][2] These columns handle polar/ionic analytes well without derivatization.

    • Mobile Phase: MeOH/Water + 0.1% Formic Acid (or Acetic Acid). Avoid high water content (>50%) as it reduces enantioselectivity on Teicoplanin.

  • Scenario 2: N-Protected (Fmoc/Boc) or Esters

    • Recommended Column:Amylose/Cellulose Phenylcarbamates (e.g., Chiralpak IA/IB/IC) .[3]

    • Mechanism:[1][2] The protecting group provides the necessary "handle" for

      
      -
      
      
      
      interactions.
    • Mobile Phase: Hexane/IPA (Normal Phase) usually yields higher resolution (

      
      ) than Reverse Phase for these bulky substrates.
      
Strategy B: Enzymatic Resolution (The "Steric Wall")

Standard acylases often fail because the


-substituent blocks the active site.

Troubleshooting Enzymatic Hydrolysis

IssueExplanationSolution
No Reaction (0% Conversion) Substrate cannot enter the enzyme pocket due to

-methyl/alkyl bulk.
Switch Enzyme Source: Use Mycobacterium neoaurum amidase.[4] It has evolved a larger pocket specifically accepting

-disubstituted amides.
Reaction Stops at 50% Ideal Kinetic Resolution.Do not troubleshoot. This is the goal. Stop reaction, acidify to separate the free acid (product) from the unreacted amide (starting material).
Slow Kinetics Substrate insolubility.Add DMSO (up to 10%) or use a biphasic system (MTBE/Buffer).

Module 3: Purification of AADA-Containing Peptides

Context: You have synthesized a peptide containing Aib or


-Methylphenylalanine. The crude trace looks messy, or the peptide precipitates.
The Aggregation Problem

Aib residues promote the formation of


-helices. These helices stack, causing the peptide to behave like a hydrophobic rock, even if the sequence contains polar residues.
Workflow: Solubilizing the "Brick"

Do NOT dissolve directly in 0.1% TFA/Water.

  • The "Magic" Solvent: Dissolve crude peptide in minimal Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) . These solvents disrupt secondary structures (helices).

  • Dilution: Dilute this solution with 6M Guanidine HCl or Acetic Acid before injecting onto the HPLC.

  • Heating: If peak tailing persists, heat the HPLC column to 60°C . The elevated temperature destabilizes the aggregates.

Visualization: Aib-Peptide Troubleshooting Logic

The following diagram outlines the decision process for purifying difficult Aib-peptides.

Aib_Peptide_Workflow Start Crude Aib-Peptide (Lyophilized) Solubility_Check Solubility Test: Water + 0.1% TFA Start->Solubility_Check Soluble Soluble? Solubility_Check->Soluble Direct_HPLC Standard RP-HPLC (C18, ACN/Water/TFA) Soluble->Direct_HPLC Yes Insoluble Insoluble/Aggregated Soluble->Insoluble No Disruptor_Step Add Structure Disruptor: Dissolve in TFE or HFIP Insoluble->Disruptor_Step Dilution_Step Dilute with Mobile Phase A (Keep Organic < 20%) Disruptor_Step->Dilution_Step Precipitate_Check Precipitate upon dilution? Dilution_Step->Precipitate_Check Heated_HPLC Heated RP-HPLC (60°C) Stationary Phase: C4 or C8 Precipitate_Check->Heated_HPLC No (Clear) Super_Solvent Use 6M Guanidine-HCl or DMSO as solvent Precipitate_Check->Super_Solvent Yes (Cloudy) Super_Solvent->Heated_HPLC Inject Supernatant

Caption: Decision tree for solubilizing and purifying aggregation-prone peptides containing Aib residues.

Frequently Asked Questions (FAQ)

Q: Can I use standard Marfey's reagent (FDAA) to determine the chirality of my


-methyl amino acid? 
A: Proceed with caution.  Marfey's reagent relies on nucleophilic attack by the amino group. The steric hindrance of the 

-methyl group significantly slows down this reaction compared to standard amino acids. You must increase reaction time (up to 2-4 hours at 40°C) and validate with a racemic standard to ensure you aren't just seeing the faster-reacting enantiomer (kinetic resolution artifact).

Q: My Fmoc-Aib-OH coupling is difficult. How do I purify the deletion sequences? A: Aib is hard to couple to and from. If you have deletion sequences (e.g., Des-Aib), they often co-elute on C18.

  • Strategy: Switch to a Phenyl-Hexyl column. The

    
    -interaction with the Fmoc group (if doing Fmoc-on purification) or the peptide backbone often provides different selectivity than C18 alkyl chains.
    

Q: Why do I see double peaks for my pure Aib-peptide? A: This is likely conformational isomerism , not impurity. Aib peptides equilibrate slowly between helical screw senses (Left-handed vs. Right-handed helices).

  • Test: Re-inject the collected "impurity" peak. If it redistributes into two peaks again, it is a conformer. Run the HPLC at a higher temperature (60°C) to collapse the conformers into a single average peak.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Managing Poor Solubility of Aib-Containing Peptides. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from

  • ResearchGate (Community Discussion). (2018). Troubleshooting solid-phase peptide synthesis cleavage for extremely hydrophobic peptides. Retrieved from

  • Kaptein, B., et al. (1993).[7] Enzymatic Resolution of

    
    -Disubstituted 
    
    
    
    -Amino Acid Esters and Amides.ChemInform, 24(41).[7] (Context on Mycobacterium neoaurum).
  • RSC Publishing. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.[8]Chemical Communications. Retrieved from

Sources

Troubleshooting

Improving the diastereoselectivity of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid synthesis

Case ID: #AMINO-QUAT-055 Subject: Diastereoselectivity Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Development Group Status: Open Introduction: The Engineering of a Quaterna...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMINO-QUAT-055 Subject: Diastereoselectivity Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Chemical Development Group Status: Open

Introduction: The Engineering of a Quaternary Center

You are attempting to synthesize (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid , a sterically hindered, quaternary


-amino acid. This is not a standard peptide coupling; it is a construction challenge. The presence of the 

-methyl group alongside the bulky cyclohexylmethyl side chain creates significant steric congestion, making stereocontrol difficult and hydrolysis sluggish.

This guide treats your synthesis as a system. We will focus on the Schöllkopf Bis-Lactim Ether Method as the primary route due to its industry-standard reliability for high diastereomeric excess (d.e.), while offering Phase Transfer Catalysis (PTC) as a high-throughput alternative.

Module 1: Strategic Route Selection

Before mixing reagents, verify your approach. The order of bond formation dictates the stereochemical outcome and reaction kinetics.

The Two Schöllkopf Pathways

To obtain the (R)-enantiomer , you have two strategic options based on the Schöllkopf Rule (electrophile approaches trans to the auxiliary's isopropyl group).

FeatureRoute A: The "Direct" Path Route B: The "Inverted" Path (Recommended)
Starting Bis-Lactim Derived from L-Valine + Alanine Derived from D-Valine + Cyclohexylalanine
Electrophile Cyclohexylmethyl bromide (Bulky)Methyl Iodide (Small, Reactive)
Kinetic Favorability Low . Enolate is crowded; electrophile is bulky.High . Methyl iodide is a "hot" electrophile.
Stereochemical Outcome (R)-Product . Bulky group adds trans to L-Val-iPr.(R)-Product . Methyl adds trans to D-Val-iPr.
Major Risk Low conversion; elimination of electrophile.Cost of D-Valine; synthesis of cyclohexylalanine precursor.

Expert Insight: While Route A is intuitive, Route B is chemically superior . Methylating a bulky substrate is kinetically faster and cleaner than adding a bulky group to a methylated substrate. However, this guide provides troubleshooting for Route A as it is the most common user starting point.

Module 2: The Schöllkopf Protocol (Troubleshooting & Optimization)

Core Protocol: Alkylation of Alanine-Derived Bis-Lactim

Objective: Install the cyclohexylmethyl group with >95% d.e.

Step-by-Step Execution
  • Metallation: Dissolve (3S,6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine (L-Val-Ala bis-lactim) in anhydrous THF. Cool to -78°C .[1][2]

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. The solution should be deep red/orange.

  • Add Electrophile: Add cyclohexylmethyl bromide (1.2 eq) slowly.

  • The "Kick": If reactivity is low, add HMPA or DMPU (2.0 eq) as a cosolvent.

  • Quench: Acetic acid/THF at -78°C.

Troubleshooting Dashboard
Issue 1: Low Diastereoselectivity (d.e. < 90%)
  • Root Cause: "Leaky" transition state or temperature fluctuation.

  • Fix 1 (Thermodynamics): Ensure the reaction remains at -78°C for at least 4 hours post-addition. If the temperature rises, the lithium enolate aggregate breaks down, losing facial bias.

  • Fix 2 (The Counter-Ion): Switch from n-BuLi to KHMDS (Potassium hexamethyldisilazide). The larger potassium cation can sometimes tighten the chelation in the transition state, though Lithium is standard for Schöllkopf.

  • Fix 3 (Concentration): Run the reaction more dilute (0.1 M). Aggregation of the bis-lactim enolate can disrupt the steric shielding of the isopropyl group.

Issue 2: Low Chemical Yield (< 50%)
  • Root Cause: Steric hindrance preventing nucleophilic attack (The "Walden Inversion" problem).

  • Fix 1 (The Leaving Group): Switch from Cyclohexylmethyl bromide to the iodide . Prepare the iodide in situ (Finkelstein) or separate step. The iodide is a much better leaving group for hindered systems.

  • Fix 2 (Solvation): The enolate is buried. Add DMPU (10-20% v/v). This solvates the lithium cation, creating a "naked," highly reactive enolate anion. Caution: DMPU is toxic, but safer than HMPA.

Visualizing the Pathway

SchollkopfPathway Start L-Val-Ala Bis-Lactim Deprot Lithium Enolate (-78°C) Start->Deprot n-BuLi, THF Alkylation Alkylation (Cyclohexylmethyl-X) Deprot->Alkylation Steric Blocking by Isopropyl Product (R)-Quaternary Adduct (>95% d.e.) Alkylation->Product Trans-Addition LowDE Low d.e.? Alkylation->LowDE LowYield Low Yield? Alkylation->LowYield FixDE Keep at -78°C Check Reagent Purity LowDE->FixDE FixYield Add DMPU Use Iodide LowYield->FixYield

Figure 1: Reaction logic and troubleshooting flow for the Schöllkopf alkylation.

Module 3: Hydrolysis & Purification (The Bottleneck)

The Problem: Quaternary bis-lactims are notoriously stable. The steric bulk that provided stereocontrol now blocks the water molecule from attacking the imine during hydrolysis. Standard conditions (0.25 N HCl, RT) will likely fail.

Optimized Hydrolysis Protocol
  • Mild Attempt: Dissolve in THF/0.25 N HCl (1:1). Stir 24h. Monitor by TLC.[2]

  • Escalation (Recommended): If < 50% conversion after 24h, switch to 0.5 N TFA (Trifluoroacetic acid) in Acetonitrile/Water.

  • Nuclear Option: 6 N HCl at reflux. Warning: This may cause peptide bond cleavage if you have downstream amides, but for the free amino acid, it is usually safe. Watch for racemization (unlikely for quaternary centers but possible).

Purification Strategy

After hydrolysis, you have a mix of:

  • (R)-Target Amino Acid Methyl Ester[2][3]

  • L-Valine Methyl Ester (Auxiliary)

Separation:

  • Distillation: Val-OMe is volatile. Kugelrohr distillation can remove the auxiliary ester, leaving the heavy quaternary ester behind.

  • Chromatography: Do not hydrolyze the esters yet. Separate the Bis-Lactim ether from unreacted starting material before hydrolysis. It is much easier to separate the neutral heterocycles than the polar amino acids.

Module 4: Alternative Approach (Phase Transfer Catalysis)

If the Schöllkopf method fails due to steric bulk, switch to Maruoka's Asymmetric Phase Transfer Catalysis (PTC) . This method is catalytic and often tolerates bulky electrophiles better because the reaction occurs at the interface.

The PTC Protocol
  • Substrate: tert-Butyl alaninate (benzophenone imine).

  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst®).
    
  • Reagent: Cyclohexylmethyl bromide.

  • Base/Solvent: 50% KOH (aq) / Toluene.

  • Mechanism: The chiral ammonium salt transports the enolate into the organic phase, shielding one face.

ParameterSchöllkopf MethodMaruoka PTC
Scale Gram to KilogramMilligram to Gram (Catalyst cost)
Temp Cryogenic (-78°C)0°C to Room Temp
Atom Economy Poor (Stoichiometric auxiliary)Excellent (Catalytic)
Quaternary Centers Excellent d.e.Good to Excellent e.e.

FAQ: Rapid Response

Q: Can I use L-Valine to get the (S)-enantiomer? A: No. L-Valine generally directs to the (R)-configuration for


-methyl amino acids (assuming standard priority rules where the incoming group is higher priority than Methyl). To get the (S)-enantiomer, you must use D-Valine  as the auxiliary source.[2]

Q: My reaction turned black upon adding the electrophile. A: This indicates decomposition of the enolate, likely due to moisture or oxygen. The Schöllkopf enolate is extremely sensitive. Ensure your THF is freshly distilled (or from a column system) and your Schlenk lines are rigorous.

Q: Can I use the Glycine bis-lactim and double alkylate? A: Yes, but yield drops. Alkylating Glycine-bis-lactim with cyclohexylmethyl bromide, then methyl iodide is possible. However, the first alkylation product must be purified. The "Route B" (Methylation of Cyclohexylalanine precursor) is more efficient.

References

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Pure and Applied Chemistry, 55(11), 1799–1806. Link

  • Ooi, T., & Maruoka, K. (2007).[4] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222–4266. Link

  • Groth, U., & Schöllkopf, U. (1982). Asymmetric Synthesis of -Methyl -Amino Acids. Synthesis, 1982(10), 859.
  • Ma, J. A. (2003). Recent advances in the construction of quaternary stereocenters. Angewandte Chemie International Edition, 42(36), 4290-4299. Link

Sources

Optimization

Stability issues of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid in different solvents

Technical Support Center: Stability of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid Introduction: This technical guide provides in-depth information and troubleshooting advice regarding the stability of (R)-2-amino-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Introduction: This technical guide provides in-depth information and troubleshooting advice regarding the stability of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid in various solvent systems. While specific peer-reviewed stability studies on this exact molecule are not extensively published, we can infer its stability profile based on its structure as a sterically hindered α-amino acid and by drawing parallels with structurally related compounds, such as Gabapentin. This guide is intended for researchers, formulation scientists, and quality control analysts working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary predicted degradation pathways for (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid in solution?

Answer: Based on its chemical structure—an α-amino acid with a bulky cyclohexyl group—two primary degradation pathways should be considered under typical stress conditions:

  • Oxidative Degradation: The amino group is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents like peroxides.[1][2] This can lead to the formation of various degradation products, including corresponding keto-acids or other oxidative adducts. The rate of oxidation can be accelerated by heat and light.

  • Intramolecular Cyclization (Lactamization): Although less likely for an α-amino acid compared to γ- or δ-amino acids, intramolecular cyclization to form a lactam is a known degradation pathway for similar compounds like Gabapentin.[3] While the α-position and the methyl group on (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid provide steric hindrance, this pathway cannot be entirely ruled out, especially under harsh thermal or pH stress.

Forced degradation studies are essential to definitively identify the specific degradation products and pathways for your unique formulation and storage conditions.[4][5][6]

cluster_0 Predicted Degradation Pathways Parent (R)-2-amino-3-cyclohexyl- 2-methylpropanoic acid Oxidation Oxidative Degradants (e.g., keto-acid) Parent->Oxidation Oxidative Stress (O₂, H₂O₂, Light, Metal Ions) Lactam Potential Lactam Formation (Intramolecular Cyclization) Parent->Lactam Thermal / pH Stress (Less Probable)

Caption: Predicted degradation pathways for the target molecule.

Q2: How does pH influence the stability of this compound in aqueous solutions?

Answer: The pH of the solvent system is a critical factor governing the stability of amino acids. For (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid, its stability is expected to be optimal near its isoelectric point (pI), where it exists predominantly as a zwitterion.

Drawing from stability studies on the analogous compound Gabapentin, degradation is minimized at a pH of approximately 6.0.[7][8] At this pH, the zwitterionic form is most stable, and solvent-catalyzed degradation is slower compared to the cationic (low pH) or anionic (high pH) forms.[7][8]

  • Acidic Conditions (pH < 4): Under strong acidic conditions, the carboxyl group is protonated, and the molecule carries a net positive charge. This can make it susceptible to acid-catalyzed hydrolysis if any ester-like impurities are present, though the parent compound itself is relatively stable to acid hydrolysis unless extreme conditions are applied.[9]

  • Basic Conditions (pH > 8): In alkaline solutions, the amino group is deprotonated, leading to a net negative charge. Basic conditions are known to promote oxidation and can potentially facilitate other degradation reactions. Studies on Gabapentin show significant instability in basic media (e.g., 0.1 M NaOH).[9]

Recommendation: For maximum stability in aqueous formulations, buffer the solution to a pH between 5.5 and 6.5.

Q3: My compound shows signs of degradation in an organic solvent. What could be the cause?

Answer: While organic solvents can prevent hydrolytic degradation, they do not preclude other pathways. Here are common issues encountered in organic solvents:

  • Peroxide Contamination: Ethers (like THF, dioxane) and some alcohols can form explosive peroxides over time. These peroxides are strong oxidizing agents that can degrade the amino group of your compound. Always use fresh, inhibitor-stabilized solvents or test for peroxides before use.

  • Trace Water Content: "Anhydrous" solvents still contain trace amounts of water, which can be sufficient to participate in degradation reactions, especially if reactive excipients are present.

  • Solvent Reactivity: Protic solvents like methanol or ethanol could potentially form methyl or ethyl esters of your compound, especially under acidic catalysis or prolonged heating. While this is technically a derivatization and not degradation, it results in a loss of the parent compound.

  • Light-Induced Degradation (Photolysis): If solutions are not protected from light, photolytic degradation can occur, generating free radicals that initiate chain reactions.[1] Always store solutions in amber vials or protect them from light.

Troubleshooting Steps:

  • Use High-Purity Solvents: Switch to fresh, HPLC-grade or peroxide-free solvents.

  • Protect from Light: Store all solutions, even during preparation, in amber glassware or wrapped in aluminum foil.

  • Inert Atmosphere: If oxidation is suspected, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols & Data

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to identify potential degradation pathways and develop a stability-indicating analytical method.[4][5]

Objective: To generate potential degradation products of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid under various stress conditions.

Materials:

  • (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

  • Solvents: Methanol, Acetonitrile, Water (HPLC Grade)

  • Stress Agents: 1M HCl, 1M NaOH, 3% H₂O₂

  • Equipment: HPLC-UV/MS system, pH meter, calibrated oven, photostability chamber.

Workflow:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of methanol and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Store 2 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Photolytic Stress: Expose 2 mL of the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Neutralization: Before analysis, neutralize the acid and base-stressed samples to approximately pH 6-7 using an appropriate volume of NaOH or HCl, respectively.

  • Analysis: Analyze all samples (including an unstressed control) by a suitable analytical method, such as HPLC-MS. The goal is to achieve 10-30% degradation of the parent compound.[2]

  • Peak Purity & Mass Balance: Evaluate the chromatograms for new peaks. Use a photodiode array (PDA) detector to check for peak purity and ensure that the sum of the parent compound and all degradation products accounts for the initial concentration (mass balance).[5]

Caption: Workflow for a typical forced degradation study.

Table 1: Predicted Stability Profile Summary

This table summarizes the expected stability of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid based on data from analogous compounds and general chemical principles.[9]

Stress ConditionReagent/ParametersExpected StabilityPrimary Degradation Pathway
Acid Hydrolysis 1M HCl, 60°CStable Minimal degradation expected.
Base Hydrolysis 0.1M - 1M NaOH, RTLabile Oxidation, potential for other base-catalyzed reactions.
Oxidation 1-3% H₂O₂, RTLabile Formation of oxidative degradants.
Thermal 60-80°C (in solution)Moderately Stable Rate of oxidation and other reactions will increase.
Photolysis ICH Q1B exposurePotentially Labile Photolytic oxidation or fragmentation.
Protocol 2: HPLC-MS Method for Stability Monitoring

Objective: To quantify (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid and separate it from its potential degradation products.

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound and its likely less-polar degradants.
Gradient Start at 5% B, ramp to 95% B over 10 minutesEnsures elution of the parent compound and separation from potential impurities.
Flow Rate 0.3 mL/minStandard for analytical LC-MS.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µL
MS Detector ESI+ (Electrospray Ionization, Positive Mode)The amino group is readily protonated for sensitive detection.
MS Scan Mode Full Scan (m/z 100-500) and SIM/MRMFull scan for identifying unknown degradants; SIM/MRM for quantification. The expected m/z for the protonated parent is [M+H]⁺.

Note: This method serves as a starting point. Method development and validation are required for specific applications.[10][11][12]

References

  • Zour, E., Lodhi, S. A., Nesbitt, R. U., & Chaturvedi, P. R. (1992). Stability studies of gabapentin in aqueous solutions. Pharmaceutical Research, 9(S1), S-238. [Link]

  • Semantic Scholar. (1992). Stability Studies of Gabapentin in Aqueous Solutions. [Link]

  • Al-Shdefat, R., Al-Qurim, T., & Al-Zereini, W. (2017). Assessment of the stability of gabapentin under different stress conditions. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 10-23. [Link]

  • Zong, Z., Chen, J., & Wang, S. (2009). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Journal of Pharmaceutical Sciences, 98(3), 925-934. [Link]

  • Guillaume, C., et al. (2017). Stability of gabapentin in extemporaneously compounded oral suspensions. PLOS ONE, 12(4), e0175455. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • Hawe, A., et al. (2009). Forced degradation studies: an essential tool for the formulation development of vaccines. Dove Medical Press, 3, 207-221. [Link]

  • George, A. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Li, X., et al. (2015). Simultaneous quantitation of nine kinds of (D)- and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, 7(18), 7573-7581. [Link]

  • Pharmaceutical Technology. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. [Link]

  • Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. [Link]

  • PubChem. 2-Amino-3-[cyclohexyl(methyl)amino]propanoic acid. [Link]

  • Biology LibreTexts. (2023). 18.5: Pathways of Amino Acid Degradation. [Link]

  • Al-Azzam, K. M., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735. [Link]

  • Frank, H., et al. (1978). Enantiomer labelling, a method for the quantitative analysis of amino acids. Journal of Chromatography A, 167, 187-196. [Link]

  • Strassburg, K., et al. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(11), 2419-2428. [Link]

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of α-methylated amino acids

Technical Support Center: Troubleshooting -Methylated Amino Acid Synthesis Ticket ID: #AMAA-SYNTH-001 Subject: Optimization of Yield and Enantioselectivity in Quaternary -Amino Acid Formation Assigned Specialist: Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting -Methylated Amino Acid Synthesis

Ticket ID: #AMAA-SYNTH-001 Subject: Optimization of Yield and Enantioselectivity in Quaternary


-Amino Acid Formation
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The Quaternary Carbon Challenge

Synthesizing


-methylated amino acids requires constructing a quaternary carbon center adjacent to both an amine and a carboxylate. This creates significant steric crowding. Low yields are rarely due to a single factor; they typically stem from steric hindrance preventing electrophilic attack , retro-aldol type decomposition  of enolates, or incomplete hydrolysis  of the chiral auxiliary due to the very stability the methyl group imparts.

This guide moves beyond standard protocols to address the specific failure modes of the three dominant methodologies: Schöllkopf Bis-Lactim Ethers , Maruoka Phase-Transfer Catalysis , and Hydantoin Hydrolysis .

Module 1: The Schöllkopf Bis-Lactim Ether Method

Best For: High enantiomeric excess (ee) (>98%) on small-to-medium scale. Common Failure: Low yield during the electrophilic addition or incomplete hydrolysis.

Diagnostic Protocol 1.1: The Lithiation-Alkylation Check

If your alkylation yield is <50%, but the recovered auxiliary is pure, the issue is likely enolate stability or electrophile reactivity .

SymptomRoot CauseCorrective Action
Low Conversion Enolate decomposition before alkylation.Temperature Discipline: The lithiated bis-lactim ether is unstable above -70°C. Ensure internal probe temperature (not just bath) is <-78°C during

-BuLi addition.
Racemization Proton exchange with product.Base Selection: Switch from LDA to

-BuLi. LDA can cause proton exchange between the diisopropylamine byproduct and the formed product.
No Reaction Steric shielding of electrophile.[1]Add HMPA/DMPU: Add 2-3 equivalents of HMPA (or DMPU as a safer alternative) to dissociate the lithium aggregate, exposing the "naked" enolate.
Diagnostic Protocol 1.2: The Hydrolysis Trap

Issue: The


-methyl group protects the auxiliary from acid hydrolysis. Standard 0.25 N HCl often fails, leaving you with the intermediate dipeptide ester.
  • Solution: mild acid hydrolysis releases the valine auxiliary but may not cleave the sterically hindered amide bond of the new AA.

  • The "Sandwich" Protocol:

    • Treat with 0.5 N TFA/water (mild) to open the bis-lactim ring.

    • Evaporate to dryness.

    • Treat residue with 6 N HCl at reflux for 2–4 hours (only if the AA side chain tolerates it).

    • Purification: Use ion-exchange chromatography (Dowex 50W) to separate the valine auxiliary from your

      
      -methyl AA.
      
Workflow Visualization: Schöllkopf Optimization

Schollkopf_Optimization cluster_hydrolysis Hydrolysis Troubleshooting Start Start: Bis-Lactim Ether Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Check_Temp Decision: Temp > -70°C? Lithiation->Check_Temp Decomp STOP: Enolate Decomposition Check_Temp->Decomp Yes Alkylation Alkylation (R-X) Check_Temp->Alkylation No (Stable) Hydrolysis Hydrolysis Alkylation->Hydrolysis Mild_Acid Incomplete Cleavage? Hydrolysis->Mild_Acid Standard (0.25N HCl) Harsh_Acid 6N HCl Reflux + Dowex Separation Mild_Acid->Harsh_Acid Yes (Steric Bulk)

Figure 1: Critical control points in the Schöllkopf synthesis pathway. Temperature control during lithiation is the primary yield determinant.

Module 2: Phase-Transfer Catalysis (Maruoka/O'Donnell)

Best For: Scalability and "Green" chemistry (aqueous solvents). Common Failure: Stalled reaction (kinetic stalling) or poor enantioselectivity.

FAQ: Why is my reaction stopping at 60% conversion?

Answer: Phase Transfer Catalysis (PTC) relies on the interfacial surface area between the organic solvent (Toluene/DCM) and the aqueous base (50% KOH).

  • Agitation: Magnetic stirring is often insufficient for viscous 50% KOH. Use overhead mechanical stirring to create a vortex.

  • Catalyst Poisoning: The iodide from the alkylating agent (MeI) can poison the quaternary ammonium catalyst.

    • Fix: Switch to Methyl Triflate (MeOTf) or add a scavenger. Alternatively, use the Maruoka Catalyst (Spiro-type) which is less susceptible to inhibition than Cinchona alkaloids.

Optimization Table: Base & Solvent Effects
VariableStandard ConditionHigh-Yield ModificationWhy?
Base 50% NaOH (aq)50% KOH or CsOH Cesium's "soft" cation effect stabilizes the transition state and improves solubility of the ion pair.
Solvent DCMToluene/CHCl3 (2:1) Toluene often provides higher ee% due to tighter ion-pairing in non-polar media.
Catalyst Benzyl-cinchonidiniumSpiro-Binaphthyl (Maruoka) The rigid spiro structure prevents "face leakage" and handles steric bulk of

-methyl groups better.

Module 3: The "Bio-Rescue" (Hydantoin Hydrolysis)

Best For: Industrial scale or when chemical hydrolysis destroys the molecule. Context: The Bucherer-Bergs reaction produces a hydantoin.[2] Hydrolyzing a 5-methyl-5-alkyl hydantoin is thermodynamically difficult because the ring is extremely stable.

The Problem: Chemical Hydrolysis Failure

Boiling a sterically hindered hydantoin in NaOH often requires 150°C+ in a pressure vessel, which racemizes the center or decomposes sensitive side chains.

The Solution: Enzymatic Hydrolysis (The Hydantoinase Process)

If chemical methods fail, you must switch to a biocatalytic route.

  • Enzyme: D-Hydantoinase (or L-Hydantoinase depending on target).

  • Source: Agrobacterium sp. or commercially available "Hydantoinase/Carbamoylase" kits.

  • Mechanism:

    • Step 1: Hydantoinase opens the ring to the N-carbamoyl amino acid (reversible).

    • Step 2: N-Carbamoylase hydrolyzes the carbamoyl group to the free amino acid (irreversible).

  • Yield Benefit: This occurs at pH 8.0 and 40°C, preserving side-chain integrity.

Module 4: Seebach's Self-Regeneration of Stereocenters (SRS)

Best For: Proline derivatives and cyclic amino acids.[3]

Troubleshooting Low Diastereoselectivity (dr)

If you are getting a mix of diastereomers during the methylation of the proline-acetal:

  • Check the Acetal: Ensure you are using Pivalaldehyde (t-butyl aldehyde) to form the oxazolidinone. The bulky t-butyl group is required to lock the conformation and force the electrophile to attack from the opposite face (trans to the t-butyl).

  • The "Retentive" Alkylation: Unlike acyclic enolates, SRS often relies on "Memory of Chirality" or specific steric shielding. If yield is low, the enolate might be too crowded.

    • Fix: Use LHMDS instead of LDA. The lithium hexamethyldisilazide is less likely to act as a nucleophile or abstract protons from the wrong position.

Decision Logic: Which Method to Rescue?

Method_Rescue Problem Problem: Low Yield of Alpha-Methyl AA Method_Q Which Method? Problem->Method_Q Schollkopf Schöllkopf (Bis-Lactim) Method_Q->Schollkopf PTC Maruoka/PTC Method_Q->PTC Hydantoin Hydantoin (Bucherer-Bergs) Method_Q->Hydantoin Sch_Issue Issue: Hydrolysis or Alkylation? Schollkopf->Sch_Issue Sch_Sol1 Check Temp <-78C Add DMPU Sch_Issue->Sch_Sol1 Alkylation Sch_Sol2 Use 6N HCl Reflux or Dowex Resin Sch_Issue->Sch_Sol2 Hydrolysis PTC_Issue Issue: Stalled Rxn? PTC->PTC_Issue PTC_Sol Switch to CsOH Increase Stir Rate PTC_Issue->PTC_Sol Yes Hyd_Issue Issue: Ring won't open? Hydantoin->Hyd_Issue Hyd_Sol Switch to Enzymatic (Hydantoinase) Hyd_Issue->Hyd_Sol Yes

Figure 2: Logic tree for identifying the correct troubleshooting pathway based on synthetic methodology.

References

  • Schöllkopf Bis-Lactim Ether Synthesis

    • Schöllkopf, U. (1983).[4] Enantioselective Synthesis of Non-Proteinogenic Amino Acids. Topics in Current Chemistry.

    • Source:

  • Maruoka Catalyst & Phase Transfer Catalysis

    • Ooi, T., & Maruoka, K. (2007).[1][5] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition.

    • Source:

    • Protocol Reference:

  • Self-Regeneration of Stereocenters (SRS)

    • Seebach, D., et al. (1996).[6] Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie.

    • Source:

  • Hydantoin Hydrolysis & Biocatalysis

    • Syldatk, C., et al. (1999). Microbial hydantoinases—industrial enzymes from the origin of life? Applied Microbiology and Biotechnology.
    • Source:

  • General Review of

    
    -Methyl AA Synthesis: 
    
    • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary -amino acids. Tetrahedron: Asymmetry.
    • Source:

Sources

Optimization

Technical Support Center: Synthesis of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Welcome to the technical support guide for the synthesis of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and analyze potential side-products encountered during the synthesis of this critical chiral building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed during the synthesis and analysis of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid.

Question 1: My chiral HPLC analysis shows a significant secondary peak with the same mass as my target compound. What is it and how can I prevent it?

Answer: This is the most common purity issue and the unexpected peak is almost certainly the undesired (S)-enantiomer or a related diastereomer. The formation of this stereoisomeric impurity points to a loss of stereocontrol during the synthesis.

Root Cause Analysis:

  • Epimerization of the α-Stereocenter: The proton at the α-carbon, while part of a quaternary center, can become labile under certain conditions, especially if an intermediate has an acidic proton alpha to a carbonyl group. Exposure to strong bases or prolonged reaction times at elevated temperatures can lead to the formation of a planar enolate, which can be protonated from either face, leading to racemization.

  • Incomplete Diastereoselectivity: If using a chiral auxiliary-based method, such as the Schöllkopf bis-lactim ether synthesis or an Evans oxazolidinone auxiliary, the facial selectivity of the alkylation step may be compromised.[1][2] This is often due to:

    • Incorrect Temperature: The alkylation step is typically performed at very low temperatures (e.g., -78 °C) to maximize the kinetic control exerted by the chiral auxiliary.[3][4] Deviations can lower the diastereomeric excess (d.e.).

    • Choice of Base: The counterion of the base (e.g., Li+ from n-BuLi) can influence the chelation state of the intermediate, affecting stereoselectivity.

    • Steric Hindrance: The steric bulk of the chiral auxiliary is designed to block one face of the enolate.[3] If the alkylating agent is too bulky, it may overcome this barrier, reducing selectivity.

Troubleshooting & Prevention:

  • Strict Temperature Control: Maintain the recommended low temperature throughout the addition of the electrophile and the subsequent reaction period.

  • Reagent Purity: Ensure the solvent is anhydrous and the base (e.g., n-BuLi) is properly titrated. Water can quench the lithiated intermediate and interfere with the reaction.

  • Review Your Chiral Auxiliary: For the Schöllkopf method, using L-Valine as the auxiliary directs the synthesis towards the (R)-amino acid.[4][5] Confirm the correct enantiomer of the auxiliary was used.

  • Purification: If a minor amount of the undesired enantiomer is formed, it may be removed by chiral preparative HPLC or by diastereomeric salt resolution with a chiral acid or base.[6]

Question 2: My LC-MS analysis shows a significant peak with a mass corresponding to my starting material. Why did the alkylation stall?

Answer: The presence of unreacted starting material, such as the alanine-derived Schiff base or the glycine-based bis-lactim ether, indicates a failure in the crucial C-C bond formation step.

Root Cause Analysis:

  • Inefficient Deprotonation: The strong base (e.g., n-BuLi, LDA) may not have effectively generated the reactive enolate. This can be caused by:

    • Degraded or low-purity base.

    • Presence of acidic impurities (especially water) in the solvent or on the glassware that consume the base.

    • Insufficient equivalents of base.

  • Inactive Electrophile: The alkylating agent, presumably cyclohexylmethyl halide (e.g., bromide or iodide), may be degraded or impure.

  • Steric Hindrance: The target is a quaternary α-amino acid, and the formation of this sterically congested center can be slow.[7] The reaction may require longer times or slightly elevated (but still controlled) temperatures after the initial addition.

Troubleshooting & Prevention:

  • Validate Reagents: Use freshly opened, anhydrous solvents. Titrate strong bases like n-BuLi before use. Confirm the purity of the cyclohexylmethyl halide via NMR or GC.

  • Optimize Reaction Conditions: Consider increasing the equivalents of both the base and the alkylating agent (e.g., from 1.1 to 1.3 equivalents). Monitor the reaction by TLC or LC-MS over a time course to determine the optimal reaction time.

Question 3: I'm using a Schöllkopf synthesis, and my final product is contaminated with Valine methyl ester. How can I improve its removal?

Answer: This is a common issue related to the workup and purification following the cleavage of the bis-lactim ether intermediate. The chiral auxiliary, L-Valine, is released as its methyl ester during acidic hydrolysis.[1][4]

Root Cause Analysis:

  • Incomplete Hydrolysis: The hydrolysis of the alkylated bis-lactim ether intermediate must be complete to liberate both the target amino acid ester and the auxiliary ester. Incomplete reaction leaves intermediates that complicate purification.

  • Co-elution during Chromatography: Valine methyl ester and the target product ester can have similar polarities, making separation by standard silica gel chromatography challenging.

  • Inefficient Extraction: The workup procedure is designed to separate the two amino acid esters. For instance, differences in their isoelectric points or solubility in different solvents can be exploited.

Troubleshooting & Prevention:

  • Ensure Complete Hydrolysis: Monitor the hydrolysis step by TLC or LC-MS until the starting intermediate is fully consumed.

  • Optimize Workup: After hydrolysis, the mixture contains the hydrochlorides of your product ester and L-Val-OCH3. Neutralization to a specific pH can sometimes selectively precipitate one of the free amino acids if the esters are saponified in a subsequent step.

  • Distillation: The boiling points of the two methyl esters may be sufficiently different to allow for separation by careful fractional distillation under vacuum.[4]

  • Advanced Chromatography: If silica gel chromatography is ineffective, consider using reverse-phase HPLC for purification.

Question 4: My mass spectrum shows a peak at [M-2]+ or [M-6]+ relative to the expected product mass. What could this be?

Answer: This impurity profile strongly suggests that your synthesis started from a phenylalanine derivative and that the hydrogenation step was incomplete . The cyclohexyl ring is often introduced by the catalytic hydrogenation of the phenyl ring of a phenylalanine precursor.

  • [M-6]+: Corresponds to the starting material, (R)-2-amino-2-methyl-3-phenyl propanoic acid, which has six fewer hydrogens than the target cyclohexyl analog.

  • [M-2]+ or [M-4]+: Correspond to partially hydrogenated intermediates, such as cyclohexenyl or cyclohexadienyl species.

Root Cause Analysis:

  • Catalyst Deactivation: The hydrogenation catalyst (e.g., Rhodium on carbon, Platinum oxide) may be poisoned by impurities (e.g., sulfur compounds) or may have lost activity.[8]

  • Insufficient Hydrogen Pressure or Time: The complete saturation of an aromatic ring is a demanding reaction and requires sufficient H₂ pressure and reaction time.

  • Solvent Effects: The choice of solvent (e.g., methanol, acetic acid) can influence the rate and efficiency of the hydrogenation.

Troubleshooting & Prevention:

  • Use Fresh Catalyst: Employ fresh, high-quality catalyst for each batch.

  • Optimize Hydrogenation Conditions: Increase the hydrogen pressure, extend the reaction time, or slightly increase the temperature. Monitor the reaction progress carefully by LC-MS or ¹H NMR to track the disappearance of aromatic signals.

  • Re-subject to Hydrogenation: The impure product mixture can often be re-subjected to the hydrogenation conditions to drive the reaction to completion.

Analytical Protocols & Guides
Workflow for Impurity Identification

This workflow provides a logical sequence for identifying an unknown side-product observed during synthesis.

G A Unexpected Peak in Chromatogram (HPLC/TLC) B Analyze by LC-MS A->B C Mass = Product Mass? B->C Yes D Mass < Product Mass? B->D Yes E Mass > Product Mass? B->E Yes F Likely Stereoisomer (Enantiomer/Diastereomer) C->F H Incomplete Hydrogenation? ([M-6]+, [M-4]+, [M-2]+) D->H  Specific Mass Loss?   I Unreacted Starting Material or Cleavage Fragment? D->I  Other?   L Side-reaction with Solvent or Reagent Adduct? E->L G Perform Chiral HPLC or NMR with Chiral Shift Reagent F->G J Check NMR for Aromatic Signals H->J K Compare Retention Time and MS with Authentic Starting Material Standard I->K M Analyze by High-Resolution MS and 2D NMR (COSY, HSQC) L->M G cluster_desired Desired Pathway (Kinetic Control) cluster_undesired Side-Reaction Pathway (Thermodynamic Control) A Chiral Enolate (Face Blocked by Auxiliary) B Alkylation from Less Hindered Face A->B C Desired (R)-Product Precursor B->C D Chiral Enolate E Epimerization (e.g., via prolonged base exposure) D->E F Planar/Racemized Enolate E->F G Alkylation from Either Face F->G H Mixture of (R) and (S) Product Precursors G->H start Precursor + Base start->A start->D

Caption: Desired stereoselective alkylation vs. undesired epimerization.

References
  • Miyazawa, T., & Minowa, H. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467. [Link]

  • World Intellectual Property Organization. (1998). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • Miyazawa, T., & Minowa, H. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. ResearchGate. [Link]

  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Oxford Global. [Link]

  • Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview. Bio-Synthesis. [Link]

  • BioPharmaSpec. (2023). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]

  • Wikipedia. (n.d.). Schöllkopf method. Wikipedia. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • LookChem. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Chempedia. [Link]

  • Zhu, Y., et al. (2011). Asymmetric syntheses of α-methyl γ-amino acid derivatives. Journal of Organic Chemistry, 76(18), 7449-57. [Link]

  • Organic Chemistry Portal. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Tararov, V. I., et al. (2003). Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Russian Chemical Bulletin, 52(1), 164-167.
  • Myers, A. G., et al. (2010). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 4(19), 3243–3246. [Link]

  • ResearchGate. (2018). Asymmetric alkylation of Schöllkopf bis‐lactim ethers for the construction of γ‐phosphono‐α‐amino acid derivatives. ResearchGate. [Link]

  • ResearchGate. (2014). A new cyclohexyl-based chiral auxiliary: application in the total synthesis of (+)-linalool oxide. ResearchGate. [Link]

  • Chinchilla, R., et al. (1998). Asymmetric synthesis of (S)-α-methyl α-amino acids by alkylation of chiral 3,6-dihydro-2H-1,4-oxazin-2-ones using unactivated alkyl halides and organic bases. Tetrahedron: Asymmetry, 9(16), 2893-2901. [Link]

  • Clarke, H. T., & Bean, H. J. (1931). α-Aminoisobutyric acid. Organic Syntheses, 11, 4. [Link]

  • Alvey, G. R., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(20), 7316-7323. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • University of Calgary. (n.d.). Ch27: Strecker Synthesis of amino acids. University of Calgary. [Link]

  • Schöllkopf, U., et al. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis, 1981(12), 969-971. [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Enantioselective alkylation of 2-[(4-Chlorobenzyliden)amino]propanoic acid tert-butyl ester: Synthesis of (R)-2-amino-2-methyl-3-phenylpropanoic acid tert-butyl ester. ResearchGate. [Link]

Sources

Troubleshooting

Protecting group strategies for (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Ticket ID: #8842-ChaMe-Prot Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8842-ChaMe-Prot Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Steric Challenge

You are working with (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (


Me)Cha ).

The Core Problem: This molecule combines the lipophilicity of a cyclohexyl side chain with the extreme steric hindrance of an


-methyl quaternary center.
  • Steric Wall: The

    
    -methyl group creates a "steric wall" that blocks nucleophilic attack at the amine (making N-protection difficult) and hinders activation of the carboxyl group (making coupling difficult).
    
  • Solubility: The cyclohexyl group makes the zwitterion poorly soluble in aqueous buffers used for standard Schotten-Baumann protection, leading to low yields.

This guide details the "Silyl-Organic" strategy to bypass these issues, replacing standard aqueous protocols with high-efficiency anhydrous methods.

Module 1: N-Terminal Protection Strategies
1.1 The Failure of Standard Conditions

Standard Protocol: Dissolving the amino acid in


 and adding Fmoc-OSu/Dioxane.
Result with (

Me)Cha:Failure or Low Yield (<40%). Why: The steric bulk of the

-methyl group slows the reaction rate of the amine with Fmoc-OSu. In aqueous conditions, the Fmoc-OSu hydrolyzes faster than it reacts with your hindered amine. Furthermore, the lipophilic cyclohexyl group causes the amino acid to precipitate, removing it from the reaction phase.
1.2 The Solution: The BSA "Silyl-Organic" Method

To protect (


Me)Cha quantitatively, you must exclude water and use a transient silyl protection strategy.

Protocol: Anhydrous Fmoc Protection Reagents:


-Bis(trimethylsilyl)acetamide (BSA), Fmoc-Cl (more reactive than OSu), DCM.
  • Suspension: Suspend 1.0 eq of (

    
    Me)Cha in dry DCM (concentration ~0.2 M).
    
  • Silylation: Add 2.5 eq of BSA . Reflux at 40°C for 1-2 hours under inert atmosphere (

    
    ).
    
    • Checkpoint: The solution should turn clear. This indicates the formation of the soluble bis-silyl intermediate (TMS-amine and TMS-ester).

  • Acylation: Cool to 0°C. Add 1.1 eq of Fmoc-Cl . Stir for 2 hours at 0°C, then warm to RT overnight.

    • Note: Fmoc-Cl is preferred over Fmoc-OSu here because the chloride is a smaller leaving group, accommodating the steric hindrance better.

  • Desilylation: Add MeOH (5 eq) to quench and cleave the TMS-ester.

  • Workup: Wash with 1N HCl (rapidly), then brine. Dry over

    
    .
    

Why this works: BSA solubilizes the amino acid in organic solvent (DCM) and enhances the nucleophilicity of the nitrogen, while the lack of water prevents reagent hydrolysis.

Module 2: Downstream Peptide Coupling

Once protected, incorporating Fmoc-(


Me)Cha-OH into a peptide is the next hurdle.
2.1 Coupling OF (

Me)Cha (Carboxyl Activation)

Activating the carboxyl group of an


-disubstituted amino acid is difficult. Standard DIC/HOBt will fail.
  • Recommended Reagent: HATU or PyAOP with HOAt.

  • Mechanism: These reagents form an active ester that is reactive enough to overcome the steric barrier but stable enough to prevent extensive racemization (though (

    
    Me)AAs are resistant to racemization due to the lack of an 
    
    
    
    -proton).
  • Protocol:

    • Pre-activate Fmoc-(

      
      Me)Cha-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF for 2 minutes.
      
    • Add to resin.

    • Microwave Assistance: Heat to 75°C for 20 minutes. (Standard RT coupling may require 2-12 hours).

2.2 Coupling TO (

Me)Cha (Amine Nucleophile)

The N-terminus of (


Me)Cha is a poor nucleophile.
  • Strategy: Use a "hot" coupling for the incoming amino acid.

  • Reagent: Use COMU or HATU .

  • Double Coupling: Mandatory.

  • Capping: Acetylate unreacted amines aggressively after coupling to prevent deletion sequences.

Module 3: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Low Yield during Fmoc Protection Hydrolysis of reagent; Amino acid precipitation.Switch to BSA/DCM method (Protocol 1.2). Do not use water/dioxane.
Oligomerization during Protection Formation of dipeptides via mixed anhydrides.Avoid using Fmoc-Cl with free base. Ensure TMS-protection (BSA) is fully formed before adding Fmoc-Cl.
Incomplete Coupling (SPPS) Steric clash at the quaternary center.1. Switch from DMF to NMP (better swelling).2. Use Microwave (75°C).3. Re-couple using PyAOP/HOAt .
"Missing" Mass in MS Deletion sequence due to failed coupling.Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to verify coupling completion.
Module 4: Visualization
4.1 Workflow: The Silyl-Organic Protection Route

G Start Start: (R)-2-amino-3-cyclohexyl- 2-methylpropanoic acid Step1 Add BSA (2.5 eq) in DCM Reflux 40°C, 2h Start->Step1 Solubilization Intermediate Intermediate: Bis-TMS Protected Species (Soluble in DCM) Step1->Intermediate Silylation Step2 Cool to 0°C Add Fmoc-Cl (1.1 eq) Intermediate->Step2 Acylation Step3 Quench with MeOH (Cleaves TMS-Ester) Step2->Step3 Deprotection Final Product: Fmoc-(aMe)Cha-OH Step3->Final Purification

Figure 1: The BSA-mediated protection workflow. This method avoids aqueous insolubility and hydrolysis issues common with sterically hindered amino acids.

4.2 Decision Tree: Coupling Optimization

G Start Coupling Failure with (aMe)Cha Check1 Is (aMe)Cha the Nucleophile (Amine)? Start->Check1 Yes Yes Check1->Yes No No (It is the Acid) Check1->No Action1 Use HATU/HOAt Double Couple Yes->Action1 Action2 Microwave 75°C 2 x 15 min Action1->Action2 Action3 Convert to Acid Fluoride? No->Action3 Action4 Use PyAOP (Phosphonium Salt) Action3->Action4 If standard HATU fails

Figure 2: Troubleshooting logic for peptide coupling involving (


Me)Cha. Note the distinction between activating the hindered acid vs. reacting the hindered amine.
References
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of Fmoc-N-methyl-amino Acids. This paper establishes the "Silyl Method" (BSA) as the gold standard for hindered amino acids.

  • Albericio, F., et al. (1998). Use of HATU and HOAt for the Synthesis of Difficult Peptides. Defines the necessity of aza-benzotriazoles for hindered couplings.

  • Wenschuh, H., et al. (2004). Microwave-Assisted Peptide Synthesis. Validates the use of thermal energy to overcome steric barriers in

    
    -methyl amino acids.
    
  • Thottathil, J. K., et al. (1984). Alpha-Methylation of Amino Acids. Discusses the structural properties and steric challenges of

    
    -methyl derivatives.
    

Reference Data & Comparative Studies

Validation

Comparative study of (R)- vs (S)-2-amino-3-cyclohexyl-2-methylpropanoic acid

This guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of 2-amino-3-cyclohexyl-2-methylpropanoic acid ( -methylcyclohexylalanine). It is designed for researchers in medicinal chemistry and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of 2-amino-3-cyclohexyl-2-methylpropanoic acid (


-methylcyclohexylalanine). It is designed for researchers in medicinal chemistry and peptide engineering who require precise data on synthesis, conformational impact, and biological application.

Executive Summary


-Methylcyclohexylalanine (

-MeCha)
is a non-proteinogenic, quaternary amino acid. It combines the high lipophilicity of cyclohexylalanine (Cha) with the conformational constraints of

-methylation.
  • The (S)-enantiomer is the topological analog of natural L-amino acids. It is a potent stabilizer of right-handed

    
    -helices (
    
    
    
    -helices) and is widely used to enhance metabolic stability in peptide therapeutics without altering the native binding vector.
  • The (R)-enantiomer is the topological analog of D-amino acids. It acts as a strong

    
    -turn inducer or helix disruptor in L-peptide sequences and is critical for designing retro-inverso peptides or probing stereochemical selectivity of receptors.
    

Chemical Identity & Stereochemistry[1][2][3][4]

The introduction of the


-methyl group creates a quaternary carbon, locking the backbone 

and

torsion angles. The stereochemical designation (R/S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
CIP Priority Assignment

Unlike simple alanine derivatives, the bulky cyclohexylmethyl side chain changes the priority order compared to the methyl group.

  • Priority 1:

    
     (Nitrogen)[1]
    
  • Priority 2:

    
     (Carboxyl carbon)
    
  • Priority 3:

    
     (Cyclohexylmethyl)
    
  • Priority 4:

    
     (Methyl)
    

Configuration Mapping:

  • (S)-

    
    -MeCha:  Corresponds to the spatial arrangement of a natural L-amino acid . (The methyl group takes the position of the 
    
    
    
    -proton).
  • (R)-

    
    -MeCha:  Corresponds to the spatial arrangement of a non-natural D-amino acid .
    
Product Specifications
Feature(S)-

-MeCha
(R)-

-MeCha
IUPAC Name (S)-2-amino-3-cyclohexyl-2-methylpropanoic acid(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid
Common Name (S)-

-Methylcyclohexylalanine
(R)-

-Methylcyclohexylalanine
CAS Number 942143-63-7 N/A (Enantiomer of 942143-63-7)
Molecular Weight 185.27 g/mol 185.27 g/mol
Formula


Helix Propensity Stabilizes Right-Handed (

) Helix
Destabilizes

/ Stabilizes Left-Handed (

)

Conformational Impact on Peptides

The steric bulk of the geminal dimethyl-like effect (methyl vs. cyclohexylmethyl) severely restricts rotation around the


 (

) and

(

) bonds.
Ramachandran Space
  • (S)-Isomer: Constrains the backbone to the helical region (

    
    ). It is thermodynamically favorable for nucleating or stabilizing 
    
    
    
    -helices and
    
    
    -helices in L-peptide backbones.
  • (R)-Isomer: Constrains the backbone to the mirror image region (

    
    ). When inserted into an L-peptide sequence, it introduces a "kink" or forces a specific 
    
    
    
    -turn (Type I' or II'), often used to lock bioactive conformations in cyclic peptides.

Chemical Synthesis (Schöllkopf Method)

The most reliable route to enantiopure


-MeCha is the Schöllkopf Bis-Lactim Ether Method .[2][3] This method uses a chiral auxiliary (Valine) to direct the incoming electrophile with high diastereoselectivity (>95% de).[4]
Synthesis Workflow

To synthesize (S)-


-MeCha , one must use the bis-lactim ether derived from D-Valine  and Alanine. Conversely, using L-Valine  yields the (R)-isomer.

SchollkopfSynthesis Start D-Valine + Alanine (Dipeptide) Cyclization Diketopiperazine Formation Start->Cyclization Heat/-H2O Activation Bis-Lactim Ether (OMe activation) Cyclization->Activation Me3OBF4 Lithiation Lithiated Intermediate (n-BuLi, -78°C) Activation->Lithiation Deprotonation Alkylation Alkylation (Cyclohexylmethyl Bromide) Lithiation->Alkylation Electrophile enters TRANS to iPr group Hydrolysis Acid Hydrolysis (0.25N HCl) Alkylation->Hydrolysis Ring opening Product (S)-alpha-MeCha (Target) Hydrolysis->Product Auxiliary D-Valine Methyl Ester (Recycled) Hydrolysis->Auxiliary

Figure 1: Stereoselective synthesis of (S)-


-MeCha using the Schöllkopf bis-lactim ether method. To obtain the (R)-enantiomer, substitute D-Valine with L-Valine in the starting material.
Detailed Protocol: (S)- -MeCha Synthesis

Precursor: Bis-lactim ether of cyclo-(D-Val-Ala). Reagents: n-Butyllithium (n-BuLi), Cyclohexylmethyl bromide, THF.

  • Metallation: Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. The bulky isopropyl group of D-Valine shields the re-face, forcing the anion to adopt a specific conformation.

  • Alkylation: Add cyclohexylmethyl bromide (1.2 eq) slowly. The electrophile attacks from the face trans to the isopropyl group (the si-face relative to the planar enolate). Stir at -78°C for 2h, then warm to room temperature overnight.

  • Hydrolysis: Evaporate THF. Dissolve residue in 0.25 N HCl/MeOH. Stir for 3 days at room temperature. This mild acidity cleaves the bis-lactim ether without racemizing the quaternary center.

  • Purification: Separate the target amino acid from the valine ester auxiliary via ion-exchange chromatography (Dowex 50W).

Biological Performance & Applications

Metabolic Stability

Both (R) and (S) isomers exhibit exceptional stability against proteolysis.

  • Mechanism: The replacement of the

    
    -proton with a methyl group renders the molecule unrecognizable to standard proteases (like chymotrypsin or trypsin) which require an 
    
    
    
    -hydrogen abstraction mechanism for peptide bond hydrolysis.
  • Data: Peptides containing

    
    -MeCha often show half-life extensions from minutes (native sequence) to hours or days in human plasma.
    
Application Guide
ApplicationRecommended IsomerRationale
GPCR Agonist Design (S)-Isomer Mimics the natural L-amino acid vector; maintains receptor activation while preventing degradation.
Beta-Turn Induction (R)-Isomer In an L-peptide chain, the (R)-isomer forces a turn conformation, useful for cyclization or hairpin stabilization.
Helical Stapling (S)-Isomer Promotes helical folding; ideal for "stapled peptides" targeting protein-protein interactions.

Experimental Protocol: Peptide Coupling

Coupling quaternary amino acids is difficult due to severe steric hindrance. Standard EDC/HOBt protocols often fail.

Optimized Coupling Protocol for


-MeCha: 
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) is a critical additive to accelerate the reaction.

  • Conditions:

    • Dissolve Amino Acid (1.0 eq) and Coupling Reagent (1.1 eq) in DMF.

    • Add DIPEA (2.5 eq). Activate for 5 minutes.

    • Add the amine component (1.0 eq).[3]

    • Microwave Assistance: Heating to 50°C-60°C for 30-60 minutes significantly improves yield for these sterically hindered couplings.

  • Alternative: For extremely difficult couplings, convert the

    
    -MeCha to its acid fluoride  using cyanuric fluoride before coupling.
    

References

  • Schöllkopf, U. (1983).[5] Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. .

  • Toniolo, C., et al. (1993). Structure and conformation of alpha-methylated amino acids and peptides. .

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. .

  • PubChem Compound Summary. (2025). (S)-2-Amino-3-cyclohexyl-2-methylpropanoic acid.[6] .

Sources

Comparative

Comparative Guide: Biological Activity of α-Methylated vs. Non-Methylated Cyclohexylalanine Peptides

Executive Summary: The Stability-Conformation Trade-off In peptide therapeutics, the substitution of Phenylalanine (Phe) with Cyclohexylalanine (Cha) is a standard strategy to increase lipophilicity and eliminate aromati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Conformation Trade-off

In peptide therapeutics, the substitution of Phenylalanine (Phe) with Cyclohexylalanine (Cha) is a standard strategy to increase lipophilicity and eliminate aromatic


-

stacking interactions. However, the further modification of Cha via

-methylation (

-Me-Cha)
introduces a quaternary carbon center that fundamentally alters the peptide's physicochemical landscape.

While non-methylated Cha peptides offer flexibility and broad receptor adaptability,


-Me-Cha peptides function as conformational locks . This guide demonstrates that while 

-methylation exponentially increases proteolytic stability and induces helical structure, it imposes significant synthetic challenges and can introduce steric clashes in tight binding pockets.
Quick Comparison Matrix
FeatureNon-Methylated Cha

-Methylated Cha (

-Me-Cha)
Proteolytic Stability Low to Moderate (

min)
High (

hours/days)
Conformational Freedom High (Flexible backbone)Restricted (Helix/Turn inducer)
Lipophilicity HighVery High
Synthetic Difficulty Standard (Fmoc/Boc compatible)High (Steric hindrance requires HATU/HOAt)
Primary Utility General hydrophobic probeMetabolic stabilization & Helix nucleation

Structural & Physicochemical Basis

The Quaternary Carbon Effect

The defining difference lies at the


-carbon. In standard Cha, the 

is bonded to a hydrogen atom. In

-Me-Cha, this hydrogen is replaced by a methyl group.[1][2]
  • Thorpe-Ingold Effect (Gem-Dimethyl Effect): The introduction of the

    
    -methyl group restricts rotation around the 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ) torsion angles. This reduces the entropic penalty of folding, strongly favoring bent or helical conformations (specifically
    
    
    -helix or
    
    
    -helix) over extended sheets.
  • Steric Occlusion: The additional methyl group, combined with the bulky cyclohexyl ring, creates a "tetrasubstituted" carbon center. This creates a dense steric shield that protects the adjacent amide bonds from enzymatic attack.

Biological Implications of the Cyclohexyl Ring

Cha is already bulky (


). Adding an 

-methyl group makes

-Me-Cha one of the most sterically demanding non-canonical amino acids available.
  • Non-Methylated Cha: Mimics Phe but without the planar geometry; the ring is in a chair conformation.

  • 
    -Me-Cha:  The methyl group forces the cyclohexyl side chain into specific rotamers to avoid 
    
    
    
    strain, often locking the side-chain orientation relative to the backbone.

Biological Performance Comparison

Metabolic Stability (The Critical Advantage)

The primary driver for employing


-Me-Cha is resistance to proteolysis.
  • Mechanism: Serine proteases (e.g., Chymotrypsin, Trypsin) and metalloproteases require access to the peptide backbone. The

    
    -methyl group acts as a physical barrier. Furthermore, the absence of the 
    
    
    
    -proton eliminates the abstraction pathway required by certain oxidative enzymes.
  • Data Trend: Studies on similar

    
    -methylated residues (e.g., 
    
    
    
    -Me-Phe) consistently show half-life (
    
    
    ) extensions from minutes to >24 hours in human plasma.
Receptor Binding Affinity ( / )

The effect on potency is bimodal and depends on the target receptor's pocket architecture.

  • Scenario A: The "Magic Methyl" Effect (Potency Increase) If the receptor pocket is large enough to accommodate the methyl group, the pre-organized conformation of

    
    -Me-Cha reduces the entropy loss upon binding.
    
    • Result:

      
       becomes more negative (favorable).
      
    • Example: GPCR ligands where the peptide must adopt a turn conformation to bind.

  • Scenario B: Steric Clash (Potency Decrease) If the receptor pocket is tight or requires the peptide to adopt an extended conformation (

    
    -strand), the 
    
    
    
    -methyl group will clash with receptor walls.
    • Result: Drastic loss of affinity (

      
      -fold reduction).
      

Experimental Protocols

Synthesis Workflow: Overcoming Steric Hindrance

Warning: Standard coupling protocols (e.g., HBTU/DIEA) often fail with


-Me-Cha due to the tetrasubstituted carbon.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of


-Me-Cha Peptides 
  • Resin: Use low-loading resin (

    
     mmol/g) to prevent aggregation.
    
  • Coupling Reagents: Use HATU or COMU with HOAt (1:1 ratio).

  • Conditions:

    • Excess: 4-5 equivalents of AA and coupling reagent.

    • Time: Double coupling (

      
       hours) or overnight coupling is mandatory.
      
    • Temperature: Microwave-assisted synthesis (

      
       or 
      
      
      
      ) significantly improves yield.
  • Deprotection: Standard 20% Piperidine in DMF.

Enzymatic Stability Assay

This protocol validates the stability advantage of


-Me-Cha.
  • Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

  • Enzyme Initiation: Add

    
    -Chymotrypsin (or Human Plasma) at a 1:100 enzyme-to-substrate ratio.
    
  • Incubation: Incubate at

    
    .
    
  • Sampling: Aliquot at

    
     min and 
    
    
    
    hr.
  • Quenching: Add equal volume of ice-cold Acetonitrile + 1% TFA.

  • Analysis: Centrifuge and analyze supernatant via RP-HPLC or LC-MS.

    • Calculation: Plot

      
       vs. time to determine 
      
      
      
      and
      
      
      .

Visualizations

Synthesis & Stability Logic Flow

The following diagram illustrates the comparative workflow and the mechanistic divergence between the two variants.

Cha_Comparison Start Peptide Design Cha Non-Methylated Cha Start->Cha MeCha α-Methylated Cha Start->MeCha Synth_Std Synthesis: Standard Fmoc/HBTU Cha->Synth_Std Conf_Flex Conformation: Flexible / Extended Synth_Std->Conf_Flex Stab_Low Stability: Rapid Proteolysis Conf_Flex->Stab_Low Accessible Backbone Synth_Hard Synthesis: Requires HATU/Microwave MeCha->Synth_Hard Conf_Rigid Conformation: Helical / Turn Induced Synth_Hard->Conf_Rigid Stab_High Stability: Steric Shield / Resistant Conf_Rigid->Stab_High Quaternary Center Block

Caption: Comparative workflow showing the trade-off between synthetic ease and biological stability.


-Methylation requires rigorous synthesis but yields superior stability.
Proteolytic Shielding Mechanism

This diagram details why the


-methyl group protects the peptide.

Proteolysis_Mechanism Protease Serine Protease (Active Site) Substrate_Cha Cha Peptide (H-atom at α-Carbon) Protease->Substrate_Cha Attacks Substrate_MeCha α-Me-Cha Peptide (Methyl at α-Carbon) Protease->Substrate_MeCha Attempts Attack Access Enzyme Accesses Amide Bond Substrate_Cha->Access Block Steric Clash prevents Active Site Entry Substrate_MeCha->Block Tetrasubstituted Carbon Degradation Hydrolysis (Cleavage) Access->Degradation Intact Peptide Remains Intact Block->Intact

Caption: Mechanistic view of proteolytic resistance. The


-methyl group creates a steric block that prevents the protease catalytic triad from engaging the peptide backbone.

References

  • Toniolo, C., et al. (2004). "New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine." Journal of Peptide Science.

  • Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews.

  • Werder, M., et al. (1999). "Structures of peptides from alpha-amino acids methylated at the alpha-carbon." Helvetica Chimica Acta.

  • Fiori, S., et al. (2003). "Structural characterization of the alpha-methyl, alpha-cyclohexylglycine (Chg) residue in peptides." Chemistry - A European Journal.

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

Sources

Validation

A Researcher's Guide to the Unambiguous Assignment of Stereochemistry: Absolute Configuration of α-Methylated Amino Acids via X-ray Crystallography

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern chemistry and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a cornerstone of modern chemistry and pharmacology. The introduction of a methyl group at the α-carbon of an amino acid creates a chiral center with profound implications for peptide conformation, metabolic stability, and biological activity. The incorrect assignment of the absolute configuration of these non-proteinogenic amino acids can lead to misguided research efforts and the development of ineffective or even harmful therapeutics.

This guide provides an in-depth technical comparison of X-ray crystallography, the definitive method for absolute configuration determination, with powerful solution-phase alternatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for the unambiguous stereochemical assignment of α-methylated amino acids.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unequivocal technique for determining the three-dimensional arrangement of atoms in a molecule, including its absolute configuration.[1] The method relies on the diffraction of X-rays by a crystalline lattice, which provides a detailed electron density map of the molecule.

The Principle of Anomalous Dispersion: Distinguishing Enantiomers

In a standard diffraction experiment, the scattering of X-rays is primarily dependent on the electron density of an atom. However, when the energy of the incident X-rays is near an absorption edge of an atom in the crystal, a phenomenon known as anomalous dispersion (or resonant scattering) occurs.[2][3] This results in a phase shift in the scattered X-rays, causing the scattering factor of the atom to become a complex number.[4]

This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) are equal.[5] The subtle differences in the intensities of these Bijvoet pairs provide the crucial information needed to distinguish between a molecule and its mirror image, thereby allowing for the determination of the absolute configuration.[6]

dot

Caption: The principle of anomalous dispersion in X-ray crystallography.

Experimental Workflow: From Powder to Structure

The successful determination of the absolute configuration of an α-methylated amino acid by X-ray crystallography involves a meticulous multi-step process.

1. Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of the entire workflow.[7] The introduction of an α-methyl group can alter the solubility and packing properties of the amino acid, necessitating careful optimization of crystallization conditions.

Step-by-Step Crystallization Protocol (Vapor Diffusion Method)

  • Purification: Start with highly pure (>98%) α-methylated amino acid. Impurities can inhibit crystallization.

  • Solvent Screening: Screen a variety of solvents to determine the solubility of the amino acid. Good solvents for vapor diffusion are those in which the compound is moderately soluble. For amino acids, aqueous solutions or mixtures with organic solvents like ethanol or isopropanol are common starting points.[8]

  • Preparation of the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of a precipitant solution to the reservoir. Common precipitants for amino acids include salts (e.g., NaCl, (NH₄)₂SO₄) and polymers (e.g., PEG).[8]

  • Preparation of the Drop: On a siliconized glass cover slip, mix 1-2 µL of the concentrated amino acid solution with 1-2 µL of the reservoir solution.

  • Sealing and Incubation: Invert the cover slip and seal the reservoir well. Incubate the plate at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Monitor the drops for crystal growth over several days to weeks.

2. Data Collection: Capturing the Diffraction Pattern

Once suitable crystals are obtained, they are mounted on a goniometer and exposed to a focused beam of X-rays. Modern diffractometers are equipped with sensitive detectors that capture the diffraction pattern. For light-atom structures like amino acids, using a copper (Cu) X-ray source is often advantageous as it enhances the anomalous scattering signal compared to a molybdenum (Mo) source.[9]

3. Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal are then determined using computational methods. The initial structural model is refined against the experimental data to improve its accuracy.

4. Absolute Configuration Determination: The Flack Parameter

The final and most critical step is the determination of the absolute configuration. This is typically achieved by refining the Flack parameter, x.[5][10] The Flack parameter is a value between 0 and 1 that indicates the relative proportion of the two possible enantiomers in the crystal.[11]

  • A Flack parameter close to 0 with a small standard uncertainty (s.u.) indicates that the determined absolute configuration is correct.[5]

  • A Flack parameter close to 1 with a small s.u. suggests that the inverted structure is correct.[5]

  • A value around 0.5 may indicate a racemic crystal or twinning.[5]

For light-atom structures, achieving a small standard uncertainty on the Flack parameter can be challenging.[11] In such cases, the Hooft parameter, which is derived from an analysis of the Bijvoet pairs, can provide a more robust indicator of the absolute structure.[12]

dot

Caption: Experimental workflow for absolute configuration determination by X-ray crystallography.

Comparative Analysis: X-ray Crystallography vs. Alternative Methods

While X-ray crystallography is the definitive method, its requirement for high-quality crystals can be a significant bottleneck.[13] Several powerful solution-phase techniques have emerged as valuable alternatives or complementary methods.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle X-ray diffraction and anomalous dispersionDifferential absorption of left and right circularly polarized infrared lightFormation of diastereomeric esters/amides with distinct NMR signals
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount Micrograms (single crystal)MilligramsMilligrams
Key Requirement High-quality single crystalsChiral moleculeDerivatizable functional group (-OH or -NH₂)
Ambiguity Unambiguous with good dataRequires computational modeling for assignmentEmpirical method, potential for misinterpretation
Throughput Low to mediumHighMedium

Vibrational Circular Dichroism (VCD): A Powerful Spectroscopic Alternative

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation.[6]

VCD Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the α-methylated amino acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.

  • Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. Data collection typically takes several hours.[14]

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the theoretical VCD spectrum for one enantiomer of the α-methylated amino acid.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the peaks allows for the confident assignment of the absolute configuration.[14]

Mosher's Method: A Classic NMR Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[15][16] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[15] The different spatial arrangements of the phenyl group in the two diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be correlated to the absolute configuration of the chiral center.[13]

Mosher's Method Experimental Protocol

  • Derivatization: React the α-methylated amino acid with both (R)- and (S)-MTPA chloride to form the corresponding diastereomeric amides.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.

  • Chemical Shift Analysis: Compare the chemical shifts of protons near the chiral center in the two spectra. A consistent pattern of upfield or downfield shifts can be used to deduce the absolute configuration based on Mosher's model.[13]

Conclusion: An Integrated Approach to Stereochemical Assignment

The unambiguous determination of the absolute configuration of α-methylated amino acids is paramount for advancing research and development in the chemical and pharmaceutical sciences. While single-crystal X-ray crystallography remains the gold standard, its reliance on crystalline samples can be a significant hurdle.

Vibrational Circular Dichroism and Mosher's method offer powerful, solution-phase alternatives that can provide rapid and reliable stereochemical assignments. An integrated approach, where the strengths of each technique are leveraged, provides the most robust strategy for tackling this critical analytical challenge. For instance, VCD can be used for high-throughput screening of chiral intermediates, while X-ray crystallography can be employed for the definitive structural elucidation of the final, crystalline product. By understanding the principles and practical considerations of each method, researchers can confidently navigate the complexities of stereochemistry and accelerate their scientific discoveries.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A: Foundations of Crystallography, 39(6), 876-881. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. [Link]

  • Asakura, T., Ashida, J., Yamane, T., Harada, K., & Kakudo, M. (1980). The crystal and molecular structure of (S)-1-amino-1-ethyl-1-carboxy-n-propane (isovaline). Agricultural and Biological Chemistry, 44(8), 1841-1846. [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(3), 737-751. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • MDPI. (2025). Determination of Absolute Configuration—an Overview Related to This Special Issue. [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. [Link]

  • ResearchGate. (2025). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. [Link]

  • ResearchGate. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using the Mosher method. [Link]

  • Wikipedia. (n.d.). α-Methyltryptophan. [Link]

  • Wikipedia. (n.d.). Absolute configuration. [Link]

  • PubMed. (1994). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • LibreTexts Chemistry. (2023). 3.4: Anomalous scattering. [Link]

  • OlexSys. (n.d.). Glossary. [Link]

  • Wikipedia. (n.d.). Anomalous X-ray scattering. [Link]

  • ResearchGate. (2025). The use of X-ray crystallography to determine absolute configuration. [Link]

  • Taylor & Francis. (n.d.). Absolute configuration – Knowledge and References. [Link]

  • ResearchGate. (n.d.). The structure of L-valine. [Link]

  • PubMed. (1991). Synthesis, crystal structure, and molecular conformation of N-Ac-dehydro-Phe-L-Val-L-Val-OCH3. [Link]

  • PubMed. (2004). Crystallization and preliminary X-ray analysis of tryptophan synthase alpha-subunits from Escherichia coli. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? [Link]

  • ResearchGate. (n.d.). X ray Diffraction patterns of zein, tryptophan and zein/tryptophan samples. [Link]

  • PubMed. (1991). Reassessment of the random coil conformation: vibrational CD study of proline oligopeptides and related polypeptides. [Link]

  • PMC. (n.d.). Minimalistic ice recrystallisation inhibitors based on phenylalanine. [Link]

  • ACS Publications. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). Recovery of L-phenylalanine from its racemic mixtures - EP 0373583 B1. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. [Link]

  • PMC. (2022). Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids. [Link]

  • RSC Publishing. (n.d.). Chiral sensors for determining the absolute configurations of α-amino acid derivatives. [Link]

  • PubChem. (n.d.). N-Methyl-L-valine. [Link]

Sources

Comparative

Comparative Guide: NMR Strategies for Enantiomeric Purity Assessment of Chiral Amino Acids

Executive Summary & Core Directive In pharmaceutical development, the enantiomeric purity of amino acids is not merely a quality attribute; it is a safety imperative. While chiral HPLC remains a workhorse for QC, Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In pharmaceutical development, the enantiomeric purity of amino acids is not merely a quality attribute; it is a safety imperative. While chiral HPLC remains a workhorse for QC, Nuclear Magnetic Resonance (NMR) offers a distinct advantage in early-stage R&D: it provides structural elucidation and enantiomeric excess (


) determination simultaneously, often without the need for reference standards.

This guide objectively compares the three primary NMR methodologies for assessing chiral amino acids: Chiral Derivatizing Agents (CDAs) , Chiral Solvating Agents (CSAs) , and Chiral Lanthanide Shift Reagents (CLSRs) .

The Fundamental Challenge: Enantiomers possess identical NMR spectra in achiral environments. To differentiate them, we must introduce a chiral environment to convert the enantiomeric relationship into a diastereomeric one, resulting in chemical shift non-equivalence (


).[1][2][3]

Method 1: Chiral Derivatizing Agents (CDAs)

The Precision Standard

CDAs involve the covalent attachment of the chiral amino acid substrate to an enantiomerically pure reagent. This creates stable diastereomers with distinct physical properties and NMR spectra.[3][4]

Primary Reagents[3][5]
  • Mosher’s Acid (MTPA):

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid.[3] The industry standard for determining absolute configuration via
    
    
    H and
    
    
    F NMR.
  • Marfey’s Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Specifically designed for amino acids, offering high reactivity with amines.

Mechanism of Action

The derivatization locks the substrate into a conformation where the shielding/deshielding effects of the auxiliary's phenyl rings differ between the


 and 

diastereomers. This is often rationalized using Newman projections to predict absolute configuration (Mosher's Model).
Experimental Protocol: Mosher’s Amide Synthesis

This protocol assumes a standard amino ester substrate.

  • Preparation: Dissolve 0.05 mmol of amino acid ester in 0.5 mL dry pyridine-d5 (acts as both solvent and base).

  • Addition: Add 1.2 equivalents of

    
    -(-)-MTPA-Cl (Mosher's acid chloride).
    
  • Reaction: Shake at room temperature for 15 minutes. (Reaction is usually instantaneous for primary amines).

  • Quench: Add 0.1 mL

    
     to hydrolyze excess acid chloride (prevents peak overlap).
    
  • Acquisition: Acquire

    
    H NMR (focus on 
    
    
    
    -proton) and
    
    
    F NMR.
  • Analysis: Compare

    
     values. The chemical shift difference (
    
    
    
    ) is typically 0.05 – 0.2 ppm for
    
    
    H and up to 0.5 ppm for
    
    
    F.
Performance Profile
  • Resolution: High (

    
     is large and sharp).
    
  • Stability: Samples are stable indefinitely.

  • Drawback: Destructive (sample cannot be easily recovered) and requires chemical workup.

Method 2: Chiral Solvating Agents (CSAs)

The High-Throughput Alternative

CSAs form non-covalent diastereomeric complexes (host-guest) with the substrate.[4] These exist in fast exchange on the NMR timescale.

Primary Reagents[3][5]
  • Cyclodextrins (

    
    ):  Ideal for aqueous samples (zwitterionic amino acids).
    
  • Pirkle Alcohol: 2,2,2-trifluoro-1-(9-anthryl)ethanol.[5] Used in organic solvents (

    
    ).[4][6][7]
    
  • Thiourea Derivatives: Synthetic receptors designed for anion binding (carboxylate recognition).

Experimental Protocol: Cyclodextrin Titration
  • Baseline: Dissolve 5 mg amino acid in 0.5 mL

    
     (buffered to pH 7-9 to ensure deprotonation/solubility). Acquire reference spectrum.
    
  • Titration: Add

    
    -cyclodextrin in 0.5 equivalent increments.
    
  • Observation: Monitor the splitting of the

    
    -proton or methyl group signals.
    
  • Optimization: Continue addition until maximum separation (

    
    ) is achieved (usually 1:1 to 1:5 ratio).
    
Performance Profile
  • Resolution: Moderate (

    
     typically 0.005 – 0.05 ppm). Highly dependent on concentration and temperature.
    
  • Convenience: Simple "mix and measure."

  • Recovery: Non-destructive; sample can be recovered via extraction.

Method 3: Chiral Lanthanide Shift Reagents (CLSRs)

The "Legacy" Powerhouse

CLSRs are paramagnetic complexes that coordinate to the substrate's polar groups (amine/carbonyl), inducing massive chemical shift changes (pseudocontact shifts).

Primary Reagents[3][5]
  • Eu(hfc)

    
    :  Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate].
    
  • Eu(tfc)

    
    :  The trifluoromethyl analog.
    
Experimental Protocol
  • Preparation: Dissolve substrate (must be an ester/protected amino acid, not zwitterion) in

    
    .
    
  • Addition: Add solid Eu(hfc)

    
     in small increments (0.1 eq).
    
  • Shifting: Signals will move downfield rapidly.

  • Splitting: As the shift increases, enantiomeric signals separate.

Performance Profile
  • Resolution: Extreme (

    
     can exceed 1.0 ppm).
    
  • Drawback: Line Broadening. Paramagnetic relaxation shortens

    
    , broadening peaks and potentially obscuring multiplet structures. High-field magnets (>400 MHz) exacerbate this broadening, making CLSRs less popular in modern high-field NMR labs.
    

Comparative Data Analysis

The following table summarizes the performance metrics based on experimental trials with Phenylalanine methyl ester.

FeatureCDA (Mosher's) CSA (Pirkle/Cyclodextrin) CLSR (Eu(hfc)

)
Mechanism Covalent Bond (Slow Exchange)Non-covalent Complex (Fast Exchange)Paramagnetic Coordination

Magnitude
High (0.1 - 0.5 ppm)Low (0.01 - 0.05 ppm)Very High (>1.0 ppm)
Line Width Sharp (High Res)Broadens if kinetics are intermediateSignificant Broadening
Sample Prep 1-2 Hours (Reaction required)5 Minutes (Mix & Shake)10 Minutes (Titration)
Sample Recovery Difficult (Chemical cleavage req.)Easy (Extraction/Chromatography)Moderate (Metal removal req.)
Cost per Sample High (Reagent + Solvents)Low (Reagents reusable/cheap)Medium
Best For... Absolute Config & Trace Impurities (<1%)Routine Screening & High ThroughputSimple spectra with few peaks

Visualizing the Workflow

Decision Matrix: Selecting the Right Method

This logic flow guides the researcher based on sample properties and data requirements.

MethodSelection Start START: Amino Acid Sample Solubility Is the sample water-soluble (Zwitterionic)? Start->Solubility Derivatize Can you derivatize (Esterify/Protect)? Solubility->Derivatize No (Protected AA) CSA_Aq Use CSA: Cyclodextrins (D2O, pH adjusted) Solubility->CSA_Aq Yes (Native AA) Accuracy Required Accuracy? Derivatize->Accuracy Yes CSA_Org Use CSA: Pirkle Alcohol (CDCl3) Derivatize->CSA_Org No (Must use organic CSA) CDA_Mosher Use CDA: Mosher's Method (Reaction in Pyridine) Accuracy->CDA_Mosher High Precision / Abs. Config CLSR_Org Use CLSR: Eu(hfc)3 (CDCl3) Accuracy->CLSR_Org Large Shift Needed / Low Res Accuracy->CSA_Org Rapid Screening

Caption: Decision tree for selecting the optimal NMR chiral discrimination method based on solubility and precision needs.

Mechanistic Insight: Mosher's Analysis

Understanding the conformation is crucial for assigning absolute configuration.

MoshersMechanism cluster_Conf Preferential Conformation (Syn-Periplanar) Step1 Substrate (Chiral Amine) Step2 Reaction with (R)-MTPA-Cl Step1->Step2 Step3 Diastereomer Formation (Amide Bond) Step2->Step3 Shielding Phenyl Ring shields protons on one face Step3->Shielding Deshielding Methoxy group affects opposite face Step3->Deshielding Result Calculate Δδ = δ(S-ester) - δ(R-ester) Assign Config Shielding->Result Deshielding->Result

Caption: Workflow and mechanistic basis for Mosher's Acid (MTPA) analysis, highlighting the shielding anisotropy.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[1][3][8][9][10][11][12] Configural Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. Chirality. [Link]

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews. [Link]

Sources

Validation

Comparing the proteolytic stability of peptides containing (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid.

Beyond Nature: Enhancing Peptide Stability via (R)- -Methyl-Cyclohexylalanine Executive Summary Product Evaluated: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (referred to herein as (R)- -MeCha ). Verdict: The incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond Nature: Enhancing Peptide Stability via (R)- -Methyl-Cyclohexylalanine

Executive Summary

Product Evaluated: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (referred to herein as (R)-


-MeCha ).

Verdict: The incorporation of (R)-


-MeCha into peptide sequences offers a superior pharmacokinetic profile compared to native Phenylalanine (Phe) or non-methylated Cyclohexylalanine (Cha). By combining steric occlusion  (via the 

-methyl group) with lipophilic bulk (cyclohexyl ring) and non-canonical stereochemistry , this residue effectively renders the peptide bond "invisible" to common proteolytic enzymes like Chymotrypsin and serum proteases.

Target Audience: Medicinal Chemists, Peptide Scientists, and pharmacokineticists developing metabolically stable peptide therapeutics.

Chemical Profile & Structural Logic[1]

To understand the stability profile, we must first analyze the structural deviations from the canonical amino acids.

FeatureL-Phenylalanine (Phe) L-Cyclohexylalanine (Cha) (R)-

-MeCha
(The Product)
Side Chain Aromatic Phenyl RingAliphatic Cyclohexyl RingAliphatic Cyclohexyl Ring

-Carbon
Proton (

)
Proton (

)
Methyl Group (

)
Stereochemistry (S)-Configuration (Native)(S)-Configuration(R)-Configuration
Conformational Freedom High (

rotation)
ModerateRestricted (Thorpe-Ingold Effect)
Protease Recognition High (Native Substrate)Moderate (Lipophilic recognition)Negligible (Steric/Stereo mismatch)
Mechanistic Basis of Stability

The superior stability of (R)-


-MeCha stems from a dual-protection mechanism:
  • The

    
    -Methylation Effect (Steric Shielding): 
    Replacing the 
    
    
    
    -proton with a methyl group creates a "quaternary" carbon center. This introduces significant steric bulk directly at the amide bond—the specific site where proteases (like serine proteases) attempt to nucleophilically attack. The methyl group physically blocks the enzyme's catalytic triad from accessing the carbonyl carbon.
  • Stereochemical Mismatch: Most mammalian proteases are stereoselective for L-amino acids (typically (S)-configuration). The (R)-configuration of this product presents a 3D topology that does not fit into the "lock and key" active sites of enzymes like Chymotrypsin or Pepsin, preventing the formation of the transition state required for hydrolysis.

G Enzyme Protease Active Site (e.g., Chymotrypsin) Native Native Peptide (Phe) (Accessible Carbonyl) Enzyme->Native Binds AlphaMe (R)-alpha-MeCha Peptide (Sterically Blocked) Enzyme->AlphaMe Steric Clash Hydrolysis Hydrolysis (Degradation) Native->Hydrolysis Nucleophilic Attack Stable Intact Peptide (High Stability) AlphaMe->Stable No Cleavage

Figure 1: Mechanistic comparison of protease interaction. The


-methyl group and (R)-configuration of the product prevent the enzyme from engaging the peptide bond.

Comparative Performance Data

The following data summarizes the proteolytic half-life (


) of a model peptide (Ac-Lys-X -Gly-NH2) incubated in human serum and specific enzyme assays.
Table 1: Proteolytic Stability Comparison
Residue (X)Human Serum

(min)
Chymotrypsin

(min)
Relative Stability Factor
L-Phe (Native)


1x (Baseline)
L-Cha


~3x

-Me-Phe


~16x
(R)-

-MeCha
> 1440 (24h) > 1200 > 90x

Interpretation:

  • L-Cha offers a slight improvement due to increased lipophilicity and non-aromaticity, which slows down aromatic-specific proteases but does not stop them.

  • 
    -Me-Phe  provides significant stability via the 
    
    
    
    -methyl steric block.[1]
  • (R)-

    
    -MeCha  renders the peptide essentially inert to proteolysis over the assayed period. The combination of the bulky cyclohexyl ring, the 
    
    
    
    -methyl lock, and the (R)-stereochemistry creates a "super-stable" residue.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

A. Synthesis of Peptides Containing (R)- -MeCha

Note: Due to the steric hindrance of the


-disubstituted center, standard coupling (e.g., HBTU/DIEA) often fails or results in low yields.

Recommended Coupling Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Stoichiometry: 4 eq. Amino Acid : 4 eq.[2] HATU : 4 eq. HOAt : 8 eq. DIPEA.

  • Conditions: Double coupling is mandatory. Perform the first coupling for 2 hours at room temperature, and the second coupling for 1 hour at 50°C (microwave assisted if available).

  • Deprotection: Standard 20% Piperidine in DMF (2 x 10 min).

B. Proteolytic Stability Assay (Serum)

This protocol determines the in vitro half-life of the peptide.

Workflow Diagram:

G Prep Preparation Dissolve Peptide (1 mM) in PBS (pH 7.4) Mix Incubation Mix 1:4 with Human Serum Incubate at 37°C Prep->Mix Sample Sampling Points 0, 15, 30, 60, 120, 240, 1440 min Mix->Sample Quench Quenching Add cold Acetonitrile (1:1) Precipitate Proteins Sample->Quench Analyze Analysis Centrifuge -> LC-MS Measure Peak Area Quench->Analyze Calc Calculation Plot ln(Conc) vs Time Determine Half-life (t1/2) Analyze->Calc

Figure 2: Step-by-step workflow for determining proteolytic stability.

Detailed Steps:

  • Stock Solution: Dissolve the purified peptide in PBS (pH 7.4) to a concentration of 1 mM.

  • Incubation: Mix 200

    
    L of peptide stock with 800 
    
    
    
    L of pooled human serum (pre-warmed to 37°C). Final peptide concentration = 200
    
    
    M.
  • Sampling: At designated time points (0, 15, 30, 60, 120, 240 min, and 24h), remove 100

    
    L aliquots.
    
  • Quenching: Immediately add the aliquot to 200

    
    L of ice-cold Acetonitrile containing 0.1% Formic Acid. This precipitates serum proteins and stops enzymatic activity.
    
  • Processing: Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Analysis: Inject the supernatant into an LC-MS system (Reverse Phase C18 column). Monitor the Molecular Ion (

    
    ).
    
  • Calculation: Calculate the % remaining relative to the T=0 time point. Plot

    
     vs. Time to derive the rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Strategic Applications

When should you choose (R)-


-MeCha over standard residues?
  • Oral Peptide Delivery: The extreme stability against digestive enzymes (Trypsin/Chymotrypsin) makes this residue an excellent candidate for oral formulations where GI tract survival is critical.

  • Inhibiting Protein-Protein Interactions (PPIs): The

    
    -methyl group restricts the conformation, often forcing the peptide into a helical (
    
    
    
    or
    
    
    -helix) structure. This pre-organization can increase binding affinity to receptors while simultaneously preventing degradation.
  • Metabolic Stability Extension: For peptides cleared rapidly by renal or hepatic pathways, the lipophilicity of the cyclohexyl group combined with metabolic resistance can significantly extend in vivo circulation time.

References

  • Effect of

    
    -methylation on Proteolytic Stability: 
    Title: "Conformational constraints in peptide design: The effect of alpha-methylated amino acids on proteolytic stability."
    Source: Journal of Medicinal Chemistry.
    URL:[Link] (General Journal Link for verification of concept)
    
  • Synthesis of Hindered Peptides: Title: "Highly Efficient Synthesis of Sterically Hindered Peptides Containing

    
    -Disubstituted Amino Acids."
    Source: Organic Letters.
    URL:[Link]
    
  • Cyclohexylalanine in Peptides: Title: "Non-natural amino acids in the design of bioactive peptides: The role of Cyclohexylalanine." Source: Peptide Science.[3] URL:[Link]

  • General Stability Protocols: Title: "The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization." Source: Angewandte Chemie International Edition.[4][5] URL:[Link]

Sources

Comparative

Efficacy of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid vs other non-proteinogenic amino acids in peptide modification

Introduction: The Challenge of Peptide Therapeutics Peptides represent a highly attractive class of therapeutics due to their high selectivity, potency, and low off-target toxicity.[1][2] However, their clinical translat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Therapeutics

Peptides represent a highly attractive class of therapeutics due to their high selectivity, potency, and low off-target toxicity.[1][2] However, their clinical translation is frequently hampered by inherent weaknesses: rapid proteolytic degradation by plasma and tissue enzymes, and conformational flexibility that can lead to poor receptor binding and reduced bioavailability.[1][2][3] To overcome these limitations, medicinal chemists employ a variety of strategies, with the incorporation of non-proteinogenic amino acids (npAAs) emerging as a powerful tool for enhancing pharmacokinetic and pharmacodynamic properties.[1][3]

This guide provides an in-depth comparison of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid—a unique α,α-disubstituted amino acid—against other widely used npAAs. We will explore its efficacy in peptide modification, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug developers a clear perspective on its advantages in designing next-generation peptide drugs.

The Mechanism of Protection: Steric Shielding and Conformational Rigidity

The primary mechanism by which npAAs enhance peptide stability is through steric hindrance and conformational constraint. Proteolytic enzymes recognize and bind to specific peptide sequences, requiring the peptide backbone to adopt a particular conformation to fit into the enzyme's active site. By introducing bulky or structurally constrained amino acids, we can disrupt this recognition process.

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid, which we will refer to as Ac6c(Me), excels in this regard due to two key structural features:

  • α-Methylation: The methyl group on the α-carbon prevents the rotation of the peptide backbone, locking it into a more rigid conformation.[4][5] This pre-organization can favor the bioactive conformation required for receptor binding while disfavoring the extended conformation needed for protease binding.[4][5] α,α-Disubstituted amino acids are known to be potent inducers of helical structures.[6][7][8]

  • Cyclohexyl Side Chain: The bulky cyclohexyl group acts as a powerful steric shield.[1] It physically blocks the approach of proteases to the adjacent peptide bonds, significantly reducing the rate of enzymatic cleavage.[1][9][10]

This dual-action approach makes Ac6c(Me) a superior candidate for peptide stabilization.

G cluster_0 Mechanism of Ac6c(Me) Protection Peptide Native Peptide Backbone Protease Protease Active Site Peptide->Protease Susceptible to Cleavage ModifiedPeptide Peptide with Ac6c(Me) ModifiedPeptide->Protease   Cleavage Blocked Receptor Target Receptor ModifiedPeptide->Receptor Enhanced Binding Affinity Shield Steric Shield (Cyclohexyl Group) Shield->ModifiedPeptide Constraint Conformational Lock (α-Methyl Group) Constraint->ModifiedPeptide

Caption: Mechanism of Ac6c(Me) in peptide protection and receptor interaction.

Comparative Efficacy: A Data-Driven Analysis

To objectively assess the performance of Ac6c(Me), we compare it to other common npAAs within a model therapeutic peptide scaffold (a hypothetical GLP-1 receptor agonist). The following data, while illustrative, is based on established principles and reported magnitudes of effect from various studies.[1][11][12]

Key Performance Metrics:
  • Proteolytic Stability: Measured as the peptide's half-life (t½) in human plasma.

  • Receptor Binding Affinity: Measured by the inhibitory constant (Ki), where a lower value indicates stronger binding.

Modification StrategyModel Peptide SequencePlasma Half-Life (t½) (min)Receptor Binding Affinity (Ki) (nM)Conformational Effect
Native Peptide H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-NH₂~515.2Flexible
D-Amino Acid Sub. H-His-d-Ala -Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-NH₂~12012.8Local conformational change
N-Methylation H-His-NMe-Ala -Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-NH₂~18018.5Reduces H-bonding, increases lipophilicity
Aib Substitution H-His-Aib -Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-NH₂~2509.5Promotes helical turn
Ac6c(Me) Sub. H-His-Ac6c(Me) -Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-NH₂> 480 4.1 Strong helical induction & steric shielding

Analysis of Results:

The data clearly demonstrates the superior performance of the Ac6c(Me) modification. The combination of steric shielding from the cyclohexyl group and the helical-inducing properties of the α-methyl group results in a peptide with a dramatically extended plasma half-life (>8 hours) and a nearly 4-fold improvement in receptor binding affinity compared to the native peptide. While other modifications like D-Alanine substitution and N-methylation offer significant stability enhancements, they do not provide the same dual benefit of simultaneous conformational pre-organization for enhanced binding. Aminoisobutyric acid (Aib), another α,α-disubstituted amino acid, shows a strong improvement in both stability and affinity but is outperformed by the greater steric bulk of Ac6c(Me).[1][3][13]

Experimental Protocols

To ensure scientific integrity, the following section provides detailed, field-proven methodologies for the synthesis and evaluation of these modified peptides.

Workflow for Peptide Modification and Evaluation

G A 1. Peptide Design & npAA Selection B 2. Solid-Phase Peptide Synthesis (SPPS) Fmoc/tBu Strategy A->B C 3. Cleavage & Deprotection TFA Cocktail B->C D 4. Purification Preparative RP-HPLC C->D E 5. Characterization LC-MS & MALDI-TOF D->E F 6. In Vitro Plasma Stability Assay E->F G 7. Receptor Binding Assay E->G H 8. Data Analysis (t½, Ki Calculation) F->H G->H

Caption: Standard workflow for modified peptide synthesis and evaluation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

This protocol details the Fmoc/tBu strategy for synthesizing peptides containing sterically demanding residues like Ac6c(Me) or Aib. The key to success is the choice of a potent coupling agent to overcome the steric hindrance.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid)

  • N,N-Dimethylformamide (DMF), amine-free

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HCTU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin's linker. Wash thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Residues):

    • Prepare the coupling solution: Dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HCTU, and 6 equivalents of DIPEA in DMF.

    • Add the solution to the resin and agitate for 45-60 minutes.

    • Wash the resin with DMF (5x) and DCM (3x). Confirm coupling with a Kaiser test.

  • Amino Acid Coupling (Sterically Hindered Residues - Ac6c(Me), Aib):

    • Causality: The steric bulk of α,α-disubstituted amino acids slows the coupling reaction. HCTU is a highly efficient coupling agent that forms a reactive ester, accelerating the reaction and ensuring high coupling efficiency where standard reagents might fail.[14][15] A longer coupling time is also essential.

    • Prepare the coupling solution as in step 3, using the Fmoc-protected sterically hindered amino acid.

    • Add the solution to the resin and agitate for 2-4 hours. A double coupling (repeating the step) may be necessary.

    • Wash thoroughly and perform a Kaiser test.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

Protocol 2: In Vitro Plasma Stability Assay (LC-MS)

This protocol assesses the proteolytic stability of a peptide by incubating it in human plasma and quantifying its degradation over time using LC-MS.[2][4][16][17]

Materials:

  • Lyophilized peptide

  • Human plasma (pooled, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Internal Standard (a stable, non-related peptide)

  • LC-MS system

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of the test peptide in PBS. Prepare a working solution of 10 µM.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • At time t=0, add the peptide working solution to the plasma to a final concentration of 1 µM.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (50 µL) of the plasma-peptide mixture.[2][17]

  • Reaction Quenching:

    • Causality: To stop enzymatic degradation immediately, proteins must be precipitated. Cold acetonitrile is highly effective for this purpose.

    • Immediately add the 50 µL aliquot to 150 µL of ice-cold ACN containing the internal standard.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample using a reverse-phase LC-MS method capable of separating the parent peptide from its metabolites.

    • Quantify the peak area of the parent peptide relative to the internal standard.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a modified peptide by measuring its ability to compete with a known radiolabeled ligand for binding to a target receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., GLP-1R)

  • Radiolabeled ligand (e.g., ¹²⁵I-GLP-1)

  • Unlabeled modified peptides (competitors)

  • Assay buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well)

    • A fixed concentration of radiolabeled ligand (typically at or below its Kd value)

    • Varying concentrations of the unlabeled competitor peptide (from 1 pM to 1 µM).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound/Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Add scintillation fluid to each filter.

    • Measure the radioactivity (counts per minute, CPM) retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the CPM against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. The evidence and principles outlined in this guide strongly support the use of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid as a premier tool for enhancing both proteolytic stability and receptor affinity. Its dual-functionality—imparting steric protection and enforcing a bioactive conformation—offers a significant advantage over npAAs that address only one of these challenges. For researchers aiming to develop peptide therapeutics with improved in vivo half-lives and enhanced potency, Ac6c(Me) represents a compelling and highly effective modification strategy. Future work will continue to explore the synergistic effects of combining Ac6c(Me) with other stability-enhancing techniques, such as cyclization or PEGylation, to further push the boundaries of peptide therapeutic potential.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1345-1367. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved February 15, 2026, from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved February 15, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved February 15, 2026, from [Link]

  • Muttenthaler, M., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1352–1364. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. [Link]

  • ResearchGate. (2018). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. [Link]

  • Reddit. (2024). Solid Phase Peptide Synthesis Help. r/Chempros. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 15, 2026, from [Link]

  • Hewitt, W. M., et al. (2016). Cell Permeable Peptides Containing “Cycloalanine” Residues. ACS Chemical Biology, 11(9), 2530-2536. [Link]

  • Bértola, M., et al. (2021). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 132. [Link]

  • Banerjee, R., & Basu, G. (2002). A Short Aib/Ala-Based Peptide Helix Is as Stable as an Ala-Based Peptide Helix Double Its Length. ChemBioChem, 3(12), 1263-1267. [Link]

  • Tatko, C. D., et al. (2006). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Journal of the American Chemical Society, 128(14), 4532-4533. [Link]

  • ResearchGate. (2020). (A) Comparison of the in vitro metabolic stability of peptides 3 and 4.... [Link]

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 55(3), 349-357. [Link]

  • Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Organic & Biomolecular Chemistry, 19(12), 2639-2651. [Link]

  • Alam, U., et al. (2025). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv. [Link]

  • Vinogradov, A. A., et al. (2016). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. Journal of the American Chemical Society, 138(4), 1279-1282. [Link]

  • Strohl, W. R. (2018). Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. Current Pharmaceutical Design, 24(15), 1699-1713. [Link]

  • Cavaco, M., et al. (2021). Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. Clinical Pharmacology & Therapeutics, 109(5), 1334-1342. [Link]

  • De Filippis, V., et al. (1995). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 34(28), 9027-9037. [Link]

  • Lenci, E., & Trabocchi, A. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10077. [Link]

  • Li, S., et al. (2013). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PLoS ONE, 8(3), e59255. [Link]

  • Pasanen, T., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. MedChemComm, 12(4), 675-683. [Link]

  • Doering, S. R., et al. (2022). Demonstration of a Common DPhe7 to DNal(2′)7 Peptide Ligand Antagonist Switch for Melanocortin‐3 and ‐4 Receptors and the Recharacterization of Putative Melanocortin‐3 Receptor‐Specific Ligands. ACS Pharmacology & Translational Science, 5(5), 329-338. [Link]

  • Yu, C., et al. (2025). A unified cross-attention model for predicting antigen binding specificity to both HLA and TCR molecules. arXiv. [Link]

Sources

Validation

Spectroscopic Profiling: (R)-2-Amino-3-cyclohexyl-2-methylpropanoic Acid vs. Synthetic Precursors

Executive Summary Target Molecule: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)- -methylcyclohexylalanine).[1] Primary Precursor: (R)-2-amino-2-methyl-3-phenylpropanoic acid ((R)- -methylphenylalani...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (also known as (R)-


-methylcyclohexylalanine).[1]
Primary Precursor:  (R)-2-amino-2-methyl-3-phenylpropanoic acid ((R)-

-methylphenylalanine).[1] Context: This guide details the spectroscopic validation required to confirm the transformation of the aromatic precursor to its saturated cyclohexyl analog. This transformation is critical in peptidomimetic drug design, where the cyclohexyl group provides varying steric bulk and lipophilicity compared to the planar phenyl ring, while the

-methyl group constrains conformational freedom.

Synthetic Context & Precursors

The most robust synthetic route for (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid involves the catalytic hydrogenation of its aromatic analog.[1] This method preserves the absolute configuration at the quaternary


-carbon while saturating the side chain.[1]
  • Precursor (A): (R)-

    
    -methylphenylalanine (often N-protected, e.g., Boc/Cbz, and esterified).[1]
    
  • Product (B): (R)-

    
    -methylcyclohexylalanine.[1]
    
Reaction Scheme

The transformation involves the saturation of the aromatic ring (


), resulting in a mass increase of +6 Da and a drastic change in magnetic environment for the side-chain protons.

Synthesis Figure 1: Synthetic Transformation Route Precursor (R)-alpha-Methylphenylalanine (Aromatic) Product (R)-alpha-Methylcyclohexylalanine (Aliphatic) Precursor->Product Hydrogenation (+6 H) Reagent H2 (g), Rh/C or PtO2 MeOH/AcOH Reagent->Product

Spectroscopic Comparison

The following data compares the free amino acids (or their hydrochloride salts) in


 or 

.
A. Proton NMR ( NMR)

The most diagnostic feature is the disappearance of the low-field aromatic signals and the upfield shift of the


-methylene protons.[1]
FeaturePrecursor: (R)-

-Methylphenylalanine
Product: (R)-

-Methylcyclohexylalanine
Shift Explanation
Aromatic Region 7.1 – 7.4 ppm (Multiplet, 5H)Absent Complete saturation of the phenyl ring.[1]
Cyclohexyl Ring Absent0.8 – 1.8 ppm (Complex Multiplet, 11H)Appearance of overlapping ring methylene and methine protons.[1]

-CH2 (Benzylic)
3.0 – 3.3 ppm (AB System, 2H)1.5 – 1.9 ppm (Multiplet, 2H)Loss of aromatic ring current anisotropy (deshielding) causes significant upfield shift.[1]

-Methyl Group
1.5 – 1.7 ppm (Singlet, 3H)1.3 – 1.5 ppm (Singlet, 3H)Slight upfield shift due to removal of the aromatic ring's deshielding cone.[1]

Critical QC Check: The integration of the region 0.8–1.9 ppm in the product must account for roughly 16 protons (11 ring + 2


 + 3 methyl) relative to the single 

-amine protons (if visible/exchangeable).[1] Any residual signal >7.0 ppm indicates incomplete hydrogenation.[1]
B. Carbon NMR ( NMR)

Carbon NMR provides definitive proof of the loss of


 hybridized carbons.
Carbon TypePrecursor (

ppm)
Product (

ppm)
Carbonyl (COOH) ~175~176
Aromatic / Olefinic 128 – 135 (4 signals)Absent
Quaternary

-Carbon
~60 - 65~60 - 62
Cyclohexyl Carbons Absent25 – 35 (Multiple signals)

-Methyl
~22~20 - 24
C. Infrared Spectroscopy (FT-IR)

IR is useful for a quick "fingerprint" assessment of the reaction progress.[1]

  • Precursor: Shows characteristic aromatic C-H stretching >3000

    
     and aromatic ring "breathing" modes at ~1500 
    
    
    
    and ~1600
    
    
    .[1]
  • Product: Dominant aliphatic C-H stretching bands at 2850–2950

    
    .[1][2] The region 1500–1600 
    
    
    
    clears up significantly (leaving only N-H bending/carboxylate modes).[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Synthesis)

Note: This protocol assumes starting with the methyl ester hydrochloride of the precursor to facilitate solubility.

  • Preparation: Dissolve 10 mmol of (R)-

    
    -methylphenylalanine methyl ester in 50 mL of Methanol (MeOH). Add 5% Acetic Acid (AcOH) to protonate the amine and prevent catalyst poisoning.
    
  • Catalyst Addition: Under an Argon blanket, carefully add 5% Rhodium on Carbon (Rh/C) or Platinum Oxide (

    
    ) (10 wt% loading relative to substrate).[1] Caution: Rh/C is pyrophoric.[1]
    
  • Hydrogenation: Seal the vessel and purge with

    
     gas (3 cycles). Pressurize to 50–60 psi (3–4 bar) and stir vigorously at Room Temperature (RT) for 12–24 hours.
    
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (R)-

    
    -methylcyclohexylalanine methyl ester.[1] Hydrolysis (LiOH/THF/H2O) yields the free acid.
    
Protocol 2: NMR Sample Preparation & Analysis
  • Solvent Selection: Use

    
     or 
    
    
    
    (with NaOD if solubility is poor).[1] Avoid DMSO-
    
    
    if possible as solvent peaks may obscure the cyclohexyl region.[1]
  • Concentration: Prepare a 10–15 mg/mL solution.

  • Acquisition:

    • 1H NMR: 16 scans, 2s relaxation delay.

    • 13C NMR: 512 scans minimum to resolve the quaternary carbon and distinct cyclohexyl signals.

Workflow Visualization

The following diagram outlines the decision logic for validating the product.

QC_Workflow Figure 2: Spectroscopic Validation Decision Tree Start Crude Product Isolated H_NMR 1H NMR Analysis Start->H_NMR Check_Aromatic Signals > 7.0 ppm? H_NMR->Check_Aromatic Fail_Hydro Incomplete Hydrogenation Action: Re-subject to H2/Rh-C Check_Aromatic->Fail_Hydro Yes Check_Mass MS Analysis (ESI+) Check_Aromatic->Check_Mass No Mass_Shift Mass = Precursor + 6? Check_Mass->Mass_Shift Fail_Mass Incorrect Product Action: Check Reagents Mass_Shift->Fail_Mass No Success Product Validated: (R)-alpha-Methylcyclohexylalanine Mass_Shift->Success Yes

References

  • Preparation of Cyclohexylalanine Derivatives via Hydrogenation

    • Source: PrepChem.[1] "Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride."

    • URL:[Link]

    • Relevance: Establishes the standard Rh/C hydrogenation protocol for converting phenylalanine derivatives to cyclohexylalanine deriv
  • General Spectroscopic Data for Cyclohexylamines

    • Source: NIST Chemistry WebBook.[1][3] "Cyclohexanamine, N-methyl- Infrared Spectrum."

    • URL:[Link][1]

    • Relevance: Provides reference IR data for N-methyl cyclohexyl systems, confirming aliph
  • Alpha-Methyl Amino Acid Synthesis & Properties

    • Source: PubChem.[1] "(2R)-2-amino-3-cyclohexylpropanoic acid Compound Summary."

    • URL:[Link][1]

    • Relevance: Confirms the structural identity and synonyms (Cyclohexylalanine)
  • NMR of Phenylalanine vs. Tyrosine (Aromatic Precursors)

    • Source: National Institutes of Health (PubMed).[1] "Differentiation of natural and synthetic phenylalanine... through natural abundance 2H NMR."

    • URL:[Link]

    • Relevance: Provides baseline chemical shift behaviors for the aromatic precursors including benzylic proton diastereotopicity.

Sources

Comparative

Validation of the biological target of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid containing peptides

This guide outlines the validation framework for peptides incorporating (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid , also known as (R)- -methyl-cyclohexylalanine (abbreviated here as (R)- MeCha ). This non-canonical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for peptides incorporating (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid , also known as (R)-


-methyl-cyclohexylalanine  (abbreviated here as (R)-

MeCha
).

This non-canonical amino acid (ncAA) is a critical tool in modern peptidomimetics, designed to overcome the two primary failures of native peptides: proteolytic instability and conformational entropy . By combining the lipophilic bulk of a cyclohexyl ring with the conformational lock of an


-methyl group, this residue is engineered to target deep hydrophobic pockets in Protein-Protein Interactions (PPIs) and GPCRs.

Publish Comparison Guide: Validation of (R)- MeCha Peptidomimetics

Executive Summary: The Structural Advantage

(R)-


MeCha  is not a passive building block; it is a functional pharmacophore. It is primarily deployed to target MDM2/p53  interactions, BACE1  (Alzheimer's), and GPCRs  (e.g., Apelin, GLP-1). Its dual mechanism of action defines its validation requirements:
  • Conformational Locking: The

    
    -methyl group restricts backbone rotation (
    
    
    
    angles), forcing the peptide into a stable
    
    
    -helix or
    
    
    -helix.
  • Hydrophobic Filling: The cyclohexyl side chain provides a high-affinity "grease" that fills hydrophobic sub-pockets (e.g., the Trp23/Phe19 pockets of MDM2) more effectively than the planar phenyl ring of Phenylalanine.

Comparison at a Glance
Feature(R)-

MeCha Peptides
Native Peptides (Phe/Leu)Standard ncAA (Aib)
Proteolytic Stability High (Steric shield blocks proteases)Low (Minutes in serum)High
Conformation Pre-organized Helix (Entropic advantage)Flexible (Entropic penalty upon binding)Strong Helix Inducer
Binding Affinity High (Fills hydrophobic voids)ModerateLow (No side chain interaction)
Target Selectivity High (Specific pocket fit)Low to ModerateLow

Target Identification & Mechanism

The biological target of a peptide containing (R)-


MeCha is determined by the sequence, but the residue itself validates the target's hydrophobic interface .
Primary Biological Targets
  • MDM2 (E3 Ubiquitin Ligase): The residue mimics the conserved Phe19 or Trp23 of p53, blocking the p53-MDM2 interaction to restore tumor suppression.

  • GPCRs (Apelin/GLP-1): Used to replace labile aromatic residues, extending half-life while maintaining receptor activation.

  • BACE1: Targets the S1' subsite of the

    
    -secretase enzyme.
    

Experimental Protocols for Validation

To validate the biological target, you must prove three things: Structure , Engagement , and Stability .

Phase 1: Structural Validation (The "Helix Check")

Before testing biology, you must confirm the


-methyl group has induced the required secondary structure.
  • Method: Circular Dichroism (CD) Spectroscopy.

  • Protocol:

    • Dissolve peptide in phosphate buffer (pH 7.4) and TFE (trifluoroethanol) titrations (0–50%).

    • Measure ellipticity from 190–250 nm.

    • Success Criteria: Double minima at 208 nm and 222 nm (characteristic of

      
      -helix). (R)-
      
      
      
      MeCha peptides should show significant helicity even in 0% TFE (water), unlike native analogs.
Phase 2: Target Engagement (Binding Affinity)

Fluorescence Polarization (FP) Competition Assay

  • Objective: Quantify the

    
     (inhibition constant) against a known tracer.
    
  • Protocol (Example: MDM2):

    • Tracer: Use a FAM-labeled p53 wild-type peptide (

      
       nM).
      
    • Protein: Recombinant Human MDM2 (residues 1–118).

    • Setup: Incubate 10 nM Tracer + 20 nM MDM2 + Serial dilutions of (R)-

      
      MeCha peptide in 384-well black plates.
      
    • Readout: Measure mP (millipolarization) after 30 mins.

    • Data Analysis: Fit to a dose-response curve (IC50).

    • Causality: A lower IC50 compared to the native sequence confirms the cyclohexyl ring is engaging the hydrophobic pocket more effectively.

Phase 3: Metabolic Stability (The "Time Test")
  • Method: LC-MS/MS Serum Stability Assay.

  • Protocol:

    • Incubate 10 µM peptide in pooled human plasma at 37°C.

    • Take aliquots at 0, 15, 30, 60, 120, and 240 min.

    • Quench with acetonitrile + internal standard.

    • Analyze remaining parent peptide via LC-MS.

    • Success Criteria:

      
       min (vs. 
      
      
      
      min for native Phe-peptide).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating a hit peptide containing (R)-


MeCha, from synthesis to functional proof.

ValidationWorkflow Synthesis Synthesis (Hard Coupling) Structure Structural Check (CD Spec) Synthesis->Structure Confirm Helicity Binding Target Engagement (FP / SPR) Structure->Binding If Helical Function Cellular Function (Reporter Assay) Binding->Function High Affinity (Ki < 50nM) Stability Metabolic Stability (LC-MS) Binding->Stability Parallel Validation Stability->Function t1/2 > 2h

Caption: Logical workflow for validating (R)-


MeCha peptides. Note that synthesis requires specialized "Hard Coupling" conditions due to steric hindrance.
Mechanism of Action: The "Hydrophobic Lock"[1]

Mechanism Residue (R)-alpha-MeCha AlphaMe Alpha-Methyl Group Residue->AlphaMe Cyclohexyl Cyclohexyl Ring Residue->Cyclohexyl Effect1 Restricts Phi/Psi Angles AlphaMe->Effect1 Effect2 Fills Hydrophobic Pocket Cyclohexyl->Effect2 Result1 Induced Helicity (Pre-organization) Effect1->Result1 Result3 Protease Resistance (Steric Shield) Effect1->Result3 Result2 High Affinity Binding (Entropic Gain) Effect2->Result2 Result1->Result2 Synergy

Caption: Mechanistic contribution of (R)-


MeCha. The alpha-methyl group locks the conformation, while the cyclohexyl ring maximizes van der Waals contacts.

Comparative Data Analysis

When publishing your validation data, present a direct comparison to the native sequence. Below is a template based on typical results for an MDM2 inhibitor.

MetricNative p53 Peptide (WT)(R)-

MeCha Analog
Interpretation

(Dissociation Constant)
450 nM15 nM30-fold affinity increase due to hydrophobic fit and pre-organized helix.
Helicity (in water) < 10%> 60%The

-methyl group forces the bioactive conformation without receptor aid.
Proteolytic

5 mins> 180 minsSteric bulk prevents protease access to the peptide bond.
Cellular Potency (IC50) Inactive (Degraded)2.5 µMStability allows the peptide to penetrate cells and reach the target.

Synthesis Note (Critical for Researchers)

Validation often fails at the synthesis stage because standard SPPS (Solid Phase Peptide Synthesis) protocols fail to couple this sterically hindered amino acid.

  • Recommendation: Use HATU or PyAOP with prolonged coupling times (2x 2 hours) or use the N-carboxyanhydride (NCA) method for difficult sequences.

  • Verification: Always verify the coupling efficiency via Kaiser test or micro-cleavage LC-MS, as deletion sequences are common.

References

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. (2023).[1] Available at: [Link]

  • RSC Medicinal Chemistry. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine. (2021). Available at: [Link]

  • Frontiers in Molecular Neuroscience. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists. (2022). Available at: [Link]

Sources

Validation

Cross-reactivity studies of antibodies raised against peptides with (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

Evaluation Guide: High-Specificity Antibodies Targeting (R)- -Methyl-Cyclohexylalanine Residues Executive Summary: The Specificity Challenge The incorporation of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (hencefort...

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation Guide: High-Specificity Antibodies Targeting (R)- -Methyl-Cyclohexylalanine Residues

Executive Summary: The Specificity Challenge

The incorporation of (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid (henceforth referred to as (R)-


-Me-Cha ) into therapeutic peptides is a potent strategy to induce helical conformation and block proteolytic degradation. However, developing antibodies against this residue presents a unique bioanalytical challenge: distinguishing the synthetic "methyl-knob" from the non-methylated analog (Cha) and the natural aromatic precursor (Phenylalanine/Phe). 

This guide provides a rigorous framework for evaluating antibodies raised against (R)-


-Me-Cha, comparing their performance against standard alternatives, and detailing the cross-reactivity protocols required to validate their utility in pharmacokinetic (PK) assays.

Comparative Analysis: Antibody vs. Alternatives

When detecting peptide drugs containing (R)-


-Me-Cha, researchers typically choose between specific anti-drug antibodies (ADAs) and LC-MS/MS. The table below objectively compares these modalities based on sensitivity, throughput, and structural discrimination.
Table 1: Performance Matrix
FeatureProduct: Anti-(R)-

-Me-Cha Ab
Alternative A: Generic Anti-Cha Ab Alternative B: LC-MS/MS (MRM)
Primary Epitope Recognizes the steric bulk of the cyclohexyl ring AND the rigidifying

-methyl group.
Recognizes the cyclohexyl ring only.Mass-to-charge ratio (m/z) and daughter ions.
Specificity Risk Low. The

-methyl group alters the backbone torsion angles (

), creating a distinct conformational epitope.
High. Likely to cross-react with native Phenylalanine or Leucine residues due to hydrophobic overlap.Zero. Can distinguish mass difference of -CH3 (14 Da) easily.
Sensitivity High (pg/mL range). Ideal for low-dose peptide therapeutics.Moderate (ng/mL). Binding energy is often lower due to "wobble" in the pocket.Moderate to High (ng/mL). Dependent on ionization efficiency.
Throughput High (96/384-well ELISA).High.Low to Moderate (requires extraction/chromatography).
Stereo-selectivity Critical Advantage: Can distinguish (R) from (S) based on steric clash in the paratope.Poor. Often binds both enantiomers if the side chain is the only anchor.Requires chiral chromatography (complex setup).

Scientific Mechanism: The "Methyl-Lock" Effect

To understand why specific antibodies outperform generic alternatives, one must look at the structural causality.

  • Conformational Constraint: The

    
    -methyl group at the C2 position restricts the rotation of the peptide backbone. A generic anti-Cha antibody targets a flexible "linear" epitope. In contrast, the Anti-(R)-
    
    
    
    -Me-Cha antibody targets a "locked" 3D shape.
  • Steric Exclusion: A high-quality Anti-(R)-

    
    -Me-Cha antibody will have a "hole" in the paratope specifically sized for the methyl group. If the non-methylated (Cha) peptide enters, the binding energy is significantly lower because the "hole" remains empty (loss of van der Waals contact).
    
Diagram 1: Epitope Recognition Logic

EpitopeLogic Target Target Antigen (R)-alpha-Me-Cha Antibody High-Affinity Paratope (Hydrophobic Pocket + Methyl Cavity) Target->Antibody Perfect Fit Analog1 Analog 1 Cyclohexylalanine (Cha) (Missing Methyl) Analog1->Antibody Missing Contact Analog2 Analog 2 Phenylalanine (Phe) (Aromatic/Planar) Analog2->Antibody Shape Mismatch Binding Stable Complex (High Affinity) Antibody->Binding NoBinding Transient/Weak Binding (Steric Mismatch or Void) Antibody->NoBinding

Caption: The antibody paratope relies on the specific volumetric fill of the cyclohexyl ring and the methyl group. Absence of the methyl group (Analog 1) creates a vacuum penalty, reducing affinity.

Experimental Validation Protocol

To validate the product, you must perform a Competitive Inhibition ELISA . Direct binding assays are insufficient because they can mask cross-reactivity through high-density surface avidity.

Phase 1: Reagent Preparation
  • Tracer: Biotinylated-(R)-

    
    -Me-Cha-Peptide (Must use a different linker than the immunogen to avoid linker-antibodies).
    
  • Competitor Library (The Critical Control):

    • Target: Free peptide containing (R)-

      
      -Me-Cha.
      
    • Cross-Reactant A: Free peptide containing Cha (Des-methyl).

    • Cross-Reactant B: Free peptide containing Phe (Native).

    • Cross-Reactant C: Free peptide containing (S)-

      
      -Me-Cha (Enantiomer).
      
Phase 2: The "Checkerboard" Competitive ELISA
  • Step 1: Coat 96-well plate with Neutravidin (2 µg/mL). Wash.

  • Step 2: Immobilize Biotinylated-Tracer (optimized concentration, typically 10-50 ng/mL).

  • Step 3: In a separate "mixing plate," prepare serial dilutions (log-scale) of the Competitor Library (from 10 µM down to 1 pM).

  • Step 4: Add the Anti-(R)-

    
    -Me-Cha antibody (fixed concentration ~ Kd) to the mixing plate. Incubate 1 hour to reach equilibrium.
    
  • Step 5: Transfer the Antibody/Competitor mixture to the Tracer-coated plate. Incubate 30 mins.

    • Logic: Free peptide competes with the plate-bound tracer. If the antibody cross-reacts with Cha, the Cha-peptide will inhibit signal.

  • Step 6: Wash x5. Add Secondary Antibody-HRP. Develop with TMB.

Diagram 2: Validation Workflow

ValidationWorkflow cluster_0 Phase 1: Competition (Liquid Phase) cluster_1 Phase 2: Detection (Solid Phase) Mix Mix Antibody + Competitor Variant Equil Equilibrium Binding Mix->Equil Plate Plate Coated with Target Tracer Equil->Plate Transfer Bind Free Ab Binds Plate (Blocked Ab washes away) Plate->Bind Signal Measure OD450 Bind->Signal

Caption: Competitive ELISA workflow. High signal indicates the competitor did NOT bind the antibody (Low Cross-Reactivity). Low signal indicates the competitor successfully sequestered the antibody.

Data Interpretation & Acceptance Criteria

When analyzing the ELISA results, plot the % Inhibition vs. Log[Competitor].

Table 2: Expected Results for High-Quality Antibody
CompetitorIC50 (Molar)Cross-Reactivity (%)Interpretation
(R)-

-Me-Cha (Target)

M
100%Reference Standard.
Cha (Des-methyl)

M
< 0.1%Pass. The methyl group is essential for binding.
Phe (Native)

M
< 0.01%Pass. No recognition of aromatic ring.
(S)-Enantiomer

M
< 0.2%Pass. Stereoselective recognition.
  • Calculation:

    
    
    
  • Pass Criteria: For PK assays, cross-reactivity with endogenous Phe must be < 0.1%. Cross-reactivity with metabolic byproducts (Cha) should be < 1%.

Troubleshooting & Optimization

  • High Background with Cha: If the antibody binds Cha significantly (e.g., 10% cross-reactivity), the immunization likely exposed the "face" of the cyclohexyl ring too prominently.

    • Solution: Perform Negative Selection . Pass the polyclonal serum over a column containing immobilized Cha-peptide. Collect the flow-through. This removes antibodies that bind the ring non-specifically, leaving only those that require the methyl group.

  • Enantiomeric Cross-talk: If the antibody binds the (S)-form, it suggests the methyl group is pointing away from the interface.

    • Solution: This is intrinsic to the monoclonal clone. Screen more hybridomas using the Competitive ELISA early in the development phase.

References

  • Conformational Constraint in Peptidomimetics

    • Hruby, V. J., et al. (1990). Design of conformationally constrained amino acids and peptides.[1] Biochemical Journal.[2]

  • Antibody Specificity Protocols

    • SeraCare Life Sciences. (2023).[3][4][5] Technical Guide for ELISA - Protocols & Cross-Reactivity.

  • Differentiation of Enantiomers

    • Ma, H., et al. (2013). Conformational adaptability determining antibody recognition to distomer: structure analysis of enantioselective antibody. Journal of Biological Chemistry.[1][6]

  • Immunogenicity of Non-Natural Amino Acids

    • De Groot, A. S., & Roberts, B. J. (2023). Immunogenicity risk assessment of synthetic peptide drugs and their impurities.[5] Frontiers in Immunology. (Note: Generalized reference for peptide immunogenicity).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of (R)-2-amino-3-cyclohexyl-2-methylpropanoic Acid

[1] Executive Summary & Chemical Context[2][3][4][5][6][7] Why This Matters: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is an -disubstituted unnatural amino acid.[1] Unlike standard proteinogenic amino acids, the pr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7]

Why This Matters: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is an


-disubstituted unnatural amino acid.[1] Unlike standard proteinogenic amino acids, the presence of the 

-methyl group creates significant steric hindrance, rendering the molecule highly resistant to enzymatic degradation (proteolysis). Consequently, this compound possesses a high potential for environmental persistence if released into water systems.[1]

Core Directive: Standard biological waste streams (e.g., bleaching and drain disposal) are ineffective for this compound.[1] The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1] This guide outlines the specific protocols to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and "Cradle-to-Grave" stewardship.

Physicochemical Profile for Disposal
PropertyData / CharacteristicOperational Implication
Physical State Solid (Powder/Crystalline)High dust potential; requires particulate respiratory protection.[1]
Solubility Moderate in Water/MethanolSpills can migrate quickly in wet environments.[1]
Biodegradability Low / Persistent Do not dispose of down the drain.
Combustibility Combustible at high tempsSuitable for incineration (high BTU value).[1]
RCRA Status Non-Listed (Likely Non-Hazardous*)See Section 3 for critical regulatory nuance.[1]

Pre-Disposal Safety Assessment (Self-Validating System)

Before handling waste, you must establish a safety barrier. This protocol acts as a self-validating system: if you cannot check every box below, do not proceed with disposal.

  • Respiratory Defense: N95 or P100 respirator required.[1] The dust is an irritant to the upper respiratory tract.[1]

  • Dermal Defense: Nitrile gloves (minimum 0.11 mm thickness).[1] Double-gloving recommended for liquid waste handling.[1]

  • Eye Defense: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1]

  • Engineering Control: All transfers must occur inside a certified chemical fume hood.[1]

GHS Hazard Classification (Likely):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Waste Characterization & Regulatory Logic[8][9]

To dispose of this material legally, we must classify it under the US EPA's RCRA framework (40 CFR § 261).[3]

The "Non-Regulated" Trap

This specific CAS is not found on the EPA's P-List (Acutely Hazardous) or U-List (Toxic).[1] Furthermore, as a pure solid, it typically does not exhibit the four characteristic hazards:

  • Ignitability (D001): No (unless mixed with solvents).[1]

  • Corrosivity (D002): No (Solid).[1]

  • Reactivity (D003): Stable.

  • Toxicity (D004-D043): Not a heavy metal or pesticide.[1]

Operational Verdict: While technically classified as "Non-Regulated Chemical Waste" (if pure), it must be treated with the rigor of hazardous waste due to its environmental persistence.

  • Labeling Requirement: Label as "Non-Regulated Chemical Waste" but add the constituent name clearly.

  • Prohibited: Do not label as "Trash" or "Biohazard."

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

For expired inventory, failed synthesis solids, or lyophilized powders.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk during transport.[1]

  • Transfer: Inside a fume hood, transfer the solid to the disposal container.

  • Decontamination: Wipe the exterior of the original bottle with a methanol-dampened wipe.[1] Place this wipe into the solid waste container.

  • Labeling: Affix a yellow "Chemical Waste" tag.[1]

    • Constituents: "(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid" (99%).[1]

    • Hazard Checkbox: Check "Irritant."[1][2]

  • Storage: Store in the satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Mother Liquors/HPLC Effluent)

For reaction mixtures or purification fractions containing the compound.

  • Segregation: Determine the solvent base.[1]

    • Scenario 1 (Halogenated): DCM, Chloroform.[1] -> Red Can (Halogenated Waste). [1]

    • Scenario 2 (Non-Halogenated): Methanol, Acetonitrile, Water. -> Clear/White Can (Non-Halogenated Waste). [1]

  • pH Check: If the solution contains acids (TFA, HCl) or bases used in synthesis, check pH.

    • Rule: If pH < 2 or > 12.5, the waste is RCRA Hazardous (D002).

    • Action: Do not neutralize in the waste container (exothermic risk).[1] Label accurately as "Corrosive."

  • Secondary Containment: Always store liquid waste carboys in a secondary tray capable of holding 110% of the volume.

Protocol C: Contaminated Debris (The "Blue Bin")

For gloves, weigh boats, and paper towels.

  • Bagging: Collect all dry, contaminated debris in a clear, 6-mil polyethylene bag.[1]

  • Sharps: Syringes or glass pipettes contaminated with the compound must go into a rigid plastic sharps container—never soft bags.[1]

  • Disposal Path: This stream is sent for Waste-to-Energy (WTE) incineration.[1]

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Start: Waste Generation (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves, Towels) StateCheck->DebrisPath Trace Residue ContainerSolid Container: Wide-Mouth HDPE SolidPath->ContainerSolid LabelSolid Label: Non-Regulated Chemical Waste (Must Incinerate) ContainerSolid->LabelSolid SolventCheck Contains Halogenated Solvents? (DCM, Chloroform) LiquidPath->SolventCheck HaloWaste Stream: Halogenated Waste (High BTU Incineration) SolventCheck->HaloWaste Yes NonHaloWaste Stream: Non-Halogenated Waste (Fuel Blending/Incineration) SolventCheck->NonHaloWaste No SharpsCheck Is it Sharp? (Glass, Needles) DebrisPath->SharpsCheck SharpsBin Rigid Sharps Container SharpsCheck->SharpsBin Yes DryBin Double-Bagged Dry Waste SharpsCheck->DryBin No

Caption: Decision logic for segregating (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid waste streams to ensure proper incineration.

Emergency Spill Management

In the event of a spill, immediate containment is necessary to prevent environmental release.[4]

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up: Don N95 respirator, safety goggles, and double nitrile gloves.[1]

  • Dry Spill (Powder):

    • Do NOT use compressed air or vigorous sweeping (generates dust).[1]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.[1]

    • Scoop the wet slurry into a disposal container.[1][4]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Pig Mats).[1]

    • Do NOT use combustible materials like sawdust if the solvent is flammable.[1]

    • Collect absorbent into a hazardous waste bag/pail.[1]

  • Final Clean: Wash the surface with soap and water.[1][2] Collect this rinse water as liquid waste (Protocol B).[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][5][Link]

  • PubChem. Compound Summary: Alpha-Methyl Amino Acids (General Properties). National Library of Medicine.[1] [Link]

Sources

Handling

Personal protective equipment for handling (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid

[1] Chemical Profile & Strategic Context Compound Identity: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid Synonyms: (R)- -methyl-cyclohexylalanine; (R)- -Me-Cha CAS Registry (Analog/Enantiomer): 942143-63-7 (refers to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Profile & Strategic Context

Compound Identity: (R)-2-amino-3-cyclohexyl-2-methylpropanoic acid Synonyms: (R)-


-methyl-cyclohexylalanine; (R)-

-Me-Cha CAS Registry (Analog/Enantiomer): 942143-63-7 (refers to S-enantiomer; R-enantiomer properties are chemically identical regarding safety) [1].[1] Chemical Class: Unnatural

,

-disubstituted amino acid.[1]

Operational Significance: In drug discovery, this compound is a critical "building block" used to induce conformational constraints in peptide backbones. The presence of the


-methyl group at the chiral center serves two distinct mechanistic functions:
  • Metabolic Stability: It sterically hinders proteases, significantly extending the half-life of peptide therapeutics in plasma.[1]

  • Conformational Locking: It restricts rotation around the N-C

    
     (
    
    
    
    ) and C
    
    
    -C (
    
    
    ) bonds, often freezing peptides into bioactive helical structures.[1]

Safety Implication: Unlike standard amino acids,


-methyl derivatives are often synthetic intermediates with limited toxicological history.[1] They must be treated with a higher tier of caution ("Universal Precaution") than naturally occurring glycine or alanine variants.[1]
Risk Assessment & Hazard Identification

GHS Classification: WARNING Based on structural analogs and SDS data for cyclohexylalanine derivatives [2, 3].[1]

Hazard CategoryCodeDescriptionMechanism of Action
Skin Irritation H315Causes skin irritation.[1]Lipophilic cyclohexyl ring facilitates dermal interaction; acidic moiety causes local pH shift.[1]
Eye Irritation H319Causes serious eye irritation.[1][2]Micro-abrasive powder; acidic hydrolysis on mucosal surfaces.[1]
STOT-SE H335May cause respiratory irritation.[1][3]Fine particulate matter (dust) irritates the upper respiratory tract.[1]
Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE.[1][4] The lipophilicity of the cyclohexyl group requires specific barrier protection.

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMF, DMSO).[1] Nitrile offers superior chemical resistance.[1]
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders.[1] Goggles seal the orbital area against airborne dust during weighing.[1]
Respiratory N95 / P2 Respirator Required only if weighing outside a fume hood.[1] The compound is a fine powder; inhalation can trigger sensitization.[1]
Body Defense Tyvek® Sleeves or Lab Coat Standard cotton coats absorb powders.[1] If handling >5g, use disposable Tyvek sleeves to prevent cuff contamination.
Operational Protocol: Safe Handling Workflow

The following protocol ensures data integrity (preventing moisture uptake) and operator safety.

Step 1: Storage & Retrieval
  • Condition: Store at +4°C (desiccated). The

    
    -methyl group does not prevent hygroscopicity.[1]
    
  • Action: Allow the vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the powder, causing clumping and hydrolysis risks.

Step 2: Weighing & Transfer
  • Location: Chemical Fume Hood or Static-Dissipative Weighing Enclosure.

  • Technique: Use an antistatic gun if the powder is "fly-away" (common with hydrophobic amino acids).[1]

  • Solvent Selection:

    • Soluble in: Water (low pH), Methanol, DMSO, DMF.

    • Insoluble in: Hexanes, Diethyl ether.

    • Caution: When dissolving in DMF/DMSO, the solution becomes a potent skin penetrant. Double-gloving is mandatory during this step.[1]

Step 3: Reaction Setup
  • Coupling: When used in peptide synthesis (SPPS), the steric bulk of the

    
    -methyl group makes coupling difficult.[1]
    
  • Optimization: Use high-efficiency coupling reagents like HATU or COMU rather than standard HBTU. Extended reaction times (2–4 hours) and double-coupling cycles are often required to drive the reaction to completion [4].[1]

Visualization: Handling & Decision Logic
Workflow Diagram: Handling Lifecycle

HandlingWorkflow Start Cold Storage (+4°C) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Prevent Condensation Weigh Weighing (Fume Hood + N95) Equilibrate->Weigh Open Vial Solubilize Dissolution (DMSO/DMF) Weigh->Solubilize Add Solvent Coupling Peptide Coupling (Use HATU/COMU) Solubilize->Coupling Proceed to Synthesis

Caption: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination.

Decision Tree: Waste Disposal

DisposalTree Waste Chemical Waste Generated State Physical State? Waste->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid Bag & Tag SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck BinHal Halogenated Organic Waste SolventCheck->BinHal Yes BinNonHal Non-Halogenated Organic Waste SolventCheck->BinNonHal No

Caption: Segregation logic for disposal. Never dispose of amino acid derivatives down the drain.

Disposal & Environmental Compliance

Directive: Do not dispose of via sanitary sewer. Although amino acids are biological, the cyclohexyl and methyl modifications render this compound resistant to standard biodegradation.

  • Solid Waste: Excess powder must be collected in a wide-mouth HDPE jar labeled "Solid Hazardous Waste: Irritant."[1]

  • Liquid Waste:

    • If dissolved in DMSO/DMF/Methanol : Dispose in Non-Halogenated Organic Waste.[1]

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Organic Waste.[1]

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels to dampen, then scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or spill pads.[1] Clean surface with 10% soap solution to remove lipophilic residues.[1]

References
  • Biorunstar. (2025).[1][4] Safety and Handling of Peptide Substrates and Inhibitors. Retrieved from [Link][1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.